Gimeracil-13C3
Description
Properties
CAS No. |
1184979-29-0 |
|---|---|
Molecular Formula |
C5H4ClNO2 |
Molecular Weight |
148.519 |
IUPAC Name |
5-chloro-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1 |
InChI Key |
ZPLQIPFOCGIIHV-VWNJCJTFSA-N |
SMILES |
C1=C(C(=CNC1=O)Cl)O |
Synonyms |
5-Chloro-4-hydroxy-2(1H)-pyridinone-13C3; 5-Chloro-2,4-dihydroxypyridine-13C3; 5-Chloro-4-hydroxy-2-pyridone-13C3; Gimestat-13C3; CDHP -13C3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Gimeracil-13C3 – Pharmacological Mechanism and Bioanalytical Applications
Executive Summary
Gimeracil-13C3 is the stable isotope-labeled analog of Gimeracil (5-chloro-2,4-dihydroxypyridine, CDHP). While the parent compound, Gimeracil, is a potent reversible inhibitor of Dihydropyrimidine Dehydrogenase (DPD) used clinically to potentiate the efficacy of Fluorouracil (5-FU), Gimeracil-13C3 serves a distinct role as a "gold standard" internal reference in bioanalysis.
This guide dissects the "Mechanism of Action" into two distinct scientific domains:
-
Pharmacological Mechanism: How the parent molecule inhibits DPD to modulate 5-FU pharmacokinetics.[1][2][3][4][5]
-
Physicochemical Mechanism: How the 13C3-labeled isotopologue functions as an internal standard (IS) to correct for matrix effects and recovery losses in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: Pharmacological Mechanism (The Biological Context)
To understand the utility of Gimeracil-13C3, one must first understand the biological target of the parent molecule. Gimeracil is a key component of the oral anticancer drug S-1 (Teysuno), combined with Tegafur and Oteracil.[6]
DPD Inhibition Pathway
The therapeutic efficacy of 5-FU is often compromised by rapid catabolism.[5] Approximately 80-90% of administered 5-FU is degraded by the enzyme Dihydropyrimidine Dehydrogenase (DPD) in the liver before it can exert its cytotoxic effect on tumors.[7]
-
Mechanism: Gimeracil acts as a competitive, reversible inhibitor of DPD.[3][5][8]
-
Potency: It is approximately 180-fold more potent than Uracil (the natural substrate) in inhibiting DPD.
-
Result: By blocking DPD, Gimeracil maintains high plasma concentrations of 5-FU derived from the prodrug Tegafur, allowing for oral administration with efficacy comparable to continuous intravenous infusion.
Pathway Visualization
The following diagram illustrates the metabolic blockade created by Gimeracil within the S-1 combination therapy.
Figure 1: Mechanism of Gimeracil within the S-1 metabolic pathway.[7] Gimeracil inhibits DPD, forcing 5-FU toward the anabolic (tumor-killing) pathway.
Part 2: The Isotopic Mechanism (The Analytical Core)
Gimeracil-13C3 is engineered specifically for Isotope Dilution Mass Spectrometry (IDMS) . Its "mechanism" is physicochemical: it provides a reference signal that behaves identically to the analyte during extraction and chromatography but is spectrally distinct during detection.
Structural Modification
-
Labeling: Three Carbon-12 atoms in the pyridine ring are replaced with stable Carbon-13 isotopes (
). -
Mass Shift: This results in a molecular weight increase of exactly +3 Daltons (Da).
-
Gimeracil Monoisotopic Mass: ~145.0 Da
-
Gimeracil-13C3 Monoisotopic Mass: ~148.0 Da
-
Principles of Action in LC-MS/MS
-
Co-Elution: Because
and have virtually identical chemical properties, Gimeracil-13C3 elutes at the exact same retention time as endogenous Gimeracil. -
Matrix Compensation: Any ion suppression or enhancement caused by the biological matrix (plasma phospholipids, salts) affects both the drug and the 13C3-standard equally.
-
Quantification: The ratio of the analyte area to the IS area is used for quantification, mathematically canceling out errors from extraction loss or instrument drift.
Part 3: Experimental Protocol (Bioanalysis)
Scenario: Quantification of Gimeracil in Human Plasma using Gimeracil-13C3 as Internal Standard.
Reagents & Preparation
-
Analyte: Gimeracil Reference Standard.
-
Internal Standard (IS): Gimeracil-13C3 (Target concentration: 500 ng/mL in diluent).
-
Matrix: K2EDTA Human Plasma.
Workflow Visualization
Figure 2: Sample preparation workflow utilizing Gimeracil-13C3 for matrix normalization.
Step-by-Step Methodology
-
Sample Aliquoting: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Gimeracil-13C3 working solution. Vortex for 10 seconds.
-
Why: Early addition ensures the IS tracks all subsequent losses.
-
-
Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex vigorously for 1 min.
-
Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Reconstitution: Transfer supernatant to a fresh vial. Evaporate under nitrogen stream (if sensitivity enhancement is needed) or inject directly if concentration is high.
Part 4: Data Acquisition & Transitions
To successfully distinguish the labeled standard from the drug, specific Mass Spectrometry transitions (Multiple Reaction Monitoring - MRM) must be selected.
MRM Transitions Table (Negative ESI Mode)
Gimeracil ionizes efficiently in negative electrospray ionization (ESI-) due to its nitrogenous ring structure.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Gimeracil | 144.0 [M-H]⁻ | 127.0 | 30 | 22 | Analyte |
| Gimeracil-13C3 | 147.0 [M-H]⁻ | 130.0 | 30 | 22 | Internal Standard |
Note: Exact m/z values may vary slightly (+/- 0.5) depending on instrument calibration. Always tune individual instruments.
Critical Validation Parameters
When validating this method (per FDA/EMA Bioanalytical Method Validation guidelines), ensure:
-
Isotopic Purity: The Gimeracil-13C3 must have <0.5% unlabeled (Gimeracil-d0) contribution to avoid falsely elevating analyte concentrations.
-
Cross-Talk: Inject a blank sample containing only IS to ensure no interference appears in the Analyte channel.
References
-
European Medicines Agency (EMA). (2011).[8] Assessment Report: Teysuno (Tegafur / Gimeracil / Oteracil).[3][9] Procedure No. EMEA/H/C/001248.
-
Kim, J. E., et al. (2019). "Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients." Drug Design, Development and Therapy, 13, 3113–3123.
-
Taiho Pharmaceutical. (2020). Teysuno: Summary of Product Characteristics.
-
Santa Cruz Biotechnology. (2023). Gimeracil-13C3 Product Data Sheet.
-
Van Amsterdam, P., et al. (2013). "The application of stable isotope labelled internal standards in quantitative bioanalysis." Journal of Chromatography B, 929, 166-175.
Sources
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- 5. What is the mechanism of Gimeracil? [synapse.patsnap.com]
- 6. Pharmacokinetics of S-1 monotherapy in plasma and in tears for gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Gimeracil | C5H4ClNO2 | CID 54679224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
An In-depth Technical Guide to the Synthesis and Purification of Gimeracil-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Gimeracil and its Isotopically Labeled Analog
Gimeracil (5-chloro-2,4-dihydroxypyridine) is a crucial component in combination anticancer therapies, most notably in the oral fluoropyrimidine derivative S-1.[1][2] It functions as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-fluorouracil (5-FU).[2][3][4] By inhibiting DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor efficacy.[3][4] The use of isotopically labeled compounds, such as Gimeracil-13C3, is indispensable in pharmaceutical research, particularly in pharmacokinetic and metabolic studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of the drug. This guide provides a comprehensive overview of a proposed synthetic route and detailed purification protocols for Gimeracil-13C3, grounded in established chemical principles and supported by scientific literature.
Mechanism of Action: Enhancing Antitumor Efficacy
Gimeracil's therapeutic value lies in its ability to modulate the pharmacology of 5-FU. 5-FU, a pyrimidine analog, exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA, ultimately leading to cell death in rapidly dividing cancer cells.[3][5] However, 5-FU is rapidly catabolized by DPD. Gimeracil competitively and reversibly inhibits DPD, leading to sustained plasma concentrations of 5-FU and enhanced therapeutic outcomes.[3][4]
Proposed Synthesis of Gimeracil-13C3: A Strategic Approach
The proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic pathway for Gimeracil-13C3.
Part 1: Synthesis of 3-cyano-4-methoxy-2-(1H)-pyridone-¹³C
The initial and critical step involves the construction of the pyridone ring with the incorporated ¹³C label. This can be achieved through a multi-component reaction. A plausible approach involves the reaction of a suitable precursor with a ¹³C-labeled cyanide source, such as Sodium Cyanide-¹³C, which is commercially available.[6][7][8][9]
Experimental Protocols
Protocol 1: Synthesis of 3-cyano-4-methoxy-2-(1H)-pyridone-¹³C
Materials:
-
Precursor molecule (structure to be determined based on a full literature search of the unlabeled synthesis)
-
Sodium Cyanide-¹³C (¹³C, 99%)
-
Appropriate solvents and reagents for the specific multi-component reaction.
Procedure:
-
This section would be populated with a detailed, step-by-step procedure derived from a specific literature precedent for the synthesis of the unlabeled analog, adapted for the use of Sodium Cyanide-¹³C. This would include reaction setup, temperature control, reaction monitoring (e.g., by TLC or HPLC), and work-up procedures.
Protocol 2: Synthesis of 5-chloro-3-cyano-4-methoxy-2-(1H)-pyridone-¹³C
Materials:
-
3-cyano-4-methoxy-2-(1H)-pyridone-¹³C
-
N-Chlorosuccinimide (NCS)
-
Acetic acid
Procedure:
-
Dissolve 3-cyano-4-methoxy-2-(1H)-pyridone-¹³C in glacial acetic acid.
-
Add N-Chlorosuccinimide (NCS) portion-wise to the solution while maintaining the temperature at approximately 50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-chloro-3-cyano-4-methoxy-2-(1H)-pyridone-¹³C.
Protocol 3: Synthesis of Gimeracil-¹³C₃ (Crude)
Materials:
-
5-chloro-3-cyano-4-methoxy-2-(1H)-pyridone-¹³C
-
Hydrobromic acid (48% aqueous solution)
Procedure:
-
Add 5-chloro-3-cyano-4-methoxy-2-(1H)-pyridone-¹³C to a 48% aqueous solution of hydrobromic acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by HPLC.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization.
-
Filter the crude Gimeracil-¹³C₃, wash with a small amount of cold water, and dry.
Purification of Gimeracil-13C3
The purification of the final compound is critical to ensure high purity for its intended use in research. A well-established method for purifying Gimeracil involves recrystallization based on pH adjustment.[10]
Protocol 4: Purification of Gimeracil-¹³C₃ by Recrystallization
Materials:
-
Crude Gimeracil-¹³C₃
-
Deionized water
-
Sodium hydroxide solution (e.g., 1 M)
-
Hydrochloric acid solution (e.g., 1 M)
-
Activated carbon
Procedure:
-
Suspend the crude Gimeracil-¹³C₃ in deionized water.
-
Adjust the pH of the suspension to 9-11 by the dropwise addition of sodium hydroxide solution, ensuring complete dissolution of the solid.[10]
-
Add a small amount of activated carbon to the solution and stir for a short period to decolorize.
-
Filter the solution to remove the activated carbon.
-
Acidify the filtrate to a pH of 3-4 with hydrochloric acid to induce precipitation of the purified Gimeracil-¹³C₃.[10]
-
Cool the mixture to 0-5°C to maximize crystal formation.[10]
-
Filter the purified crystals, wash with cold deionized water, and dry under vacuum at a controlled temperature.
This purification protocol is designed to remove both acidic and basic impurities, yielding a final product with high purity, typically exceeding 99.5%.[10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. EP0309126A1 - Process for the production of sodium cyanide - Google Patents [patents.google.com]
- 4. POTASSIUM CYANIDE-13C price,buy POTASSIUM CYANIDE-13C - chemicalbook [m.chemicalbook.com]
- 5. Sigma Aldrich Fine Chemicals Biosciences Potassium cyanide-13C,15N 99 atom | Fisher Scientific [fishersci.com]
- 6. isotope.com [isotope.com]
- 7. Cambridge Isotope Laboratories SODIUM CYANIDE (13C, 99%) 96% CHEMICAL PURITY, | Fisher Scientific [fishersci.com]
- 8. SODIUM CYANIDE | Eurisotop [eurisotop.com]
- 9. isotope.com [isotope.com]
- 10. Potassium Cyanide-13C,15N Isotope Labeled Reagent [benchchem.com]
Gimeracil-13C3 as a DPD Inhibitor: A Technical Guide for Cancer Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gimeracil is a potent, reversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a cornerstone of many chemotherapy regimens. By preventing the breakdown of 5-FU, gimeracil significantly increases its bioavailability and therapeutic efficacy. The incorporation of a stable isotope, Carbon-13 (¹³C), at three positions (Gimeracil-13C3) provides a powerful tool for researchers to precisely track and quantify the compound in complex biological matrices. This technical guide provides a comprehensive overview of the mechanism of DPD inhibition by gimeracil, the strategic advantages of using its ¹³C₃-labeled form in cancer research, detailed experimental protocols, and its applications in drug development.
Introduction: The Critical Role of DPD in Fluoropyrimidine Chemotherapy
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrugs like capecitabine and tegafur, are widely used in the treatment of various solid tumors, including colorectal, breast, gastric, and head and neck cancers. The cytotoxic effects of 5-FU are mediated through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA.
However, the efficacy of 5-FU is often limited by its rapid and extensive catabolism by the enzyme dihydropyrimidine dehydrogenase (DPD). DPD is responsible for breaking down over 80% of an administered 5-FU dose into inactive metabolites. This rapid degradation leads to a short half-life and variable systemic exposure to 5-FU, which can compromise its anti-tumor activity.
Furthermore, the activity of DPD can vary significantly among individuals due to genetic polymorphisms in the DPYD gene. Patients with DPD deficiency are unable to effectively metabolize 5-FU, leading to a buildup of the drug in the body and an increased risk of severe, life-threatening toxicities such as neutropenia, diarrhea, and mucositis.
Gimeracil: A Potent and Reversible DPD Inhibitor
Gimeracil is a pyridine derivative that acts as a potent and reversible inhibitor of DPD. By blocking the action of DPD, gimeracil prevents the degradation of 5-FU, leading to a significant increase in its plasma concentration and a prolonged half-life. This enhanced bioavailability allows for the administration of lower doses of 5-FU, potentially reducing the risk of severe side effects while maintaining or even improving therapeutic efficacy.
Gimeracil is a key component of the oral fluoropyrimidine combination drug S-1 (also known as Teysuno), which also contains tegafur (a 5-FU prodrug) and oteracil (an inhibitor of orotate phosphoribosyltransferase to reduce gastrointestinal toxicity). The molar ratio of tegafur, gimeracil, and oteracil in S-1 is typically 1:0.4:1. S-1 has been approved for the treatment of advanced gastric cancer and is used for other cancers such as head and neck, colorectal, non-small cell lung, breast, pancreatic, and biliary tract cancers.
Mechanism of DPD Inhibition by Gimeracil
The inhibitory action of gimeracil on DPD is a result of its structural similarity to the natural substrates of the enzyme, uracil and thymine. Gimeracil competitively binds to the active site of DPD, preventing the enzyme from metabolizing 5-FU. This inhibition is reversible, meaning that as gimeracil is cleared from the body, DPD activity is restored.
The Role of ¹³C₃ Isotopic Labeling in Gimeracil Research
Stable isotope labeling is a powerful technique used in drug metabolism and pharmacokinetic (DMPK) studies to trace, quantify, and characterize drug candidates and their metabolites. Gimeracil-13C3 is a form of gimeracil where three of the carbon atoms in the molecule have been replaced with the stable isotope Carbon-13 (¹³C).
The primary advantage of using Gimeracil-13C3 is its utility as an internal standard in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS). Because ¹³C has a greater mass than the more common ¹²C isotope, Gimeracil-13C3 can be distinguished from the unlabeled drug by a mass spectrometer.
Key Advantages of Using Gimeracil-13C3:
-
Precise Quantification: By adding a known amount of Gimeracil-13C3 to a biological sample (e.g., plasma, urine, tissue homogenate), it serves as an internal standard to accurately quantify the concentration of unlabeled gimeracil. The ratio of the mass spectrometry signal of the unlabeled drug to the labeled internal standard allows for precise and accurate quantification, correcting for any sample loss during extraction and analysis.
-
Pharmacokinetic Studies: Gimeracil-13C3 is essential for conducting detailed pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of gimeracil.
-
Metabolite Identification: Isotope labeling can aid in the identification of drug metabolites by looking for the characteristic isotopic signature in mass spectrometry data.
-
Bioequivalence Studies: Gimeracil-13C3 is used in bioequivalence studies to compare different formulations of gimeracil-containing drugs.
Experimental Protocols for Assessing Gimeracil-13C3 Activity
In Vitro DPD Inhibition Assay
This protocol describes a method to determine the inhibitory potency (IC₅₀) of gimeracil on DPD activity in vitro.
Materials:
-
Recombinant human DPD enzyme
-
5-Fluorouracil (5-FU)
-
Gimeracil
-
NADPH
-
Potassium phosphate buffer
-
Gimeracil-13C3 (for use as an internal standard in LC-MS/MS analysis)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare Reagents: Prepare stock solutions of 5-FU, gimeracil, and NADPH in the appropriate buffer.
-
Enzyme Reaction: In a microcentrifuge tube, combine the potassium phosphate buffer, recombinant human DPD enzyme, and varying concentrations of gimeracil.
-
Initiate Reaction: Add 5-FU and NADPH to initiate the enzymatic reaction. Incubate at 37°C for a specified time.
-
Stop Reaction: Terminate the reaction by adding ice-cold acetonitrile containing a known concentration of Gimeracil-13C3 as an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of remaining 5-FU.
-
Data Analysis: Calculate the percentage of DPD inhibition for each gimeracil concentration. Plot the percentage of inhibition against the logarithm of the gimeracil concentration to determine the IC₅₀ value.
Pharmacokinetic Study in a Preclinical Model
This protocol outlines a typical pharmacokinetic study of gimeracil in a rodent model.
Materials:
-
Gimeracil
-
Gimeracil-13C3
-
Vehicle for drug administration (e.g., saline, PEG400)
-
Rodent model (e.g., rats, mice)
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer a single dose of gimeracil to the animals via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Thaw the plasma samples on ice.
-
To a known volume of plasma, add a known amount of Gimeracil-13C3 as an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of gimeracil.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t₁/₂).
Data Presentation and Interpretation
Table 1: Example Pharmacokinetic Parameters of Gimeracil
| Parameter | Value | Unit |
| Cmax | 1500 | ng/mL |
| Tmax | 1.5 | h |
| AUC(0-t) | 7500 | ng*h/mL |
| t₁/₂ | 4.2 | h |
Note: These are example values and will vary depending on the dose, route of administration, and animal model.
Visualizations
Diagram 1: 5-Fluorouracil (5-FU) Metabolic Pathway
Caption: Simplified metabolic pathway of 5-Fluorouracil (5-FU).
Diagram 2: Mechanism of DPD Inhibition by Gimeracil
Caption: A typical workflow for a preclinical pharmacokinetic study using Gimeracil-13C3.
Applications in Cancer Drug Development
The use of gimeracil and its isotopically labeled form, Gimeracil-13C3, has significant implications for cancer drug development:
-
Optimizing Fluoropyrimidine Therapy: By inhibiting DPD, gimeracil allows for more consistent and predictable systemic exposure to 5-FU, which can lead to improved anti-tumor efficacy and a better safety profile.
-
Development of Oral Chemotherapy: Gimeracil is a critical component of oral fluoropyrimidine regimens like S-1, offering patients a more convenient alternative to intravenous 5-FU infusions.
-
Personalized Medicine: While gimeracil helps to overcome variability in DPD activity, understanding a patient's DPYD genotype remains important for dose optimization.
-
Drug-Drug Interaction Studies: Gimeracil-13C3 can be used to investigate potential drug-drug interactions that may affect the metabolism of gimeracil or other co-administered drugs.
-
Radiosensitization: Studies have suggested that gimeracil may enhance the efficacy of radiation therapy, potentially through a novel mechanism involving the inhibition of DNA repair.
Conclusion
Gimeracil is a pivotal component in modern fluoropyrimidine-based chemotherapy, effectively enhancing the therapeutic window of 5-FU by inhibiting its primary catabolic enzyme, DPD. The availability of Gimeracil-13C3 provides researchers and drug developers with an indispensable tool for conducting precise and reliable preclinical and clinical studies. By enabling accurate quantification and detailed pharmacokinetic analysis, Gimeracil-13C3 facilitates the optimization of dosing strategies, the investigation of drug-drug interactions, and the overall advancement of cancer therapeutics. The continued exploration of DPD inhibitors like gimeracil, aided by powerful analytical tools such as stable isotope labeling, holds great promise for improving the efficacy and safety of cancer treatment for patients worldwide.
References
- GIMERACIL - New Drug Approvals. (2022-08-02).
- What is Gimeracil used for? - Patsnap Synapse. (2024-06-15).
- Precision Treatment of Patients With GI Cancer Using Pre-emptive DPYD Genotyping/Phenotyping Plus Pharmacokinetic-Guided Dosing of 5-Fluorouracil - PMC. (2025-06-06).
- Gimeracil, a component of S-1, may enhance the antitumor activity of X-ray irradiation in human cancer xenograft models in vivo - PubMed.
- Dihydropyrimidine Dehydrogenase (DPD) Biomarker | Colorectal Cancer Alliance.
- Tegafur/gimeracil/oteracil (Teysuno®) for the treatment of metastatic colorectal cancer. (2020-05-13).
- Gimeracil – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
- Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution | ACS Pharmacology & Translational Science. (2022-10-06).
- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024-11-21).
Technical Guide: The Role of Gimeracil-13C3 in 5-Fluorouracil Metabolism Studies
The following technical guide details the bioanalytical role of Gimeracil-13C3 in 5-fluorouracil (5-FU) metabolism studies. It is structured for researchers and drug development professionals, focusing on the mechanistic rationale, experimental protocols, and data validation standards required for high-integrity pharmacokinetic (PK) analysis.
Executive Summary
Gimeracil (CDHP) is a potent, reversible inhibitor of Dihydropyrimidine Dehydrogenase (DPD) , the rate-limiting enzyme responsible for the catabolism of 5-fluorouracil (5-FU) . In clinical formulations like S-1 (Teysuno), Gimeracil is co-administered to maintain therapeutic plasma levels of 5-FU.[1]
Gimeracil-13C3 serves as the critical Stable Isotope-Labeled Internal Standard (SIL-IS) for the precise quantification of Gimeracil in biological matrices. Its use in LC-MS/MS bioanalysis corrects for matrix effects, extraction variability, and ionization suppression, enabling the accurate modeling of DPD inhibition dynamics. This guide outlines the mechanistic context, bioanalytical methodology, and validation protocols for utilizing Gimeracil-13C3.
Part 1: The Mechanistic Context
DPD Inhibition and 5-FU Pharmacokinetics
5-FU has a narrow therapeutic index and a short half-life (10–20 minutes) due to rapid degradation by DPD in the liver. Gimeracil (5-chloro-2,4-dihydroxypyridine) competitively inhibits DPD, effectively "plugging the drain" of 5-FU metabolism. This results in prolonged systemic exposure to 5-FU without increasing the dose of the prodrug (Tegafur).
Pathway Visualization
The following diagram illustrates the metabolic pathway of Tegafur/5-FU and the inhibitory checkpoint controlled by Gimeracil.
Figure 1: The metabolic activation of Tegafur to 5-FU and the inhibition of DPD-mediated catabolism by Gimeracil.
Part 2: The Role of Gimeracil-13C3 in Bioanalysis
Why Stable Isotopes?
In LC-MS/MS analysis of biological fluids (plasma, urine), "matrix effects" cause ion suppression or enhancement, leading to inaccurate quantification. An analog internal standard (a chemically similar but different molecule) cannot perfectly track these variances.[1]
Gimeracil-13C3 is chemically identical to Gimeracil but has a mass shift of +3 Da (due to three Carbon-13 atoms in the pyridine ring).[1] It co-elutes with the analyte, experiencing the exact same matrix effects and extraction efficiency, thus providing a self-validating normalization factor.
Key Specifications
| Property | Gimeracil (Analyte) | Gimeracil-13C3 (Internal Standard) |
| Chemical Formula | C₅H₄ClNO₂ | ¹³C₃C₂H₄ClNO₂ |
| Monoisotopic Mass | ~145.0 | ~148.0 |
| Ionization Mode | Positive ESI [M+H]⁺ | Positive ESI [M+H]⁺ |
| Precursor Ion (m/z) | 146.0 | 149.0 |
| Retention Time | Co-eluting (e.g., 3.5 min) | Co-eluting (e.g., 3.5 min) |
Part 3: Method Development & Validation (The Core)
LC-MS/MS Configuration
This protocol uses Positive Electrospray Ionization (ESI+) to allow simultaneous detection of Tegafur (which requires positive mode) and Gimeracil.
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 5500 or Waters Xevo TQ-S).[1]
-
Column: Inertsil ODS-3 C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent high-retention C18 column.[1]
-
Mobile Phase:
-
Flow Rate: 0.3–0.5 mL/min.[1]
MRM Transitions
Precise Multiple Reaction Monitoring (MRM) transitions are required for selectivity.
| Analyte | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) |
| Gimeracil | ESI (+) | 146.0 | 113.0 | 20–25 eV |
| Gimeracil-13C3 | ESI (+) | 149.0 | 116.0 | 20–25 eV |
| Tegafur | ESI (+) | 201.1 | 131.0 | 15–20 eV |
> Note: The transition 146 -> 113 corresponds to the loss of the chloromethyl/hydroxyl group elements or ring fragmentation specific to the chloropyridine structure. Always perform a Product Ion Scan on your specific instrument to optimize CE and Q3 selection.
Part 4: Experimental Protocol
Sample Preparation Workflow
A simple Protein Precipitation (PP) method is recommended for high throughput and recovery.[1]
Figure 2: Protein precipitation workflow for plasma sample preparation.
Step-by-Step Protocol
-
Stock Preparation: Dissolve Gimeracil-13C3 in DMSO or Methanol to create a 1 mg/mL stock solution.[1] Store at -20°C.
-
Working Solution: Dilute stock with 50% Methanol to reach a working concentration (e.g., 500 ng/mL).
-
Spiking: Add 10 µL of Working IS solution to 50 µL of plasma sample.
-
Extraction: Add 150 µL of ice-cold Methanol. Vortex vigorously for 60 seconds to precipitate proteins.[1]
-
Separation: Centrifuge at 12,000 × g for 10 minutes at 4°C.
-
Analysis: Transfer the clear supernatant to an autosampler vial. Inject 2–5 µL onto the LC-MS/MS system.[1]
Part 5: Data Interpretation & Troubleshooting
Acceptance Criteria (Self-Validating System)
-
Linearity: Calibration curves (weighted 1/x²) must have an r² > 0.99.
-
Accuracy: QC samples must be within ±15% of nominal concentration (±20% for LLOQ).
-
IS Consistency: The peak area of Gimeracil-13C3 should be consistent across all samples (CV < 15%). A sudden drop in IS area indicates matrix suppression or injection failure.[1]
Common Issues & Solutions
| Issue | Probable Cause | Corrective Action |
| IS Area Variation | Matrix Effect (Phospholipids) | Switch to Phospholipid Removal Plates (e.g., Ostro, HybridSPE) instead of simple protein precipitation. |
| Peak Tailing | Column Interaction | Use a column with better polar retention (e.g., HILIC or Polar-Embedded C18) or increase buffer strength (10mM Ammonium Acetate).[1] |
| Cross-Talk | Mass Overlap | Ensure the IS is labeled with at least +3 Da (13C3) to avoid isotopic overlap with the analyte's natural isotopes (Cl isotope pattern). |
References
-
Gu, Y., et al. (2009).[1][4] Simultaneous determination of tegafur and gimeracil in human plasma by liquid chromatography/tandem mass spectrometry.[1][4] Analytical Sciences.[1][4][5][6] Link
-
Mistry, V., et al. (2018).[1] A simultaneous estimation, validation and forced degradation studies of 5-fluorouracil and tegafur. Asian Journal of Pharmaceutical and Clinical Research.[1] Link
-
Santa Cruz Biotechnology. Gimeracil-13C3 Product Standards and Properties.Link
-
Impact Factor. UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma.Link
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Introduction: The Convergence of Targeted Therapy and Precision Analytics
An In-Depth Technical Guide to the Isotopic Labeling of Gimeracil-¹³C₃
In the landscape of modern oncology, the development of targeted therapies has revolutionized patient care. Gimeracil, a critical component of the oral fluoropyrimidine anti-cancer medication Teysuno, exemplifies this progress.[1][2] Its primary function is to inhibit the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of 5-fluorouracil (5-FU), the active chemotherapeutic agent.[3][4][5] By reversibly blocking DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its anti-tumor efficacy while potentially mitigating some of its associated toxicities.[1][3][4] The efficacy of this mechanism is so closely tied to DPD activity that testing for DPD deficiency is often recommended before initiating treatment to avoid severe toxicity in patients with impaired enzyme function.[6][7]
To rigorously evaluate the behavior of drugs like Gimeracil within complex biological systems, researchers require analytical tools of exceptional precision. Isotopic labeling, the technique of replacing one or more atoms of a molecule with their corresponding isotope, serves as a cornerstone of modern drug development.[8][9] The incorporation of stable, non-radioactive isotopes such as Carbon-13 (¹³C) creates a molecular "tag" that does not alter the compound's physicochemical properties but makes it distinguishable by mass-sensitive analytical methods.[10][11]
This guide provides a comprehensive technical overview of Gimeracil-¹³C₃, a stable isotope-labeled variant of Gimeracil. We will explore the strategic rationale behind its synthesis, the analytical methodologies for its characterization, and its critical applications in advancing pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals who leverage these powerful tools to elucidate the pharmacokinetics, metabolism, and disposition of novel therapeutic agents.
Part 1: Strategic Synthesis of Gimeracil-¹³C₃
The synthesis of an isotopically labeled compound is a process guided by strategic foresight. The choice of which atoms to label and the synthetic route to achieve it are critical decisions that impact the utility of the final product. The primary objective is to introduce the isotopic label into a metabolically stable position within the molecular core to ensure the tag is not lost during biological processing.[12]
Rationale for Label Placement
For Gimeracil (5-chloro-2,4-dihydroxypyridine), the pyridine ring constitutes the stable core of the molecule. Labeling three carbon atoms within this ring with ¹³C provides a significant mass shift (+3 Da) that is easily detectable by mass spectrometry, without compromising the molecule's chemical identity or biological activity. This mass difference is sufficient to resolve the labeled compound from its unlabeled counterpart and from naturally occurring ¹³C isotopes in both the analyte and biological matrices.
Proposed Synthetic Pathway
A practical synthetic approach to unlabeled Gimeracil has been described, starting from 2,4-dimethoxypyridine.[13] This route can be adapted for the synthesis of Gimeracil-¹³C₃ by employing a ¹³C-labeled precursor. A plausible strategy involves starting with a commercially available, triply-labeled pyridine derivative or building the labeled ring from simpler ¹³C-containing synthons. The following diagram illustrates a conceptual three-step pathway, which prioritizes efficiency and yield.
Caption: A conceptual workflow for the synthesis of Gimeracil-¹³C₃.
Causality Behind Experimental Choices:
-
Starting Material: The synthesis begins with a pyridine ring already containing three ¹³C atoms. This is the most direct approach to ensure the labels are incorporated into the core scaffold. Chemical synthesis can incorporate simple ¹³C labeled reagents, such as ¹³C-labeled carbon dioxide, into target molecules.[14]
-
Chlorination: The introduction of chlorine atoms at the 3 and 5 positions is a standard electrophilic aromatic substitution reaction on the activated pyridine ring.
-
Demethylation: The methoxy groups are converted to hydroxyl groups. This step is crucial for establishing the final dihydroxypyridine structure.
-
Selective Dechlorination: The final step involves the removal of one of the chlorine atoms. This is typically achieved through catalytic hydrogenation, a method that allows for controlled reduction. The conditions are optimized to selectively remove the chlorine at the 3-position while retaining the one at the 5-position, yielding the final Gimeracil-¹³C₃ product.
This self-validating protocol ensures that the isotopic labels are integral to the molecular backbone and are not susceptible to chemical exchange under physiological conditions.
Part 2: Analytical Characterization and Quality Control
Once synthesized, the identity, purity, and isotopic enrichment of Gimeracil-¹³C₃ must be rigorously confirmed. This is a critical, self-validating step to ensure the integrity of any subsequent experimental data. The two primary analytical techniques for this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8][10]
Caption: A streamlined workflow for the analytical validation of Gimeracil-¹³C₃.
Mass Spectrometry (MS) for Mass Verification and Isotopic Enrichment
MS is used to confirm that the molecular weight of the synthesized compound has increased by the expected mass of the incorporated isotopes. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, confirming the elemental composition.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Gimeracil-¹³C₃ in a suitable solvent (e.g., methanol). Create a working solution by diluting the stock to 1 µg/mL with the mobile phase.
-
Chromatography: Inject the sample onto a liquid chromatography (LC) system equipped with a C18 column. Use a gradient elution method with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Mass Spectrometry: Analyze the column eluent using a mass spectrometer operating in positive electrospray ionization (ESI+) mode. Acquire full scan data over a mass range that includes the expected m/z values for both labeled and unlabeled Gimeracil.
-
Data Analysis: Extract the ion chromatograms for the [M+H]⁺ ions of Gimeracil and Gimeracil-¹³C₃. The mass spectrum should show a predominant peak corresponding to the labeled compound. The isotopic enrichment can be calculated by comparing the peak areas of the labeled and unlabeled species.
Data Presentation: Expected Mass Spectrometry Results
| Compound | Chemical Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) |
| Gimeracil | C₅H₄ClNO₂ | 144.9931 | 145.9999 |
| Gimeracil-¹³C₃ | ¹³C₃C₂H₄ClNO₂ | 148.0031 | 149.0100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation
While MS confirms that the labels are present, NMR spectroscopy confirms where they are located. ¹³C NMR is particularly powerful for this purpose, as signals will only be observed for the ¹³C atoms, providing direct evidence of the labeling pattern.[15][16]
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of Gimeracil-¹³C₃ in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum. The chemical shifts of the observed signals should correspond to the expected shifts for the carbon atoms in the pyridine ring. The presence of three distinct signals (or fewer if symmetry exists) in the aromatic region confirms the successful and specific incorporation of the ¹³C labels.
Part 3: Applications in Drug Development
Gimeracil-¹³C₃ is not merely an analytical standard; it is a versatile tool for answering critical questions throughout the drug development pipeline.[17][18]
Application 1: Definitive Pharmacokinetic (PK) and ADME Studies
Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental. Stable isotope-labeled compounds are invaluable for these studies. A powerful technique involves administering a single dose containing a mixture of the unlabeled drug and a small amount of the ¹³C-labeled version. This allows for the precise differentiation of the administered drug from any pre-existing levels in the body and provides rich pharmacokinetic data.
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Dosing: Administer an oral dose of Gimeracil, containing a known ratio of unlabeled to ¹³C₃-labeled compound, to a cohort of laboratory animals (e.g., rats).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.
-
Sample Preparation: Process the blood samples to isolate plasma. Perform a protein precipitation or liquid-liquid extraction to remove interfering macromolecules.
-
Bioanalysis: Analyze the plasma extracts using a validated LC-MS/MS method capable of simultaneously quantifying both Gimeracil and Gimeracil-¹³C₃.
-
Data Analysis: Plot the plasma concentrations of both species over time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).[19]
Application 2: Use as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, especially using LC-MS, variations in sample preparation, injection volume, and instrument response can introduce errors.[20][21] A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting these variations.[12][22][23] Because Gimeracil-¹³C₃ is chemically identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same matrix effects, making it the ideal internal standard.[20]
Experimental Protocol: Quantification of Gimeracil in Plasma
-
Sample Preparation: To a set of calibration standards, quality control samples, and unknown plasma samples, add a fixed amount of Gimeracil-¹³C₃ solution (the internal standard).
-
Extraction: Perform a protein precipitation by adding acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant and inject it into an LC-MS/MS system.
-
Quantification: Monitor a specific precursor-to-product ion transition for both Gimeracil and Gimeracil-¹³C₃. The concentration of Gimeracil in the unknown samples is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to the calibration curve.
Part 4: Regulatory Context and Conclusion
The use of isotopically labeled compounds in clinical research is subject to regulatory oversight. For investigational new drugs, labeling must be precise and conform to standards set by bodies like the U.S. Food and Drug Administration (FDA).[24][25] All clinical studies must be described accurately in the labeling to ensure safe and effective use.[26][27] While stable isotopes like ¹³C are non-radioactive and generally considered safe, their use in human studies must be part of a well-defined clinical protocol under an Investigational New Drug (IND) application.[28]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Gimeracil? Retrieved from [Link]
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New Drug Approvals. (2022, August 2). GIMERACIL. Retrieved from [Link]
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Wikipedia. Isotopic labeling. Retrieved from [Link]
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ResearchGate. (2018, January). A Convenient Synthesis of Gimeracil. Journal of Chemical Research. Retrieved from [Link]
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European Medicines Agency. Teysuno, INN-tegafur,gimeracil,oteracil. Retrieved from [Link]
-
Cerno Bioscience. Isotope Labeling. Retrieved from [Link]
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Wikipedia. Tegafur/gimeracil/oteracil. Retrieved from [Link]
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European Medicines Agency. (PDF) Teysuno, tegafur/gimeracil/oteracil. Retrieved from [Link]
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PharmaCompass.com. Gimeracil | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). Multiple isotopic labels for quantitative mass spectrometry. PMC. Retrieved from [Link]
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PubMed. Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination. Retrieved from [Link]
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PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]
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Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]
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ACS Publications. Synthesis of carbon-13 labeled aldehydes, carboxylic acids, and alcohols via organoborane chemistry. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry and Researchers. Retrieved from [Link]
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Waters Corporation. (2012, June). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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Archives of Razi Institute. (2024, April 30). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium in Combined Dosage Form by LC-ESI-MS/MS. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). Clinical Studies Section of Labeling for Human Prescription Drug and Biological Products — Content and Format. Retrieved from [Link]
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PubMed. Isotopic labeling of metabolites in drug discovery applications. Retrieved from [Link]
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National Institutes of Health (NIH). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. PMC. Retrieved from [Link]
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ClinPGx. Annotation of EMA Label for tegafur / gimeracil / oteracil and DPYD. Retrieved from [Link]
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GOV.UK. (2020, October 22). 5-fluorouracil (intravenous), capecitabine, tegafur: DPD testing recommended before initiation to identify patients at increased risk of severe and fatal toxicity. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (PDF) Clinical Studies Section of Labeling for Human Prescription Drug and Biological Products — Content and format. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Retrieved from [Link]
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Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
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ACS Chemical Reviews. (2022, April 20). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Retrieved from [Link]
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Premium Label & Packaging Solutions. (2021, June 10). Regulations For Clinical Trial Labeling. Retrieved from [Link]
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PubMed. The upregulation of dihydropyrimidine dehydrogenase in liver is involved in acquired resistance to 5-fluorouracil. Retrieved from [Link]
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ClinPGx. DPYD c.2846A>T + tegafur / gimeracil / oteracil. Retrieved from [Link]
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Taylor & Francis. Isotopic labeling – Knowledge and References. Retrieved from [Link]
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Gimeracil-13C3 for in vivo and in vitro research applications
Initiating Search Strategy
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Gimeracil-13C3: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the physical, chemical, and analytical characteristics of the isotopically labeled dihydropyrimidine dehydrogenase inhibitor, Gimeracil-13C3, tailored for researchers, scientists, and drug development professionals.
Introduction
Gimeracil-13C3 is the isotopically labeled form of Gimeracil, a potent and reversible inhibitor of dihydropyrimidine dehydrogenase (DPD).[1][2] DPD is the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[3][4] By inhibiting DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor efficacy and allowing for lower therapeutic doses, which can reduce associated toxic side effects.[3][5] Gimeracil is a key component of the oral fluoropyrimidine anticancer drug S-1, which also contains tegafur (a prodrug of 5-FU) and oteracil.[4] The incorporation of three Carbon-13 isotopes in Gimeracil-13C3 makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for accurate quantification in biological matrices.[6] This guide provides a detailed overview of the physical and chemical characteristics of Gimeracil-13C3, along with methodologies for its analysis and synthesis, to support its application in research and drug development.
Physicochemical Properties
Gimeracil-13C3 is a stable, isotopically labeled compound with distinct physical and chemical properties crucial for its handling, storage, and application in experimental settings.
Physical Characteristics
| Property | Value | Source |
| Molecular Formula | C₂¹³C₃H₄ClNO₂ | [1] |
| Molecular Weight | 148.52 g/mol | [1][2] |
| Appearance | Off-White to Pale Pink Solid | [1] |
| Storage Conditions | 2-8°C Refrigerator | [1] |
| Shipping Conditions | Ambient | [1] |
Chemical Characteristics and Stability
Gimeracil-13C3 is a pyridine derivative.[3] Its chemical stability is a critical attribute, particularly for its use as an internal standard in quantitative bioanalysis. Studies have demonstrated the stability of Gimeracil in plasma samples under various conditions, which is directly applicable to its isotopically labeled form.
-
Freeze-Thaw Stability: Gimeracil has been shown to be stable through multiple freeze-thaw cycles in plasma, ensuring sample integrity during storage and processing.[5][6]
-
Short-Term Stability: The compound is stable at room temperature for extended periods, allowing for flexibility during sample preparation and analysis.[5][6]
-
Post-Preparative Stability: Once prepared for analysis, Gimeracil exhibits stability in the autosampler, ensuring reliable and reproducible results.[6]
The chemical structure of Gimeracil-13C3 is provided below:
Caption: Chemical structure of Gimeracil-13C3.
Mechanism of Action: Dihydropyrimidine Dehydrogenase Inhibition
The primary pharmacological action of Gimeracil is the potent and reversible inhibition of dihydropyrimidine dehydrogenase (DPD).[3][4] DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (5-FU).[3] The inhibition of DPD by Gimeracil leads to a significant increase in the plasma concentration and a prolonged half-life of 5-FU.[3] This enhancement of 5-FU's pharmacokinetic profile allows for the administration of lower doses of its prodrug, tegafur, while achieving sustained cytotoxic concentrations at the tumor site.[3] This mechanism is crucial for the efficacy of the combination drug S-1 and contributes to a reduction in the side effects associated with high doses of 5-FU.[5]
The following diagram illustrates the inhibitory effect of Gimeracil on 5-FU metabolism.
Caption: Gimeracil's inhibition of DPD enhances 5-FU efficacy.
Analytical Methodologies
The accurate quantification of Gimeracil-13C3 is essential for its use as an internal standard in pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
LC-MS/MS Analysis of Gimeracil-13C3 in Plasma
A robust and sensitive LC-MS/MS method has been developed for the simultaneous determination of Gimeracil and other components of S-1 in plasma.[6] Gimeracil-13C3 serves as the ideal internal standard in this assay due to its identical chemical properties and chromatographic behavior to the unlabeled analyte, while being distinguishable by its mass.
Sample Preparation Protocol:
-
Thawing: Frozen plasma samples are thawed at room temperature.[6]
-
Internal Standard Addition: To 200 µL of plasma in a polypropylene tube, add 10 µL of the internal standard solution (containing Gimeracil-13C3).[6]
-
Protein Precipitation: Add 1 mL of acetonitrile and vortex for 5 minutes to precipitate plasma proteins.[6]
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 5 minutes.[6]
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[6]
-
Reconstitution: Reconstitute the residue in 100 µL of 50% acetonitrile solution and centrifuge at 13,000 rpm for 5 minutes.[6]
-
Injection: Inject a 3 µL aliquot of the supernatant into the LC-MS/MS system for analysis.[6]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition | Source |
| LC Column | C18 column (e.g., 4.6 i.d. × 50 mm, 3.0 µm particle size) | [6] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in deionized water | [6] |
| Flow Rate | Gradient flow may be applied, for example, 0.64 mL/min (Pump A) and 0.16 mL/min (Pump B) | [6] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode | Implied from m/z |
| MS Detection | Multiple Reaction Monitoring (MRM) | [6] |
| MRM Transition (Gimeracil) | m/z 145.9 → 128.0 | [6] |
| MRM Transition (Gimeracil-13C3) | m/z 149.0 → 130.9 | [6] |
The following diagram outlines the analytical workflow for the quantification of Gimeracil-13C3.
Caption: Workflow for the bioanalysis of Gimeracil using Gimeracil-13C3.
Synthesis of Gimeracil
A practical and efficient three-step synthesis of Gimeracil has been reported, which can be adapted for the synthesis of Gimeracil-13C3 by utilizing a ¹³C-labeled starting material.[7] The synthesis starts from 2,4-dimethoxypyridine and proceeds through dichlorination and subsequent hydrolysis to yield Gimeracil.[7]
Synthetic Scheme:
-
Dichlorination: 2,4-dimethoxypyridine is treated with a chlorinating agent to yield 3,5-dichloro-2,4-dimethoxypyridine.[7]
-
Hydrolysis: The dichlorinated intermediate is then hydrolyzed to form 3,5-dichloro-2,4-dihydroxypyridine.[7]
-
Dechlorination: Selective dechlorination at the 3-position is achieved to afford the final product, Gimeracil.[7]
This synthetic route is advantageous due to its short reaction sequence, simple operational procedures, and good overall yield.[7] For the synthesis of Gimeracil-13C3, a suitably labeled pyridine precursor would be required.
Conclusion
Gimeracil-13C3 is an indispensable tool for researchers and drug developers working with fluoropyrimidine-based cancer therapies. Its well-defined physicochemical properties, coupled with its role as a potent DPD inhibitor, make it an ideal internal standard for pharmacokinetic and bioequivalence studies. The robust analytical methodologies available for its quantification ensure data of high accuracy and precision. This guide provides a comprehensive technical overview to facilitate the effective and informed use of Gimeracil-13C3 in a research setting.
References
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Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients. National Institutes of Health. [Link]
-
Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by a Validated LC-MS Method. Archives of Razi Institute. [Link]
-
Gimeracil | C5H4ClNO2 | CID 54679224. PubChem, National Institutes of Health. [Link]
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UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for Pharmacokinetic Studies. Impact Factor. [Link]
-
Gimeracil mixture with oteracil potassium and tegafur | C17H15ClFKN6O9 | CID 54715158. PubChem, National Institutes of Health. [Link]
-
CAS No : 1184979-29-0| Chemical Name : Gimeracil-13C3. Pharmaffiliates. [Link]
-
A Convenient Synthesis of Gimeracil. ResearchGate. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Gimeracil-13C3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Gimeracil | C5H4ClNO2 | CID 54679224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gimeracil mixture with oteracil potassium and tegafur | C17H15ClFKN6O9 | CID 54715158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Introduction: The Critical Role of Gimeracil-13C3 in Pharmacokinetics
An In-Depth Technical Guide to Sourcing and Verifying Gimeracil-13C3 for Pharmaceutical Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing Gimeracil-13C3, critically evaluating its quality through a Certificate of Analysis (CoA), and outlining a standard application in a research setting.
Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). By preventing the breakdown of 5-FU, Gimeracil significantly enhances its bioavailability and therapeutic efficacy, a principle that is central to oral fluoropyrimidine-based cancer therapies like S-1 (a combination of Tegafur, Gimeracil, and Oteracil).
The stable isotope-labeled variant, Gimeracil-13C3, serves an indispensable role in modern drug development and clinical pharmacology. Its primary application is as an internal standard (IS) for bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The near-identical chemical properties to the unlabeled (or "light") Gimeracil, combined with a distinct mass difference of +3 Da, allow for precise and accurate quantification in complex biological matrices such as plasma or urine. This is crucial for pharmacokinetic (PK) and bioequivalence studies, which form the bedrock of regulatory submissions.
Part 1: Sourcing High-Purity Gimeracil-13C3
The integrity of any bioanalytical study is fundamentally dependent on the quality of the reference standards used. Sourcing high-purity, well-characterized Gimeracil-13C3 is therefore a critical first step. Several reputable suppliers specialize in the synthesis of stable isotope-labeled compounds for research and pharmaceutical applications.
Key Suppliers:
-
Alsachim (a Shimadzu Group Company): A prominent supplier known for its expertise in stable isotope-labeled internal standards for therapeutic drug monitoring and clinical chemistry. They provide Gimeracil-13C3 with a high isotopic purity.
-
Toronto Research Chemicals (TRC): Part of the LGC Group, TRC offers a vast portfolio of complex organic chemicals for biomedical research, including a wide array of isotopically labeled compounds like Gimeracil-13C3.
-
Santa Cruz Biotechnology, Inc.: A well-known supplier of biochemicals and research reagents, Santa Cruz Biotechnology also lists Gimeracil-13C3 among its product offerings.
When selecting a supplier, it is imperative to request a detailed Certificate of Analysis for the specific lot number you intend to purchase. This document is the primary evidence of the material's identity, purity, and suitability for its intended use.
Part 2: Deconstructing the Certificate of Analysis (CoA)
The CoA is more than a simple specification sheet; it is a legal document attesting to the quality of the product. A comprehensive CoA for Gimeracil-13C3 should be meticulously reviewed for several key parameters.
Table 1: Critical Parameters on a Gimeracil-13C3 Certificate of Analysis
| Parameter | Typical Specification | Significance & Rationale |
| Chemical Name | Gimeracil-13C3 | Confirms the identity of the labeled compound. |
| CAS Number | 1261393-01-3 (Labeled) | A unique identifier for the specific isotopically labeled chemical substance. |
| Molecular Formula | C2(¹³C)3H4ClN2O2 | Verifies the correct elemental composition, including the three ¹³C atoms. |
| Molecular Weight | 147.54 | Confirms the expected mass increase due to the heavy isotopes. The unlabeled Gimeracil has a molecular weight of approximately 144.55. |
| Appearance | White to Off-White Solid | A basic physical property check. Any significant deviation could indicate degradation or contamination. |
| Purity (by HPLC/UPLC) | ≥98% | Critical for Assay Accuracy. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) separates the main compound from any impurities. A purity level of 98% or higher is standard for analytical reference materials. |
| Isotopic Purity | ≥99% for ¹³C | Essential for an Internal Standard. This value, typically determined by mass spectrometry, confirms that the vast majority of molecules contain the ¹³C label. Low isotopic purity can cause interference with the analyte peak. |
| Identity (by ¹H NMR, MS) | Conforms to Structure | Proton Nuclear Magnetic Resonance (¹H NMR) confirms the chemical structure, while Mass Spectrometry (MS) confirms the molecular weight and isotopic enrichment. Both are essential for unambiguous identification. |
| Solubility | e.g., Soluble in DMSO, Methanol | Practical information required for preparing stock solutions for the bioanalytical assay. |
| Storage Conditions | e.g., -20°C, Dessicate | Defines the required conditions to maintain the stability and integrity of the compound over time. |
Part 3: Experimental Protocol - Use of Gimeracil-13C3 as an Internal Standard
The following protocol outlines a standard workflow for quantifying Gimeracil in human plasma using Gimeracil-13C3 as an internal standard via LC-MS/MS. This self-validating system ensures that variations during sample preparation are accounted for, leading to a robust and reliable assay.
Workflow Overview
The workflow involves protein precipitation to extract the analyte and internal standard from the plasma matrix, followed by chromatographic separation and mass spectrometric detection.
Caption: Workflow for Gimeracil quantification using a stable isotope-labeled internal standard.
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Gimeracil-13C3 in DMSO.
-
From this stock, prepare a working internal standard (IS) solution of 100 ng/mL in 50:50 acetonitrile:water.
-
Similarly, prepare stock and working solutions for the unlabeled Gimeracil standard to build the calibration curve.
-
-
Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (or calibration standard/quality control sample).
-
Spike the sample with 20 µL of the 100 ng/mL Gimeracil-13C3 IS working solution.
-
Vortex briefly for 10 seconds to ensure homogeneity.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins. The acetonitrile disrupts the hydration shell around the proteins, causing them to aggregate and fall out of solution.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.
-
Carefully transfer the clear supernatant, containing the analyte and IS, to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile. This ensures good separation from endogenous matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the transitions in Multiple Reaction Monitoring (MRM) mode.
-
Gimeracil (Analyte): Q1: m/z 145.0 → Q3: m/z 127.0
-
Gimeracil-13C3 (IS): Q1: m/z 148.0 → Q3: m/z 130.0
-
Note: Specific transitions should be optimized in-house.
-
-
-
Data Processing:
-
Integrate the chromatographic peaks for both the Gimeracil analyte and the Gimeracil-13C3 internal standard.
-
Calculate the peak area ratio (PAR) for each sample: PAR = Peak Area of Gimeracil / Peak Area of Gimeracil-13C3.
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Determine the concentration of Gimeracil in the unknown samples by interpolating their PAR values from the linear regression of the calibration curve. The use of the ratio corrects for any loss of analyte during the extraction process, as both the analyte and the IS will be affected proportionally.
-
Conclusion
The successful application of Gimeracil-13C3 in a regulated bioanalytical environment is contingent on a dual strategy: meticulous sourcing from qualified suppliers and a rigorous, scientifically-sound protocol. By carefully scrutinizing the Certificate of Analysis and employing a robust, self-validating workflow with an internal standard, researchers can ensure the generation of high-quality, reproducible data essential for advancing drug development programs.
References
-
Alsachim, a Shimadzu Group Company. Gimeracil-13C3 Product Page.[Link]
Technical Guide: Basic Research Applications of Labeled DPD Inhibitors
Executive Summary
Dihydropyrimidine Dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-Fluorouracil (5-FU), a cornerstone chemotherapeutic.[1][2][3][4][5][6][7][8] Because DPD degrades >80% of administered 5-FU, variability in DPD expression leads to severe toxicity or therapeutic failure. Labeled DPD inhibitors—specifically radiolabeled or stable-isotope tagged variants of Eniluracil and Gimeracil —are critical tools in basic research.[5] They allow scientists to move beyond simple activity assays (flux) to precise quantification of enzyme density (
This guide details the mechanistic differentiation of these inhibitors, strategies for labeling, and protocols for their application in binding kinetics and active-site titration.
Part 1: Mechanistic Foundations & Inhibitor Classes
To effectively apply labeled inhibitors, one must understand their binding mode. The choice of label (
The Target: DPD (EC 1.3.1.2)
DPD is a cytosolic enzyme containing FAD, FMN, and [4Fe-4S] clusters.[7] It reduces the 5,6-double bond of uracil (or 5-FU) using NADPH.[7]
Inhibitor Classes
| Feature | Eniluracil (5-ethynyluracil) | Gimeracil (CDHP) |
| Mechanism | Mechanism-Based Inactivator (Suicide) | Reversible Competitive Inhibitor |
| Binding | Covalently modifies the active site. | Binds in 1:1 stoichiometry but washes off. |
| Kinetics | ||
| Labeling Utility | Ideal for Active Site Titration (quantifying enzyme molecules). | Ideal for Occupancy Studies (competition assays). |
| Structure | 5-substituted uracil analog.[3] | Pyridine analog (5-chloro-2,4-dihydroxypyridine).[4] |
Pathway Visualization
The following diagram illustrates the catabolic blockade.
Figure 1: DPD acts as the gatekeeper of 5-FU catabolism.[1][2][3][5][6][9] Labeled inhibitors bind the enzyme (red), preventing the conversion to inactive metabolites.
Part 2: Labeling Strategies & Applications
Radiochemistry: C and H
For in vitro kinetics and tissue distribution, Carbon-14 is the gold standard due to its long half-life and stability.
-
Application: Active Site Titration.
-
Since Eniluracil binds covalently, incubating a known mass of tissue with excess [
C]-Eniluracil allows for the absolute quantification of DPD molecules. Unbound inhibitor is removed via gel filtration; radioactivity remaining corresponds 1:1 with functional DPD active sites.
-
PET Imaging: F and C
For in vivo pharmacokinetics, positron emitters are used.[10]
-
Application: Tumor Phenotyping.
-
While
F-5-FU (substrate) measures metabolic flux, a labeled inhibitor (e.g., [ C]-Eniluracil) measures enzyme density . This distinguishes between a tumor that consumes 5-FU rapidly due to high DPD (resistant) vs. one that transports it rapidly but metabolizes it slowly (sensitive).
-
Stable Isotope: F NMR
While not a "label" in the radioactive sense, introducing a fluorine atom onto an inhibitor scaffold (if not naturally present) or using
-
Application: Real-time monitoring of inhibition constants (
) in live cells without cell lysis.
Part 3: Experimental Protocol - Active Site Titration
Objective: Determine the absolute concentration of active DPD enzyme in a liver lysate or tumor homogenate using [
Principle: Eniluracil is a mechanism-based inactivator (suicide substrate) that forms a stoichiometric (1:1), covalent bond with the DPD active site in the presence of NADPH.
Materials
-
Enzyme Source: Cytosolic fraction of liver or tumor tissue (100,000 x g supernatant).
-
Radioligand: [2-
C]-Eniluracil (Specific Activity > 50 mCi/mmol). -
Cofactor: NADPH (10 mM stock, prepared fresh).
-
Buffer: 35 mM Potassium Phosphate, pH 7.4, 2.5 mM MgCl2, 1 mM EDTA, 1 mM DTT.
-
Separation Column: Sephadex G-25 spin columns (to remove unbound inhibitor).
Workflow Diagram
Figure 2: Step-by-step workflow for determining active DPD concentration using a radiolabeled suicide inhibitor.
Step-by-Step Methodology
-
Pre-incubation: Dilute cytosolic protein (approx. 1-5 mg/mL) in reaction buffer. Add NADPH (final conc. 100 µM). Note: NADPH is required to reduce the flavins, allowing Eniluracil to bind.
-
Labeling: Add [
C]-Eniluracil at a concentration at least 10-fold higher than the estimated (typically 1-5 µM final). -
Incubation: Incubate at 37°C for 30 minutes. This ensures complete inactivation and covalent modification of all available active sites.
-
Separation:
-
Equilibrate a Sephadex G-25 spin column with buffer.
-
Load 100 µL of the reaction mixture.
-
Centrifuge at 1000 x g for 2 minutes. The eluate contains the protein-inhibitor complex; free [
C]-Eniluracil remains in the column.
-
-
Quantification:
-
Add the eluate to 5 mL of scintillation cocktail.
-
Measure DPM (Disintegrations Per Minute) using a Liquid Scintillation Counter.
-
-
Calculation:
-
SA: Specific Activity of Eniluracil (Ci/mol).
-
V: Volume of lysate used (L).
-
Note: This yields moles of active sites. Since DPD is a homodimer with two active sites, divide by 2 to get moles of enzyme.
-
Part 4: Data Interpretation & Validation
Validating Specificity
To ensure the radioactivity measured is DPD-specific and not non-specific protein binding:
-
Heat Inactivation Control: Boil a duplicate sample for 5 minutes prior to adding NADPH and [
C]-Eniluracil. DPD will denature and should not bind the inhibitor. Any signal here is background noise. -
Competition Control: Pre-incubate with 100-fold excess unlabeled Eniluracil before adding the labeled version. This should block >95% of the radioactive signal.
Interpreting
When comparing novel labeled inhibitors, the efficiency of inactivation is the key metric.
| Parameter | Definition | Significance |
| Dissociation constant of the initial non-covalent complex. | Measures affinity (recognition). | |
| Rate constant of covalent bond formation. | Measures reactivity (warhead efficiency). | |
| Ratio | The second-order rate constant for inactivation. The higher the number, the more potent the inhibitor. |
References
-
Spector, T., et al. (1993). "Eniluracil (776C85): A potent, non-toxic inactivator of dihydropyrimidine dehydrogenase." Biochemical Pharmacology.
-
Lohkamp, B., et al. (2010). "Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil."[7] The EMBO Journal.
-
Vande Wiele, C., et al. (2017). "PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors."[10][11] Tumor Biology.
-
Fukushima, M., et al. (2008). "Mechanism of action of S-1, a novel oral fluoropyrimidine antitumor drug." Oncology.
-
Mattison, L.K., et al. (2002). "Implications of dihydropyrimidine dehydrogenase on 5-fluorouracil pharmacogenetics and pharmacogenomics." Pharmacogenomics.
Sources
- 1. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 2. Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gimeracil? [synapse.patsnap.com]
- 5. DPYD Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development and Application of Radiolabeled Kinase Inhibitors for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Precision Quantitation of Gimeracil in Biological Matrices using Gimeracil-13C3: A Robust LC-MS/MS Protocol
Abstract
Gimeracil (CDHP) is a pivotal component of the oral fluoropyrimidine formulation S-1 (Teysuno®), functioning as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD).[1][2] By inhibiting DPD, Gimeracil prevents the catabolism of 5-fluorouracil (5-FU), thereby maintaining therapeutic plasma concentrations.[3][4] Accurate quantification of Gimeracil is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). This application note details a validated LC-MS/MS protocol utilizing Gimeracil-13C3 as a stable isotope-labeled internal standard (SIL-IS). The inclusion of Gimeracil-13C3 compensates for matrix effects and ionization suppression, ensuring high precision and accuracy in complex biological matrices like human plasma.
Introduction & Scientific Context
The Role of Gimeracil in S-1 Therapy
S-1 is a combination therapy consisting of Tegafur (a prodrug of 5-FU), Gimeracil (CDHP), and Oteracil (OXO) in a molar ratio of 1:0.4:1.
-
Gimeracil: Reversibly inhibits DPD, the rate-limiting enzyme responsible for degrading >80% of 5-FU.[5] This increases the half-life of 5-FU.[2]
-
Oteracil: Inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract, reducing GI toxicity.[3]
Analytical Challenges
Gimeracil (5-chloro-4-hydroxy-1H-pyridin-2-one) is a polar molecule (LogP ~ -0.1) with amphoteric properties.
-
Matrix Effects: In ESI+ mode, phospholipids and endogenous plasma components often cause ion suppression at the retention time of polar analytes.
-
Recovery: Variable extraction efficiency in protein precipitation methods can lead to quantitative errors.
Solution: The use of Gimeracil-13C3 corrects for these variables. As a structural analog with identical physicochemical properties (retention time, pKa) but distinct mass, it co-elutes with the analyte, experiencing the exact same matrix effects and extraction losses, thus normalizing the response.
Metabolic Pathway Visualization
Figure 1: Mechanism of S-1 Action. Gimeracil inhibits DPD, preventing the breakdown of 5-FU.[1][3][6]
Experimental Protocol
Materials & Reagents[4]
-
Analyte: Gimeracil (Reference Standard, >99% purity).[3]
-
Internal Standard: Gimeracil-13C3 (Isotopic purity >99%).[7]
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).
-
Detector: Triple Quadrupole MS (e.g., SCIEX Triple Quad™ 6500+ or Thermo Altis).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent high-strength silica column.
Sample Preparation (Protein Precipitation)
This method is chosen for its speed and high recovery for polar compounds like Gimeracil.
-
Thawing: Thaw plasma samples at room temperature and vortex for 10 seconds.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Gimeracil-13C3 working solution (500 ng/mL in 50% MeOH). Vortex gently.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial.
-
Dilution (Optional): If peak shape is poor due to high solvent strength, dilute supernatant 1:1 with 0.1% Formic Acid in water.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for Gimeracil quantitation.
LC-MS/MS Conditions
Chromatographic Conditions
Gimeracil is polar; therefore, a gradient starting with low organic content is essential to retain the analyte away from the void volume (where salts elute).
| Parameter | Setting |
| Column | C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2 - 5 µL |
| Run Time | 5.0 minutes |
Gradient Profile:
-
0.0 - 0.5 min: 5% B (Isocratic hold for retention)
-
0.5 - 3.0 min: 5% -> 90% B (Linear gradient)
-
3.0 - 4.0 min: 90% B (Wash)
-
4.0 - 4.1 min: 90% -> 5% B (Re-equilibration)
-
4.1 - 5.0 min: 5% B
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Gimeracil | 146.0 | 128.0 | 30 | 22 | Quantifier |
| Gimeracil | 146.0 | 110.0 | 30 | 35 | Qualifier |
| Gimeracil-13C3 | 149.0 | 131.0 | 30 | 22 | IS Quantifier |
Note: The transition 146->128 corresponds to the loss of water [M+H-H2O]+, which is characteristic for this hydroxypyridinone structure.
Method Validation & Performance
This protocol is designed to meet FDA/EMA bioanalytical guidelines.
Linearity and Sensitivity
-
Range: 5.0 – 1000 ng/mL.
-
Regression: Linear (1/x² weighting).
-
LLOQ: 5.0 ng/mL (S/N > 10).
Matrix Effect Assessment
Calculate the Matrix Factor (MF) using the IS-normalized method:
-
Acceptance: The CV of the IS-normalized MF calculated from 6 different lots of plasma should be < 15%.
-
Role of 13C3: Without the IS, Gimeracil often shows significant ion suppression (MF < 0.8) due to early elution. The 13C3 IS corrects this to an effective MF ~ 1.0.
Stability[11]
-
Freeze-Thaw: Stable for at least 3 cycles at -80°C to RT.
-
Autosampler: Stable for 24 hours at 10°C.
Expert Insights & Troubleshooting
-
Retention Time Drift: Gimeracil is sensitive to mobile phase pH. Ensure Formic Acid is fresh (0.1%). If retention drifts, check the aqueous pump for bacterial growth or pH changes.
-
Isobaric Interferences: While Gimeracil is unique, metabolites of other co-administered drugs could interfere. The specific transition 146->128 is relatively specific, but always monitor the Qualifier/Quantifier ratio.
-
Carryover: Due to the polar nature, Gimeracil usually does not stick to the column, but it can stick to the needle wash. Use a needle wash of 50:50 MeOH:Water with 0.1% FA.
References
-
European Medicines Agency (EMA). Assessment Report: Teysuno (Tegafur / Gimeracil / Oteracil).[1] (2011).[5] Available at: [Link]
-
Kim, J. et al. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients. Drug Design, Development and Therapy (2015). Available at: [Link]
-
Gu, Y. et al. Simultaneous determination of tegafur and gimeracil in human plasma by liquid chromatography/tandem mass spectrometry.[8] Analytical Sciences (2009).[8] Available at: [Link]
-
Taiho Pharmaceutical. Teysuno (S-1) Prescribing Information. Available at: [Link] (Search: Teysuno)
-
Van Cutsem, E. et al. Oral S-1 for the treatment of gastric cancer. Expert Opinion on Pharmacotherapy (2012). Available at: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. mims.com [mims.com]
- 5. Gimeracil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Simultaneous determination of tegafur and gimeracil in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Gimeracil-13C3 in Modern Pharmacokinetic Studies
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the utilization of Gimeracil-13C3, a stable isotope-labeled (SIL) internal standard, in pharmacokinetic (PK) studies. Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of fluoropyrimidine anticancer drugs like 5-fluorouracil (5-FU).[1][2][3][4] The incorporation of Gimeracil into combination therapies, such as Teysuno™ (S-1), significantly enhances the bioavailability and prolongs the half-life of 5-FU, thereby improving therapeutic efficacy.[3][4][5] This application note details the scientific rationale, study design considerations, and validated bioanalytical protocols necessary for accurately characterizing the pharmacokinetics of Gimeracil using Gimeracil-13C3 as a tracer or internal standard, ensuring data integrity and regulatory compliance.
Scientific Rationale and Core Principles
1.1. Mechanism of Action: Dihydropyrimidine Dehydrogenase (DPD) Inhibition
Gimeracil's primary pharmacological action is the potent and reversible inhibition of the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2][6] DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting it into inactive metabolites.[4][7] By blocking this degradation pathway, Gimeracil achieves several critical therapeutic objectives:
-
Maintains Therapeutic Concentrations: It sustains higher and more prolonged plasma concentrations of 5-FU.[1][3]
-
Enhances Bioavailability: It allows for effective oral administration of 5-FU prodrugs, such as tegafur, which is a component of the S-1 combination product.[2][8]
-
Reduces Dosage Requirements: By preventing rapid breakdown, a lower dose of the parent drug can achieve the desired therapeutic effect, potentially mitigating dose-dependent toxicities.[4]
Genetic variations in the DPYD gene can lead to DPD deficiency, placing patients at high risk for severe or fatal toxicity from standard fluoropyrimidine doses.[9][10] The study of DPD inhibitors like Gimeracil is crucial for optimizing these therapies.
Caption: Mechanism of Gimeracil-mediated DPD inhibition in 5-FU therapy.
1.2. The Role of Stable Isotope Labeling with Gimeracil-13C3
The use of stable isotope-labeled compounds, such as Gimeracil-13C3, is a cornerstone of modern bioanalysis and pharmacokinetic research.[11][12] A SIL compound is chemically identical to its unlabeled counterpart but contains heavier isotopes (e.g., ¹³C instead of ¹²C). This mass difference makes it distinguishable by a mass spectrometer without altering its biological behavior.[12]
In pharmacokinetic studies, Gimeracil-13C3 serves a critical function:
-
The Gold Standard Internal Standard (IS): When quantifying unlabeled Gimeracil in biological samples (e.g., plasma, urine), Gimeracil-13C3 is the ideal internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[13] It co-elutes chromatographically with the analyte and experiences identical ionization and fragmentation behavior, correcting for variations in sample preparation, injection volume, and matrix effects.[13] This ensures the highest degree of accuracy and precision in quantitative results.
Gimeracil-13C3: Properties and Handling
Proper handling and storage are paramount to maintaining the integrity of the analytical standard.
| Property | Value | Source |
| Chemical Name | Gimeracil-13C3 | MedChemExpress[11] |
| Synonym | Gimestat-13C3 | MedChemExpress[11] |
| CAS Number | 1184979-29-0 | MedChemExpress[11] |
| Molecular Formula | C₂¹³C₃H₄ClNO₂ | MedChemExpress[11] |
| Molecular Weight | 148.52 | MedChemExpress[11] |
| Storage Conditions | Store at -20°C. Protect from light and moisture. | General recommendation |
| Purity | >98% (Isotopic and Chemical) | Typical specification |
Handling Precautions:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Use calibrated analytical balances and volumetric glassware for preparing stock solutions.
-
Prepare solutions in a suitable solvent (e.g., DMSO, Methanol) and store aliquots at -20°C or below to minimize freeze-thaw cycles.
Protocol: Pharmacokinetic Study Design and Execution
This section outlines a typical workflow for a preclinical or clinical pharmacokinetic study of Gimeracil.
Caption: General experimental workflow for a pharmacokinetic study.
3.1. In-Life Phase Protocol
-
Subject Acclimatization: Acclimate subjects (e.g., rodents or human volunteers) to the study environment. Ensure fasting conditions if required by the study plan.
-
Dose Preparation: Prepare the Gimeracil formulation at the target concentration. For oral administration in rats, a dose of 0.097 mg/kg has been previously reported in literature.[14]
-
Pre-Dose Sample: Collect a baseline blood sample (Time 0) before drug administration.
-
Drug Administration: Administer the drug via the intended route (e.g., oral gavage for preclinical models, oral capsule for clinical studies). Record the exact time.
-
Serial Blood Sampling: Collect blood samples at predetermined time points into tubes containing an appropriate anticoagulant (e.g., K₂EDTA). A typical sampling schedule might be: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[15]
-
Plasma Preparation: Within 30 minutes of collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Carefully transfer the plasma supernatant to uniquely labeled cryovials and store immediately at -80°C pending analysis.
Protocol: Bioanalytical Method Using LC-MS/MS
The accurate quantification of Gimeracil in a biological matrix like plasma is achieved through a validated LC-MS/MS method. This protocol is based on established methodologies for Gimeracil and similar small molecules.[13][16]
4.1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Thaw Samples: Thaw plasma samples, quality control (QC) samples, and calibration standards on ice.
-
Aliquot Plasma: In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma.
-
Add Internal Standard: Add 10 µL of the Gimeracil-13C3 internal standard working solution (e.g., at 500 ng/mL) to every tube except for the blank matrix.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute. Acetonitrile is a common choice for this step.[13]
-
Centrifuge: Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.[13]
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[13] Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50% acetonitrile in water).[13]
-
Inject: Inject an aliquot (e.g., 3-5 µL) into the LC-MS/MS system for analysis.[13]
4.2. LC-MS/MS Instrumentation and Parameters
The following table provides typical starting parameters for method development. These must be optimized for the specific instrumentation used.
| Parameter | Example Specification | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Offers good retention and peak shape for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Start at 5% B, ramp to 95% B, hold, then re-equilibrate. | Separates the analyte from matrix components. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and selectivity.[17] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Gimeracil is readily protonated. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transition (Gimeracil) | m/z 145.9 → 128.0 | This transition has been previously validated.[13] |
| MRM Transition (Gimeracil-13C3) | m/z 149.0 → 130.9 | The mass shift corresponds to the three ¹³C atoms.[13] |
4.3. Bioanalytical Method Validation
Before analyzing study samples, the method must be fully validated according to regulatory guidelines from agencies like the FDA or EMA.[17][18][19] Validation ensures that the method is reliable and fit for its intended purpose.[17][18]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix from at least 6 individual sources. | Ensures the signal is from the analyte of interest and not from endogenous matrix components. |
| Calibration Curve | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Defines the relationship between instrument response and analyte concentration. A linear range from 1 to 500 ng/mL for gimeracil has been reported.[13] |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% of nominal (±20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels.[20] | Accuracy measures how close the measured value is to the true value. Precision measures the reproducibility of the measurements.[13] |
| Matrix Effect | The CV of the matrix factor across at least 6 lots of matrix should be ≤ 15%. Assessed at Low and High QC levels. | Evaluates the suppression or enhancement of ionization caused by co-eluting matrix components.[13] |
| Recovery | Should be consistent and reproducible, though not necessarily 100%. The CV of recovery across Low, Mid, and High QC levels should be ≤ 15%. | Measures the efficiency of the extraction process.[13] |
| Stability | Analyte concentration in QC samples should be within ±15% of nominal under various conditions (Freeze-thaw, short-term bench-top, long-term storage, post-preparative).[13] | Ensures the analyte does not degrade during sample collection, storage, and processing. |
Data Analysis and Interpretation
Once sample analysis is complete, the concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.[21]
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL/F: Apparent total clearance of the drug from plasma after oral administration.
-
Vz/F: Apparent volume of distribution after oral administration.
By accurately measuring Gimeracil concentrations at each time point, researchers can build a precise pharmacokinetic profile, which is essential for determining appropriate dosing regimens, assessing drug-drug interactions, and fulfilling regulatory submission requirements.
References
- GIMERACIL - New Drug Approvals. (2022, August 2). Google Vertex AI Search.
- Tegafur/gimeracil/oteracil - Wikipedia. (n.d.). Wikipedia.
- What is the mechanism of Gimeracil? (2024, July 17).
- Tegafur + Gimeracil + Oteracil: Uses, Dosage, Side... (n.d.). MIMS Singapore.
- Gimeracil + Oteracil + Tegafur: View Uses, Side Effects and Medicines. (2023, May 18). 1mg.
- Gimeracil – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu.
- Gimeracil-13C3. (n.d.). MedchemExpress.com.
- Comparative study of tegafur gimeracil and oteracil potassium (TS-1)
- Gimeracil | C5H4ClNO2 | CID 54679224. (n.d.). PubChem - NIH.
- Teysuno, tegafur/gimeracil/oteracil. (n.d.). [No Source Found].
- Teysuno, INN-tegafur,gimeracil,oteracil. (n.d.). European Medicines Agency (EMA).
- Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer p
- What is Gimeracil used for? (2024, June 15).
- UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for. (2024, August 31). Impactfactor.
- A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. (2025, January 31). PMC.
- MCE Isotope-Labeled Compounds Handbook. (n.d.). MedchemExpress.com.
- Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/ gimeracil/oxonate)
- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). [No Source Found].
- Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombin
- Applications of stable isotopes in clinical pharmacology. (n.d.). PMC - PubMed Central.
- Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. (2022, October 6).
- Pre-therapeutic dihydropyridimidine dehydrogenase (DPD) deficiency screening: Impact on fluoropyrimidine dose reduction at the second chemotherapy cycle and on early severe toxicity. (2021, May 28).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
- (PDF) UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for Pharmacokinetic Study. (n.d.).
- Bioanalytical Method Validation: What does the FDA expect? (2013, October 22). gmp-compliance.org.
- Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy. (2022, June 30). PMC.
- Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). PMC.
- DPYD Inhibitors. (n.d.). SCBT - Santa Cruz Biotechnology.
- Selection Guide for Stable Isotope-Labeled Pharmaceutical Standards. (n.d.). [No Source Found].
- Rapid Identification of Dihydropyrimidine Dehydrogenase Deficiency by Using a Novel 2-13C-Uracil Breath Test. (n.d.). Clinical Cancer Research - AACR Journals.
- Fluoropyrimidine Treatment in Patients with Dihydropyrimidine Dehydrogenase (DPD) Deficiency. (n.d.). Alberta Health Services.
- Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients. (n.d.).
- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). [No Source Found].
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Gimeracil? [synapse.patsnap.com]
- 4. What is Gimeracil used for? [synapse.patsnap.com]
- 5. Gimeracil | C5H4ClNO2 | CID 54679224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1mg.com [1mg.com]
- 9. A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. file.medchemexpress.com [file.medchemexpress.com]
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- 13. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
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- 20. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mims.com [mims.com]
Application Note: High-Sensitivity Quantitation of Gimeracil in Human Plasma Utilizing Gimeracil-13C3 Stable Isotope
Executive Summary
Objective: To establish a robust, validated LC-MS/MS protocol for the quantification of Gimeracil (CDHP) in human plasma, utilizing Gimeracil-13C3 as the Stable Isotope-Labeled Internal Standard (SIL-IS).
Context: Gimeracil is a potent inhibitor of Dihydropyrimidine Dehydrogenase (DPD) and a key component of the anticancer formulation S-1 (Teysuno). Accurate quantification is critical for pharmacokinetic (PK) profiling to ensure it effectively inhibits 5-FU degradation without inducing toxicity.
Why Gimeracil-13C3? While structural analogs (e.g., 5-chlorouracil) have been used historically, they often suffer from "retention time drift" relative to the analyte, leading to imperfect correction of matrix effects (ion suppression/enhancement). Gimeracil-13C3 is the gold standard because:
-
Co-elution: It elutes at the exact retention time as Gimeracil, experiencing the exact same matrix suppression.
-
Mass Resolution: The +3 Da mass shift (replacing three
C with C) provides a clean mass spectral window, avoiding "crosstalk" common with deuterium-labeled standards (which can sometimes exchange with solvent protons).
Scientific Rationale & Mechanism
The Analytical Challenge: Polarity & Matrix Effects
Gimeracil (5-chloro-4-hydroxy-2(1H)-pyridinone) is a polar, amphoteric molecule. Traditional Liquid-Liquid Extraction (LLE) often yields low recovery due to its water solubility. Furthermore, plasma phospholipids can cause severe ion suppression in the source.
The Solution:
-
Extraction: Protein Precipitation (PPT) is chosen for high recovery (>90%), coupled with a high-efficiency C18 column to separate phospholipids from the analyte.
-
Ionization: Positive Electrospray Ionization (ESI+) is utilized. The pyridine ring is easily protonated under acidic conditions (0.1% Formic Acid).
Logical Workflow Diagram
The following diagram illustrates the critical path from sample collection to data integrity verification.
Figure 1: Analytical workflow for Gimeracil quantification. The addition of Gimeracil-13C3 prior to precipitation ensures that any loss during extraction is mathematically cancelled out.
Materials & Instrumentation
Reagents
-
Analyte: Gimeracil (CDHP), Purity >99%.
-
Internal Standard: Gimeracil-13C3 (MW ~148.5), Isotopic Purity >99% atom 13C.[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Matrix: Drug-free human plasma (K2EDTA).
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters Acquity).
-
Detector: Triple Quadrupole MS (e.g., SCIEX 5500/6500+ or Thermo Altis).
-
Column: High-strength Silica C18 (e.g., Imtakt Unison UK-C18 or Phenomenex Kinetex C18), 3.0 µm, 50 x 2.1 mm (or 4.6 mm).
Experimental Protocol
Solution Preparation
Critical Step: Do not use glass for long-term storage of very low concentrations if non-specific binding is observed; however, Gimeracil is generally stable in glass.
-
Stock Solutions (1 mg/mL): Dissolve Gimeracil and Gimeracil-13C3 separately in Methanol/Water (50:50 v/v). Store at -20°C.
-
Internal Standard Working Solution (ISWS): Dilute the 13C3 stock to 500 ng/mL in 50% Acetonitrile.
-
Calibration Standards (CC): Prepare serial dilutions in drug-free plasma ranging from 1.0 to 1000 ng/mL .
-
Quality Control (QC) Samples: Prepare at Low (3 ng/mL), Medium (50 ng/mL), and High (800 ng/mL) levels.
Sample Extraction (Protein Precipitation)
This method is optimized for high throughput and reproducibility.
-
Aliquot: Transfer 50 µL of plasma (Sample, CC, or QC) into a 1.5 mL polypropylene tube.
-
IS Addition: Add 10 µL of ISWS (Gimeracil-13C3). Vortex gently.
-
Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).
-
Note: The acid helps break protein binding and ensures the analyte stays in solution.
-
-
Agitation: Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 13,000 rpm (approx. 15,000 x g) for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to a clean vial.
-
Dilution (Optional): If peak shape is poor due to high organic content, dilute the supernatant 1:1 with 0.1% Formic Acid in water before injection.
LC-MS/MS Conditions
Chromatographic Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water (Aqueous).
-
Mobile Phase B: Acetonitrile (Organic).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Loading |
| 0.50 | 5% | Isocratic Hold |
| 2.50 | 90% | Gradient Ramp |
| 3.50 | 90% | Wash |
| 3.60 | 5% | Re-equilibration |
| 5.00 | 5% | Stop |
Mass Spectrometry Parameters (MRM Mode):
-
Ionization: ESI Positive (+).
-
Source Temp: 500°C.
-
Spray Voltage: 4500 V.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Collision Energy (V) | Role |
| Gimeracil | 146.0 | 128.0 | 100 | 22 | Quantifier |
| Gimeracil | 146.0 | 103.0 | 100 | 35 | Qualifier |
| Gimeracil-13C3 | 149.0 | 131.0 | 100 | 22 | IS Quantifier |
Note: The transition 146 -> 128 corresponds to the loss of water [M+H-H2O]+. The IS transition 149 -> 131 maintains this same fragmentation pathway with the heavy carbons retained.
Method Validation (FDA/EMA Compliance)
To ensure "Trustworthiness" and "Expertise" as per E-E-A-T, the method must pass the following criteria based on FDA 2018 Bioanalytical Guidelines.
Selectivity & Specificity
-
Protocol: Analyze blank plasma from 6 different individual donors.
-
Requirement: No interfering peaks at the retention time of Gimeracil or Gimeracil-13C3 (>20% of LLOQ response).
-
Why: Ensures that endogenous plasma components (lipids, unrelated drugs) do not mimic the analyte.
Linearity[2]
-
Range: 1.0 – 1000 ng/mL.
-
Weighting: 1/x² linear regression.
-
Requirement: r² > 0.[2]99. Back-calculated concentrations must be within ±15% (±20% for LLOQ).
Matrix Effect (ME) & Recovery (RE)
This is where the 13C3 IS proves its value.
-
Matrix Factor (MF): Compare peak area of Analyte spiked into extracted blank plasma (B) vs. Analyte in pure solvent (A).
-
IS-Normalized MF:
. -
Requirement: The IS-Normalized MF should be close to 1.0 with a CV <15%.
-
Interpretation: If Gimeracil is suppressed by 30% (MF = 0.7), Gimeracil-13C3 will also be suppressed by 30%. The ratio remains constant, yielding accurate data despite the dirty matrix.
-
Stability
-
Freeze-Thaw: 3 cycles at -80°C to Room Temp.
-
Benchtop: 4 hours at Room Temp (critical for processing time).
-
Autosampler: 24 hours at 10°C.
Data Presentation & Troubleshooting
Expected Results Summary
| Parameter | Specification | Typical Result |
| Retention Time | Gimeracil | 1.8 ± 0.1 min |
| Retention Time | Gimeracil-13C3 | 1.8 ± 0.1 min |
| LLOQ | S/N > 10 | 1.0 ng/mL |
| Precision (Intra-day) | CV% | < 5.2% |
| Accuracy | % Bias | 96.0% - 104.0% |
Troubleshooting Guide
-
Issue: Signal suppression in early eluting peaks.
-
Cause: Phospholipids co-eluting.
-
Fix: Increase the initial aqueous hold time or use a "Phos-Free" precipitation plate.
-
-
Issue: Carryover.
-
Cause: Gimeracil sticking to the injector needle.
-
Fix: Use a needle wash of 50:50 MeOH:ACN with 0.5% Formic Acid.
-
References
-
Kim, J. et al. (2013). "Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients." NIH / Drug Design, Development and Therapy.
- Citation for MRM transitions and extraction r
-
FDA. (2018).[3][4] "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[3]
- Citation for valid
-
Santa Cruz Biotechnology. "Gimeracil-13C3 Product Information."
- Citation for chemical properties and availability of the Internal Standard.
-
Liu, H. et al. (2010). "Determination of tegafur, 5-fluorouracil, gimeracil and oxonic acid in human plasma using liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.
- Citation for chromatographic separ
Sources
Application Notes and Protocols: A High-Throughput DPD Inhibition Assay Using Gimeracil-¹³C₃ for Drug Development
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and high-throughput dihydropyrimidine dehydrogenase (DPD) inhibition assay using the stable isotope-labeled inhibitor, Gimeracil-¹³C₃. DPD is a critical enzyme in the catabolism of fluoropyrimidine-based chemotherapeutics, such as 5-fluorouracil (5-FU).[1][2][3] This application note details the scientific rationale, a step-by-step experimental protocol, data analysis, and validation considerations for accurately determining the inhibitory potential of novel chemical entities against DPD. The use of Gimeracil-¹³C₃ as a reference compound and internal standard offers significant advantages in assay precision and accuracy, particularly when coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Critical Role of Dihydropyrimidine Dehydrogenase (DPD) in Oncology
Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the rate-limiting enzyme in the catabolism of pyrimidines, including the widely used anticancer drug 5-fluorouracil (5-FU).[1][2][3] Over 80% of an administered 5-FU dose is broken down by DPD into inactive metabolites.[1] The activity of this enzyme is, therefore, a key determinant of the pharmacokinetic profile, efficacy, and toxicity of fluoropyrimidine drugs.[4][5]
Genetic variations in the DPYD gene can lead to DPD deficiency, a condition that significantly increases the risk of severe, and sometimes lethal, toxicity in patients receiving standard doses of 5-FU.[1][2][5] Consequently, the development of DPD inhibitors is a critical area of research in oncology. These inhibitors aim to modulate 5-FU metabolism, thereby increasing its therapeutic index by enhancing its anti-tumor activity and reducing its toxicity.[6][7]
Gimeracil is a potent and reversible DPD inhibitor that is a component of the oral fluoropyrimidine anticancer drug S-1.[8][9][10] By inhibiting DPD, gimeracil increases the plasma concentration and prolongs the half-life of 5-FU, leading to enhanced cytotoxic effects on cancer cells.[4][6][7] This application note describes an in vitro assay to screen for and characterize new DPD inhibitors, using Gimeracil-¹³C₃ as a key reagent.
Assay Principle and the Advantage of Gimeracil-¹³C₃
The DPD inhibition assay is a biochemical experiment designed to measure the extent to which a test compound prevents DPD from metabolizing its substrate. In this protocol, we will monitor the conversion of a substrate (e.g., 5-FU or the natural substrate, uracil) to its dihydrogenated product by recombinant human DPD. The inhibitory effect of a test compound is quantified by measuring the decrease in product formation in its presence.
The Rationale for Using Gimeracil-¹³C₃:
Gimeracil-¹³C₃ is a stable isotope-labeled version of gimeracil.[9] Stable isotope-labeled (SIL) compounds are powerful tools in quantitative mass spectrometry.[11][12][13] In this assay, Gimeracil-¹³C₃ serves a dual purpose:
-
Positive Control: As a well-characterized DPD inhibitor, it provides a reliable benchmark for assay performance and allows for the comparison of the potency of new chemical entities.
-
Internal Standard (Optional): In advanced assay formats, particularly those analyzing complex biological matrices, a SIL analog of the analyte of interest can be used as an internal standard to correct for variability in sample preparation and mass spectrometric analysis.[14] While this protocol focuses on its use as a positive control, the principles of its application as an internal standard are also relevant.
The workflow of the DPD inhibition assay is depicted in the following diagram:
Figure 2: Flowchart for the analysis of DPD inhibition data.
Assay Validation and Quality Control
To ensure the reliability and reproducibility of the assay, a thorough validation should be performed according to established guidelines. [15][16][17]
| Validation Parameter | Description | Acceptance Criteria (Example) |
|---|---|---|
| Linearity | The linear range of the enzyme reaction over time and with varying enzyme concentrations. | R² > 0.98 |
| Precision | The agreement between replicate measurements. | Intra- and Inter-assay CV < 15% |
| Accuracy | The closeness of the measured value to the true value. | % Recovery of 85-115% |
| Z'-factor | A measure of assay quality and suitability for high-throughput screening. | Z' > 0.5 |
| IC₅₀ Reproducibility | The consistency of the IC₅₀ value for the positive control (Gimeracil-¹³C₃). | IC₅₀ within a 2-fold range across experiments |
Table 2: Key parameters for DPD inhibition assay validation.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Variability | - Inconsistent pipetting- Plate edge effects- Enzyme instability | - Use calibrated pipettes- Avoid using outer wells of the plate- Keep enzyme on ice and use fresh dilutions |
| Low Z'-factor | - Low signal-to-background ratio- High variability | - Optimize enzyme and substrate concentrations- Review assay procedure for sources of variability |
| No Inhibition by Positive Control | - Inactive Gimeracil-¹³C₃- Inactive enzyme | - Use a fresh stock of Gimeracil-¹³C₃- Test enzyme activity with a known substrate |
| Inconsistent IC₅₀ Values | - Substrate concentration too high- Assay not in initial velocity range | - Use substrate at or below Kₘ- Optimize incubation time |
Table 3: Common troubleshooting scenarios and their solutions.
Conclusion
The DPD inhibition assay described in this application note, utilizing Gimeracil-¹³C₃ as a reference inhibitor, provides a robust and reliable method for screening and characterizing novel DPD inhibitors. The detailed protocol and validation guidelines will enable researchers to generate high-quality, reproducible data essential for advancing drug discovery programs in oncology. The integration of LC-MS/MS analysis ensures high sensitivity and specificity, making this assay a valuable tool in the development of safer and more effective fluoropyrimidine-based cancer therapies.
References
- Patsnap Synapse. (2024, June 15). What is Gimeracil used for?
-
Wikipedia. (n.d.). Tegafur/gimeracil/oteracil. Retrieved from [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Gimeracil?
-
Bioanalytical Systems, Inc. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Retrieved from [Link]
-
eviQ. (n.d.). 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency. Retrieved from [Link]
- Joerger, M., & Huitema, A. D. (2012). Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. Cancer chemotherapy and pharmacology, 70(5), 649–661.
- Lee, A. M., & Diasio, R. B. (2022). Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy. Cancers, 14(13), 3236.
-
ARUP Consult. (2025, December 10). Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. Retrieved from [Link]
- Andersen, D. D., Gjelstad, A., He, P., Bu, D., & Pedersen-Bjergaard, S. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of pharmaceutical and biomedical analysis, 63, 103–109.
- Glimelius, B. (2012). Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine?. Future oncology (London, England), 8(4), 361–364.
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Retrieved from [Link]
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Taylor & Francis. (n.d.). Dihydropyrimidine dehydrogenase – Knowledge and References. Retrieved from [Link]
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U.S. Food and Drug Administration. (2006). Guidance for Industry - Enzyme Preparations: Recommendations for Submission of Chemical and Technological Data for Food Additive Petitions and GRAS Notices. Retrieved from [Link]
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Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
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Diasio, R. B. (1997, July 1). Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition. CancerNetwork. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Gimeracil. PubChem. Retrieved from [Link]
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U.S. Food and Drug Administration. (2009). Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. Retrieved from [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
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LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]
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SciSpace. (n.d.). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Retrieved from [Link]
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Gimeracil-¹³C₃ for Metabolic Flux Analysis of Fluoropyrimidines: A Detailed Application Note and Protocol
Introduction: Unraveling the Dynamics of Fluoropyrimidine Metabolism
Fluoropyrimidines, such as 5-fluorouracil (5-FU), are a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and gastric cancers. Their cytotoxic efficacy is primarily achieved through the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis and repair in rapidly dividing cancer cells.[1][2] However, the clinical utility of 5-FU is often hampered by its rapid catabolism, with over 80% of the administered dose being degraded by the enzyme dihydropyrimidine dehydrogenase (DPD) into inactive metabolites.[2][3] This rapid clearance not only reduces the therapeutic window but also contributes to significant inter-individual variability in drug exposure and toxicity.
Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent inhibitor of DPD, and it is a key component of oral fluoropyrimidine formulations like S-1.[4][5] By blocking DPD activity, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its anti-tumor effects.[4][5] Understanding the precise flux through the DPD-mediated catabolic pathway is crucial for optimizing fluoropyrimidine-based therapies and developing personalized treatment strategies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Gimeracil-¹³C₃, a stable isotope-labeled version of Gimeracil, for the metabolic flux analysis (MFA) of fluoropyrimidines. By employing Gimeracil-¹³C₃ as a tracer, it is possible to quantitatively measure the rate of 5-FU catabolism, providing invaluable insights into the dynamic interplay between drug administration, enzymatic activity, and metabolic fate.
The Rationale: Why Use a Labeled Inhibitor for Metabolic Flux Analysis?
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[6] Traditional MFA often relies on tracking the incorporation of stable isotopes from a labeled substrate (e.g., ¹³C-glucose) into downstream metabolites.[7] However, when the goal is to specifically quantify the flux through a drug-metabolizing enzyme, a different approach is warranted.
The use of a stable isotope-labeled inhibitor, such as Gimeracil-¹³C₃, offers a unique and direct method to probe the activity of its target enzyme in a dynamic system. The core principle lies in the stoichiometric relationship between the binding of the inhibitor and the inhibition of the enzyme. By measuring the rate of incorporation and turnover of Gimeracil-¹³C₃ and its effect on the metabolic profile of the drug, we can infer the flux through the targeted pathway.
Key Advantages of this Approach:
-
Direct Measurement: This method directly targets the enzyme of interest (DPD), providing a more accurate measure of its specific activity compared to indirect methods.
-
Dynamic Information: It allows for the quantification of the rate of 5-FU catabolism in real-time, offering a dynamic view of drug metabolism.
-
High Specificity: The use of a specific inhibitor ensures that the measured flux is attributable to the activity of DPD.
-
Compatibility with Complex Systems: This technique can be applied to in vitro cell culture models, animal models, and potentially in clinical settings to assess patient-specific DPD activity.
Metabolic Pathway Overview: The Interplay of 5-FU and Gimeracil
The metabolic fate of 5-FU is a critical determinant of its therapeutic efficacy and toxicity. The primary pathways include its anabolic activation to cytotoxic nucleotides and its catabolism by DPD. Gimeracil's mechanism of action is to selectively block the catabolic pathway.
Figure 1: Fluoropyrimidine Metabolic Pathways. This diagram illustrates the anabolic (activation) and catabolic (inactivation) pathways of 5-fluorouracil (5-FU). Gimeracil acts as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolic pathway.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a general workflow for conducting a metabolic flux analysis of fluoropyrimidines using Gimeracil-¹³C₃ in a cancer cell line model. This protocol can be adapted for in vivo studies with appropriate modifications.
Figure 2: Experimental Workflow. This flowchart outlines the key steps for conducting a metabolic flux analysis of fluoropyrimidines using Gimeracil-¹³C₃.
Detailed Protocols
Protocol 1: In Vitro Cell Culture Experiment
1. Cell Culture and Seeding:
- Culture cancer cells of interest (e.g., HT-29, HCT116) in appropriate media and conditions.
- Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
2. Treatment Preparation:
- Prepare stock solutions of 5-FU and Gimeracil-¹³C₃ in a suitable solvent (e.g., DMSO).
- Prepare treatment media with the final desired concentrations. A typical starting point would be the IC50 concentration of 5-FU and a concentration of Gimeracil-¹³C₃ known to effectively inhibit DPD.
3. Isotope Labeling and Incubation:
- Remove the culture medium from the cells and wash with pre-warmed PBS.
- Add the treatment media to the respective wells.
- Incubate the cells for the desired time points. It is recommended to perform a time-course experiment to capture the dynamics of metabolite changes.
4. Metabolite Extraction:
- At each time point, place the culture plates on ice.
- Collect the extracellular medium from each well into separate tubes.
- Wash the cells with ice-cold saline.
- Add ice-cold 80% methanol to each well to quench metabolism and lyse the cells.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cell debris.
- Combine the supernatant (intracellular metabolites) with the collected extracellular medium or analyze them separately.
- Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
Protocol 2: LC-MS/MS Analysis
1. Sample Reconstitution:
- Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
2. LC-MS/MS System and Conditions:
- Use a high-resolution mass spectrometer coupled with a liquid chromatography system.
- Column: A C18 reversed-phase column is typically suitable for separating fluoropyrimidines and their metabolites.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common choice.
- Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) mode, likely in both positive and negative modes to optimize detection of all analytes. Use multiple reaction monitoring (MRM) for targeted quantification.
Table 1: Example MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 5-Fluorouracil | 131.0 | 42.0 | Negative |
| Dihydrofluorouracil (DHFU) | 133.0 | 113.0 | Negative |
| Gimeracil | 146.0 | 102.0 | Positive |
| Gimeracil-¹³C₃ | 149.0 | 105.0 | Positive |
Note: These are example transitions and should be optimized for the specific instrument used.
3. Data Acquisition and Processing:
- Acquire data for each sample.
- Use the instrument's software to integrate the peak areas for each analyte and its isotopologues.
- Generate standard curves for absolute quantification of each metabolite.
Data Analysis and Interpretation
1. Calculation of Metabolite Concentrations:
- Use the standard curves to calculate the absolute concentrations of 5-FU and its catabolites in both intracellular and extracellular compartments at each time point.
2. Determination of Isotopic Enrichment:
- Calculate the fractional enrichment of Gimeracil-¹³C₃ by dividing the peak area of the labeled form by the sum of the peak areas of the labeled and unlabeled forms.
3. Kinetic Modeling and Flux Calculation:
- Develop a mathematical model that describes the key reactions in the fluoropyrimidine metabolic network. This model will consist of a set of ordinary differential equations (ODEs) that represent the change in concentration of each metabolite over time.
- The flux through the DPD-mediated reaction can be modeled as a function of the 5-FU concentration and the inhibitory effect of Gimeracil.
- Fit the experimental data (metabolite concentrations and Gimeracil-¹³C₃ enrichment) to the model using specialized software (e.g., MATLAB, INCA, OpenFLUX).[8]
- The fitting process will yield estimates for the kinetic parameters, including the rate of 5-FU catabolism (the metabolic flux).
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors:
-
Use of an Internal Standard: The stable isotope-labeled Gimeracil-¹³C₃ can also serve as an ideal internal standard for the quantification of unlabeled Gimeracil, improving analytical accuracy.
-
Time-Course Analysis: Collecting data at multiple time points provides a dynamic view of the system and allows for more robust kinetic modeling.
-
Comprehensive Metabolite Panel: Quantifying both the parent drug and its downstream catabolites provides a more complete picture of the metabolic pathway and allows for mass balance checks.
-
Control Groups: The inclusion of appropriate control groups is essential for interpreting the effects of 5-FU and Gimeracil-¹³C₃.
Conclusion and Future Directions
The use of Gimeracil-¹³C₃ in metabolic flux analysis represents a significant advancement in our ability to quantitatively understand the catabolism of fluoropyrimidines. This detailed application note and protocol provide a framework for researchers to implement this powerful technique in their own studies. The insights gained from such analyses can have a profound impact on the development of more effective and personalized cancer therapies.
Future applications of this methodology could include:
-
In vivo studies in animal models: to understand the whole-body pharmacokinetics and metabolism of fluoropyrimidines.
-
Clinical studies: to assess DPD activity in patients before and during treatment, potentially enabling dose adjustments to improve efficacy and reduce toxicity.
-
Drug discovery: to screen for new DPD inhibitors and evaluate their potency and mechanism of action.
By providing a quantitative understanding of a critical drug metabolism pathway, the use of Gimeracil-¹³C₃ for metabolic flux analysis will undoubtedly contribute to the advancement of precision oncology.
References
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Patsnap Synapse. (2024). What is Gimeracil used for? Retrieved from [Link]
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CD Biosynsis. (2024). Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. Retrieved from [Link]
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McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. Retrieved from [Link]
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Karger Publishers. (2020). Dihydropyrimidine Dehydrogenase Testing prior to Treatment with 5-Fluorouracil, Capecitabine, and Tegafur: A Consensus Paper. Retrieved from [Link]
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SCIEX. (n.d.). Metabolic Flux Analysis. Retrieved from [Link]
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ACS Pharmacology & Translational Science. (2022). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. Retrieved from [Link]
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National Institutes of Health. (2022). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. Retrieved from [Link]
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RSC Publishing. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Retrieved from [Link]
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Application Note: Robust Sample Preparation Strategies for the Quantification of Gimeracil-13C3 in Biological Matrices by LC-MS/MS
Introduction: The Critical Role of Sample Preparation in Gimeracil Bioanalysis
Gimeracil is a crucial component in combination chemotherapy, primarily for advanced gastric cancer. It functions as a potent and reversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-fluorouracil (5-FU).[1][2] By preventing 5-FU breakdown, Gimeracil significantly increases its bioavailability and therapeutic efficacy.[2]
For pharmacokinetic studies, therapeutic drug monitoring, and drug development, accurate and precise quantification of Gimeracil in biological matrices like plasma and urine is paramount. The use of a stable isotope-labeled internal standard (SIL-IS), such as Gimeracil-13C3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The SIL-IS co-elutes with the analyte and compensates for variations in sample processing and instrument response, ensuring the highest degree of accuracy.
However, the complexity of biological matrices presents a significant analytical challenge.[4] Endogenous components such as proteins, phospholipids, salts, and metabolites can interfere with the analysis, leading to a phenomenon known as the matrix effect.[5][6] This can suppress or enhance the ionization of the target analyte, compromising the reliability of the quantitative data.[7] Therefore, a robust and efficient sample preparation strategy is not just a preliminary step but a cornerstone of a validatable bioanalytical method.
This application note provides a comprehensive guide to three field-proven sample preparation techniques for the analysis of Gimeracil-13C3: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid-Phase Extraction (SPE) . We will delve into the detailed protocols, explain the scientific rationale behind key steps, and offer expert insights to help researchers select and optimize the most suitable method for their analytical needs.
Physicochemical Properties of Gimeracil-13C3
Understanding the analyte's properties is fundamental to designing an effective extraction strategy.
| Property | Value | Source |
| Chemical Name | 5-Chloro-4-hydroxy-2(1H)-pyridinone-13C3 | [8] |
| Molecular Formula | C₂(¹³C)₃H₄ClNO₂ | [9] |
| Molecular Weight | 148.52 g/mol | [8][9] |
| Appearance | Off-White to Pale Pink Solid | [8] |
| Protein Binding | 32.2% (for Gimeracil) | [2] |
| Primary Route of Elimination | Renal (excreted largely unchanged in urine) | [10][11] |
Gimeracil's structure indicates moderate polarity and its primary renal clearance makes both plasma and urine key matrices for analysis.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
Principle of Causality: PPT is the simplest method for removing proteins from plasma or serum.[12] It operates by introducing a water-miscible organic solvent, most commonly acetonitrile (ACN), which disrupts the hydration shell around protein molecules.[13] This alteration in solvency reduces the dielectric constant of the solution, increasing electrostatic attractions between protein molecules and causing them to aggregate and precipitate out of the solution.
Expertise & Field-Proven Insights:
While fast and straightforward, PPT is often considered a "crude" cleanup method. It effectively removes a large portion of proteins but leaves behind many other endogenous components like phospholipids and salts, which are notorious for causing matrix effects in LC-MS/MS analysis.[14] The choice of ACN is often favored over methanol as it tends to precipitate proteins more completely.[13] The ratio of solvent to plasma is critical; a 3:1 or 4:1 ratio is typically sufficient to ensure complete protein removal without excessively diluting the sample.
Experimental Protocol: PPT
-
Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of Gimeracil-13C3 working solution to each sample, blank, and quality control (QC) sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube. The cold temperature aids in more efficient protein precipitation.
-
Mixing: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Supernatant Transfer: Carefully aspirate the supernatant (the clear liquid layer) and transfer it to a clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for improved peak shape and compatibility with reversed-phase chromatography, it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.
Workflow Visualization: Protein Precipitation
Caption: High-throughput protein precipitation workflow.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma and Urine
Principle of Causality: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. The efficiency of the extraction is governed by the analyte's partition coefficient (LogP) and the pH of the aqueous phase. By adjusting the pH, the charge state of Gimeracil can be manipulated to render it more neutral, thereby increasing its affinity for the nonpolar organic solvent and facilitating its extraction from the biological matrix.
Expertise & Field-Proven Insights:
LLE provides a significantly cleaner extract than PPT because it removes non-lipid-soluble interferences like salts and some polar metabolites.[15] The choice of organic solvent is critical. A solvent like ethyl acetate or a mixture of methyl tert-butyl ether (MTBE) and dichloromethane is often a good starting point for moderately polar compounds. The key to a successful LLE protocol for an ionizable compound like Gimeracil is pH control. Adjusting the sample pH to be approximately 2 units away from the analyte's pKa ensures it is in its non-ionized, more hydrophobic form. A major practical challenge with LLE is the potential for emulsion formation, which can be mitigated by gentle mixing (rocking instead of vigorous vortexing) or by adding salt to the aqueous phase.[15]
Experimental Protocol: LLE
-
Aliquoting & pH Adjustment: Pipette 200 µL of plasma or urine into a glass tube. Add 50 µL of a suitable buffer (e.g., 0.1 M HCl to acidify or a pH 5 acetate buffer) to adjust the pH.
-
Internal Standard Spiking: Add Gimeracil-13C3 internal standard.
-
Extraction Solvent Addition: Add 1 mL of an appropriate water-immiscible organic solvent (e.g., ethyl acetate).
-
Extraction: Cap the tube and mix using a mechanical rocker for 15 minutes. Avoid vigorous vortexing to prevent emulsion formation.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to facilitate a clean separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex briefly to ensure the analyte is fully dissolved.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Visualization: Liquid-Liquid Extraction
Caption: Liquid-liquid extraction workflow for cleaner samples.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma and Urine
Principle of Causality: SPE is a highly selective and powerful sample preparation technique that functions like a miniaturized form of liquid chromatography.[16] Analytes are separated from the matrix based on their affinity for a solid sorbent material packed in a cartridge or well plate. A typical reversed-phase SPE protocol involves four steps:
-
Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the stationary phase.
-
Equilibration: The sorbent is rinsed with an aqueous solution (e.g., water) to prepare it for the aqueous sample.
-
Loading: The pre-treated sample is passed through the sorbent. The analyte of interest is retained on the sorbent while unwanted polar components pass through to waste.
-
Washing: The sorbent is washed with a weak solvent to remove remaining interferences without dislodging the analyte.
-
Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for collection.
Expertise & Field-Proven Insights:
SPE offers the highest degree of sample cleanup, significantly reducing matrix effects and often allowing for analyte concentration.[14] For a moderately polar compound like Gimeracil, a reversed-phase sorbent (e.g., C18 or a polymer-based sorbent like Oasis HLB) is an excellent choice. Polymer-based sorbents are often preferred as they are stable across a wider pH range and less prone to "dewetting," which can lead to inconsistent recoveries. The wash step is critical for removing interferences; a mixture of water and a small percentage of organic solvent (e.g., 5-10% methanol) can effectively remove polar impurities while retaining Gimeracil. The elution solvent must be strong enough to overcome the retention mechanism; a high percentage of methanol or acetonitrile, often acidified with formic acid to aid in the elution of acidic compounds, is typically effective.
Experimental Protocol: SPE (Reversed-Phase)
-
Sample Pre-treatment: Dilute 200 µL of plasma or urine with 200 µL of 2% phosphoric acid in water. This ensures the analyte is in a suitable form for binding and helps to disrupt protein binding. Spike with Gimeracil-13C3 IS.
-
Sorbent Conditioning: Condition an SPE cartridge (e.g., 30 mg C18) by passing 1 mL of methanol through it.
-
Sorbent Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Gimeracil-13C3 with 1 mL of methanol containing 0.1% formic acid into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
Workflow Visualization: Solid-Phase Extraction
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- 15. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Bioanalytical Quantification of Gimeracil in 5-FU DDI Studies Using Gimeracil-13C3
This Application Note is structured as a high-level technical guide for bioanalytical scientists and pharmacologists. It focuses on the precise quantification of Gimeracil using its stable isotope-labeled internal standard (Gimeracil-13C3) to support 5-Fluorouracil (5-FU) drug-drug interaction (DDI) studies.
Executive Summary
The therapeutic efficacy of 5-Fluorouracil (5-FU) is strictly limited by its rapid catabolism via Dihydropyrimidine Dehydrogenase (DPD).[1][2][3] Gimeracil (5-chloro-2,4-dihydroxypyridine, CDHP) is a potent, reversible inhibitor of DPD, often co-administered (e.g., in S-1/Teysuno) to maintain therapeutic 5-FU plasma levels.[2]
Accurately characterizing the Drug-Drug Interaction (DDI) between Gimeracil and 5-FU requires precise pharmacokinetic (PK) data. However, the polar nature of Gimeracil and the complex plasma matrix of chemotherapy patients often lead to significant ion suppression in Mass Spectrometry.
This guide details a robust LC-MS/MS protocol using Gimeracil-13C3 as a stable isotope-labeled internal standard (SIL-IS). Unlike analog internal standards (e.g., 5-bromouracil), Gimeracil-13C3 co-elutes perfectly with the analyte, effectively normalizing matrix effects and ensuring data integrity for regulatory submission.
Mechanistic Context: DPD Inhibition
Understanding the biological mechanism is prerequisite to designing the bioanalytical study. 5-FU is primarily metabolized in the liver by DPD.[1] Gimeracil competes with 5-FU for the DPD active site, significantly reducing 5-FU clearance.[2]
Figure 1: Mechanism of Interaction
The following diagram illustrates the metabolic blockade Gimeracil imposes on the 5-FU pathway.
Caption: Gimeracil competitively inhibits DPD, preventing the conversion of 5-FU to inactive DHFU, thereby increasing 5-FU systemic exposure.[2]
Experimental Protocol
Materials & Reagents[4]
-
Analyte: Gimeracil (Reference Standard, >99% purity).
-
Internal Standard: Gimeracil-13C3 (Isotopic purity >99% atom 13C).
-
Why 13C3? Deuterated standards (e.g., d3) may exhibit slight chromatographic shifts due to the deuterium isotope effect. 13C labeling ensures perfect co-elution, which is critical for correcting ionization suppression at the exact retention time of the analyte.
-
-
Matrix: K2EDTA Human Plasma (matched to study population).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate.
Sample Preparation (Protein Precipitation)
Liquid-Liquid Extraction (LLE) is often inefficient for polar pyridines like Gimeracil. Protein precipitation (PPT) is recommended for high recovery.
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.
-
IS Addition: Add 20 µL of Gimeracil-13C3 working solution (e.g., 500 ng/mL in 50% MeOH).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 10mM Ammonium Acetate (aq) to improve peak shape during injection.
LC-MS/MS Conditions
Simultaneous quantification of 5-FU and Gimeracil is challenging because 5-FU requires Negative Electrospray Ionization (ESI-) , while Gimeracil ionizes well in both modes but often exhibits better sensitivity in Positive (ESI+) or Negative modes depending on the mobile phase pH.
Recommendation: Use Negative Mode (ESI-) for both if simultaneous detection is required to avoid polarity switching time penalties. If quantifying Gimeracil alone, Positive Mode (ESI+) is acceptable.
Chromatographic Parameters:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar C18).
-
Rationale: Gimeracil is small and polar; standard C18 columns often yield poor retention (eluting in the void volume where suppression is highest).
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Flow Rate: 0.4 mL/min.
MS/MS Transitions (MRM):
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Gimeracil | ESI (-) | 144.0 [M-H]⁻ | 42.0 | 30 | 15 |
| Gimeracil-13C3 | ESI (-) | 147.0 [M-H]⁻ | 45.0 | 30 | 15 |
| 5-FU (Co-analyte) | ESI (-) | 129.0 [M-H]⁻ | 42.0 | 25 | 18 |
(Note: Transitions must be optimized on your specific instrument. The +3 Da shift in the precursor and product assumes the 13C label is retained in the fragment).
Method Validation & DDI Assessment
Linearity and Sensitivity[9]
-
Range: 5.0 ng/mL (LLOQ) to 2000 ng/mL.
-
Curve Fitting: Linear regression with 1/x² weighting.
-
Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).
Matrix Effect Assessment (The Critical Step)
This experiment validates the utility of the Gimeracil-13C3 IS.
-
Extract 6 lots of blank plasma.
-
Spike post-extraction with Gimeracil and Gimeracil-13C3.
-
Compare peak areas to neat solution standards.
-
Calculate IS-Normalized Matrix Factor:
-
Goal: The IS-Norm MF should be close to 1.0, indicating the 13C3 standard is suppressing/enhancing at the exact same rate as the analyte.
-
DDI Data Analysis
To determine the extent of the interaction in your study samples:
-
Calculate PK Parameters: Use non-compartmental analysis (NCA) to derive AUC_last and C_max for 5-FU in the presence and absence of Gimeracil.
-
Correlate: Plot Gimeracil concentration (quantified via 13C3) vs. 5-FU Clearance (CL/F).
-
Threshold Determination: Identify the minimum plasma concentration of Gimeracil required to achieve >80% DPD inhibition (typically >100 ng/mL).
Figure 2: Bioanalytical Workflow
The following flowchart summarizes the sample processing and data logic.
Caption: Step-by-step bioanalytical workflow from sample extraction to DDI correlation.
Expert Tips & Troubleshooting
-
Column Choice is Vital: Gimeracil is very polar. On a standard C18 column, it may elute with the solvent front (t0), leading to massive ion suppression from salts and phospholipids. Use a HILIC column or a specialized "Aqueous" C18 column to retain it beyond 1.5 minutes.
-
Cross-Talk Check: Ensure your Gimeracil-13C3 does not contain unlabeled impurities (Gimeracil-d0) that contribute to the analyte channel. Run a "Blanks + IS only" sample; the interference in the analyte channel should be <20% of the LLOQ.
-
Carryover: Gimeracil can stick to metallic injector needles. Use a needle wash with high organic content (e.g., 90% ACN) and 0.5% Formic Acid.
References
-
Mechanism of S-1 (Tegafur/Gimeracil/Oteracil): Taiho Pharmaceutical. "Teysuno (Tegafur/Gimeracil/Oteracil) Summary of Product Characteristics." European Medicines Agency. [Link]
-
DPD Inhibition Kinetics: Diasio, R. B. "Clinical implications of dihydropyrimidine dehydrogenase inhibition." Oncology (Williston Park). 1999. [Link]
-
Bioanalytical Method Validation Guidance: US Food and Drug Administration (FDA).[4] "Bioanalytical Method Validation Guidance for Industry." 2018. [Link]
-
Simultaneous LC-MS/MS Quantification: Licea-Perez, H., et al.[7] "A semi-automated 96-well plate method for the simultaneous determination of 5-fluorouracil and its prodrug tegafur in human plasma using high-performance liquid chromatography with tandem mass spectrometry." Journal of Chromatography B. 2009. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. "Summary of - Analytical and Bioanalytical HPLC Method for Simultaneous" by B. S Padya, A. R Hegde et al. [impressions.manipal.edu]
- 6. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Elucidating Cellular Transport Mechanisms of Gimeracil-13C3: Advanced Protocols for Uptake and Efflux Assays
Senior Application Scientist Note: Understanding the cellular transport of drug molecules is a cornerstone of modern drug development. It dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and potential for drug-drug interactions. Gimeracil, a critical component of combination chemotherapies, functions as a dihydropyrimidine dehydrogenase (DPD) inhibitor, enhancing the bioavailability of 5-fluorouracil (5-FU).[1][2] While its enzymatic inhibition is well-characterized, a comprehensive understanding of its own journey into and out of cells is essential for optimizing its therapeutic potential and predicting its pharmacokinetic behavior.
This guide provides a detailed framework for investigating the cellular uptake and efflux of Gimeracil, utilizing the stable isotope-labeled variant, Gimeracil-13C3. The incorporation of ¹³C isotopes offers a distinct mass shift, enabling precise and unambiguous quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) against a complex biological background, without the need for radiolabeling.[3] We will explore a tiered approach, beginning with an assessment of passive permeability and the potential for active efflux in a Caco-2 cell model, followed by specific assays to identify interactions with key uptake and efflux transporters.
The Critical Role of Cellular Transporters in Drug Disposition
The passage of drugs across cellular membranes is governed by a complex interplay of passive diffusion and active transport mediated by two major superfamilies of transporter proteins: the ATP-binding cassette (ABC) transporters and the Solute Carrier (SLC) transporters.
-
ABC Transporters (Efflux): These are ATP-dependent efflux pumps that actively extrude substrates from the cell. Key members include P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which are highly expressed in barrier tissues like the intestine, blood-brain barrier, and liver, playing a crucial role in limiting drug absorption and distribution.[4][5][6]
-
SLC Transporters (Uptake): This diverse family of transporters facilitates the influx of a wide range of endogenous and exogenous compounds into cells. Important examples in drug disposition include the Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs), and Organic Anion Transporting Polypeptides (OATPs).[7][8][9]
A thorough characterization of a drug candidate's interaction with these transporters is a critical component of preclinical development and is recommended by regulatory agencies to anticipate potential drug-drug interactions and explain pharmacokinetic variability.
Tier 1: Assessing Passive Permeability and Active Efflux in Caco-2 Monolayers
The initial step in characterizing Gimeracil-13C3 transport is to determine its fundamental permeability characteristics using the Caco-2 cell model. Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimics the intestinal epithelium, expressing a range of transporters, including P-gp and BCRP.[10][11]
Experimental Workflow: Caco-2 Bidirectional Permeability Assay
This assay measures the flux of Gimeracil-13C3 across the Caco-2 monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A higher B-A flux compared to A-B flux suggests the involvement of an active efflux mechanism.
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Protocol: Caco-2 Bidirectional Permeability Assay for Gimeracil-13C3
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell permeable supports (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Gimeracil-13C3 stock solution (in DMSO)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of 6 x 10⁴ cells/cm². Culture for 21-28 days, changing the medium every 2-3 days.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically >200 Ω·cm²).
-
Assay Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
-
Transport Experiment:
-
Prepare the Gimeracil-13C3 working solution in transport buffer (e.g., 10 µM, final DMSO concentration <0.5%).
-
For A-B transport: Add the Gimeracil-13C3 solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For B-A transport: Add the Gimeracil-13C3 solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C on an orbital shaker.
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the receiver chamber. Replace the removed volume with fresh transport buffer.
-
Quantification: Analyze the concentration of Gimeracil-13C3 in the collected samples using a validated LC-MS/MS method.
Data Analysis and Interpretation
The apparent permeability coefficient (Papp), a measure of the permeability rate, is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation (amount of Gimeracil-13C3 in the receiver chamber over time).
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of Gimeracil-13C3 in the donor chamber.
The Efflux Ratio (ER) is then calculated as:
ER = Papp (B-A) / Papp (A-B)
| Efflux Ratio (ER) | Interpretation | Next Steps |
| ER ≈ 1 | Suggests predominantly passive diffusion. | Proceed to uptake transporter screening. |
| ER ≥ 2 | Indicates active efflux. | Tier 2 investigation with specific efflux transporter-overexpressing cell lines (e.g., MDCK-MDR1, MDCK-BCRP). |
Tier 2: Identifying Specific Efflux Transporter Interactions
If the Caco-2 assay suggests active efflux (ER ≥ 2), the next step is to identify the specific transporter(s) involved. This is typically done using Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress a single human efflux transporter, such as P-gp (MDCK-MDR1) or BCRP (MDCK-BCRP).[12][13][14]
Experimental Workflow: Efflux Transporter Substrate Assay
Caption: Workflow for identifying specific efflux transporter substrates.
Protocol: MDCK-MDR1/BCRP Bidirectional Assay
This protocol is similar to the Caco-2 assay but includes a condition with a known inhibitor of the specific transporter.
Additional Materials:
-
MDCK-MDR1 or MDCK-BCRP cells
-
Specific inhibitors: e.g., Verapamil (for P-gp), Ko143 (for BCRP)
Procedure:
-
Culture the transfected MDCK cells on Transwell inserts until a confluent monolayer is formed (typically 3-5 days).
-
Perform the bidirectional permeability assay for Gimeracil-13C3 as described for Caco-2 cells.
-
In parallel, repeat the assay in the presence of a specific inhibitor in both the apical and basolateral chambers. The inhibitor concentration should be sufficient to achieve maximal inhibition without causing cytotoxicity.
-
Analyze all samples by LC-MS/MS and calculate the Papp and ER values.
Data Interpretation
A significant reduction in the efflux ratio in the presence of a specific inhibitor confirms that Gimeracil is a substrate of that transporter.
| Condition | Expected Outcome if Gimeracil is a Substrate |
| MDCK-MDR1 + Verapamil | ER is significantly reduced compared to the assay without Verapamil. |
| MDCK-BCRP + Ko143 | ER is significantly reduced compared to the assay without Ko143. |
Tier 3: Screening for Uptake Transporter Interactions
To investigate whether Gimeracil-13C3 is actively taken up into cells, screening against a panel of common SLC transporters is recommended. This can be achieved using cell lines (e.g., HEK293) that are engineered to overexpress individual uptake transporters such as OATPs, OATs, and OCTs.
Experimental Workflow: Uptake Transporter Assay
Caption: Workflow for screening Gimeracil-13C3 against uptake transporters.
Protocol: Uptake Assay in Transfected Cell Lines
Materials:
-
HEK293 cells (or other suitable host cells) transfected with a specific uptake transporter (e.g., OATP1B1, OCT2) and mock-transfected control cells.
-
Multi-well plates (e.g., 24- or 48-well)
-
Ice-cold wash buffer (e.g., PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: Seed both the transporter-expressing and mock-transfected cells into multi-well plates and culture until they reach confluence.
-
Uptake Experiment:
-
Wash the cells with pre-warmed transport buffer.
-
Add the Gimeracil-13C3 working solution to the cells and incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.
-
-
Stopping the Reaction:
-
Rapidly aspirate the Gimeracil-13C3 solution.
-
Immediately wash the cells multiple times with ice-cold wash buffer to stop the transport process and remove extracellular compound.
-
-
Cell Lysis: Add lysis buffer to each well and incubate on ice to ensure complete cell lysis.
-
Sample Preparation and Analysis:
-
Collect the cell lysates.
-
Determine the protein concentration in each lysate for normalization.
-
Analyze the concentration of Gimeracil-13C3 in the lysates by LC-MS/MS.
-
Data Analysis and Interpretation
The uptake rate is calculated as the amount of intracellular Gimeracil-13C3 per milligram of protein per minute. A significantly higher uptake rate (typically ≥ 2-fold) in the transporter-overexpressing cells compared to the mock-transfected cells indicates that Gimeracil is a substrate of that specific transporter.
Conclusion
This comprehensive, tiered approach provides a robust framework for elucidating the cellular transport mechanisms of Gimeracil-13C3. By systematically evaluating its passive permeability, and its potential as a substrate for key efflux and uptake transporters, researchers can gain critical insights into its ADME properties. The use of the stable isotope-labeled Gimeracil-13C3 in conjunction with LC-MS/MS ensures high specificity and sensitivity in quantification. The data generated from these assays are invaluable for building predictive pharmacokinetic models, anticipating potential drug-drug interactions, and ultimately, contributing to the safer and more effective use of Gimeracil in a clinical setting.
References
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Patsnap Synapse. What is the mechanism of Gimeracil? Available at: [Link]
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Gimeracil enhances the antitumor effect of cisplatin in oral squamous cell carcinoma cells in vitro and in vivo. ResearchGate. Available at: [Link]
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The Pharmacist Academy. P -Glycoprotein Enzymes Drug Interactions MADE EASY in 3 MINS. YouTube. Available at: [Link]
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The transport across Caco-2 cell monolayer. ResearchGate. Available at: [Link]
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Evaluation of In Vitro Intestinal and Cutaneous Permeability of Pentyl Gallate. MDPI. Available at: [Link]
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Artursson, P., & Karlsson, J. (1991). Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa. PubMed. Available at: [Link]
-
Liu, X., Zheng, S., Qin, Y., Ding, W., Tu, Y., Chen, X., Wu, Y., Yanhua, L., & Cai, X. (2018). Experimental Evaluation of the Transport Mechanisms of PoIFN-α in Caco-2 Cells. Frontiers in Pharmacology. Available at: [Link]
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Nauli, A. M., & Whittimore, J. D. (2022). Using Caco-2 Cells to Study Lipid Transport By Intestine l Protocol Preview. JoVE. Available at: [Link]
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Evotec. Important Considerations for Choosing the in vitro Cell Test System for Correct Identification of BCRP Substrates. Available at: [Link]
-
Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. ResearchGate. Available at: [Link]
-
Transporter-mediated drug--drug interactions involving OATP substrates: predictions based on in vitro inhibition studies. PubMed. Available at: [Link]
-
Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. PubMed. Available at: [Link]
-
An In Vitro Model for Characterization of Drug Permeability across the Tympanic Membrane. MDPI. Available at: [Link]
-
Drug-Drug Interactions at Organic Cation Transporter 1. Frontiers in Pharmacology. Available at: [Link]
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Imatinib mesylate (STI571) is a substrate for the breast cancer resistance protein (BCRP)/ABCG2 drug pump. PubMed. Available at: [Link]
-
Multiclass Classifier for P-Glycoprotein Substrates, Inhibitors, and Non-Active Compounds. MDPI. Available at: [Link]
-
Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat. PMC. Available at: [Link]
-
BCRP Substrate Identification. Evotec. Available at: [Link]
-
Transporter-Mediated Drug–Drug Interactions Involving OATP Substrates: Predictions Based on In Vitro Inhibition Studies. ResearchGate. Available at: [Link]
-
Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles. PMC. Available at: [Link]
-
Role of organic cation transporters in drug-drug interaction. PubMed. Available at: [Link]
-
Assessment of P‐Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1‐Transfected MDCK Cells. Wiley Online Library. Available at: [Link]
-
UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for. Impact Factor. Available at: [Link]
-
Identification of BCRP as transporter of benzo[ a ]pyrene conjugates metabolically formed in Caco-2 cells and its induction by Ah-receptor agonists. Oxford Academic. Available at: [Link]
-
Selected substrates and modulators of P-glycoprotein. ResearchGate. Available at: [Link]
-
Navigating Through Cell-Based In vitro Models Available for Prediction of Intestinal Permeability and Metabolism: Are We Ready for 3D?. PubMed. Available at: [Link]
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Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update. PMC. Available at: [Link]
-
Establishment of a P-glycoprotein substrate screening model and its preliminary application. World Journal of Gastroenterology. Available at: [Link]
-
Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat. ResearchGate. Available at: [Link]
-
Transporter-Mediated Interactions Between Uremic Toxins and Drugs: A Hidden Driver of Toxicity in Chronic Kidney Disease. MDPI. Available at: [Link]
-
The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. Dovepress. Available at: [Link]
-
Impact of OATP transporters on pharmacokinetics. ClinPGx. Available at: [Link]
-
BCRP. Solvo Biotechnology. Available at: [Link]
-
P-glycoprotein (P-gp) Substrate Identification. Evotec. Available at: [Link]
-
Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. ResearchGate. Available at: [Link]
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Tegafur/gimeracil/oteracil. Wikipedia. Available at: [Link]
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Selected substrates of Bcrp. ResearchGate. Available at: [Link]
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Impact of OATP transporters on pharmacokinetics. PMC. Available at: [Link]
-
Characterization of Forced Degradants of Tegafur, Gimeracil, and. Archives of Razi Institute. Available at: [Link]
-
Tumor Treating Fields (TTFields) Reversibly Permeabilize the Blood–Brain Barrier In Vitro and In Vivo. MDPI. Available at: [Link]
-
A Highly Sensitive UPLC-MS/MS Method for the Quantification of the Organic Cation Transporters' Mediated Metformin Uptake and Its Inhibition in Cells. MDPI. Available at: [Link]
-
Transport of Drugs and Endogenous Compounds Mediated by Human OCT1: Studies in Single- and Double-Transfected Cell Models. Frontiers in Pharmacology. Available at: [Link]
-
In silico and in vitro determination of substrate specificity for Breast Cancer Resistance Protein (BCRP) transporter at the blood-brain barrier. Diva Portal. Available at: [Link]
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Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. MDPI. Available at: [Link]
-
Drug-Drug Interactions at Organic Cation Transporter 1. PubMed. Available at: [Link]
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Application Notes and Protocols for In Vivo Studies with Gimeracil-13C3
Introduction: Unraveling Fluoropyrimidine Metabolism with Stable Isotope Tracing
Gimeracil, a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), plays a crucial role in modern cancer chemotherapy.[1][2] DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used antimetabolite.[3][4] By inhibiting DPD, gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its cytotoxic effects against cancer cells.[1][2][5] This modulation of 5-FU pharmacokinetics is a cornerstone of combination oral chemotherapy regimens like S-1 (Tegafur-Gimeracil-Oteracil).[5][6][7]
Understanding the in vivo behavior of gimeracil itself—its absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing these therapeutic strategies. The use of stable isotope-labeled compounds, such as Gimeracil-13C3, in conjunction with mass spectrometry, offers a powerful method for these investigations.[8][9] Stable isotopes are non-radioactive, making them safer for routine laboratory use, and their distinct mass shift allows for the precise and unambiguous quantification of the drug and its metabolites against a complex biological background.[8][10]
This guide provides a comprehensive framework for designing and executing in vivo studies using Gimeracil-13C3 in rodent models. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacokinetics and pharmacodynamics of this important DPD inhibitor.
The Scientific Rationale: Why Use Gimeracil-13C3?
The incorporation of three ¹³C atoms into the gimeracil molecule provides a distinct mass signature (+3 Da) that allows for its differentiation from endogenous molecules and any unlabeled gimeracil, should a co-administration study be designed. This stable isotope-labeled internal standard (SIL-IS) approach is the gold standard in quantitative bioanalysis for its ability to correct for matrix effects and variations in sample processing and instrument response. When Gimeracil-13C3 is administered as the drug itself, it acts as a tracer, allowing for the precise tracking of its metabolic fate.
Experimental Design: A Step-by-Step Approach to In Vivo Studies
A well-designed in vivo study is paramount for generating robust and reproducible data. The following sections outline the key considerations for a pharmacokinetic study of Gimeracil-13C3 in rodents.
Ethical Considerations
All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals.[11][12][13][14][15] The experimental protocol should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.[11]
Animal Model Selection
The choice of animal model is critical and depends on the specific research question. For general pharmacokinetic studies, common laboratory strains of mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are suitable.[16] If the study aims to investigate the interaction of gimeracil with specific cancer models, tumor-bearing xenograft or syngeneic models may be more appropriate.[16] Factors such as age, sex, and health status of the animals should be carefully controlled.
Dose Formulation and Administration
Gimeracil is typically administered orally.[6] A suitable vehicle for oral administration in rodents is a 0.5% carboxymethylcellulose (CMC) solution or water, depending on the solubility and stability of the compound. The formulation should be prepared fresh daily and its homogeneity and stability confirmed. The dose of Gimeracil-13C3 will depend on the study objectives, but a starting point can be derived from doses used in pre-clinical studies of S-1.
The primary route of administration for this protocol is oral gavage, which ensures accurate dosing. Personnel performing this procedure must be adequately trained to minimize stress and potential injury to the animals.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of Gimeracil-13C3.
Caption: Experimental workflow for a Gimeracil-13C3 in vivo study.
Detailed Protocols
The following are detailed, step-by-step protocols for the key procedures in the experimental workflow.
Protocol 1: Oral Gavage Administration of Gimeracil-13C3
-
Animal Preparation: Gently restrain the conscious animal. Anesthesia is not typically required for this procedure and may affect drug metabolism.
-
Gavage Needle Selection: Choose a gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats). The needle should have a ball tip to prevent esophageal injury.
-
Dose Aspiration: Draw the calculated volume of the Gimeracil-13C3 formulation into a syringe attached to the gavage needle.
-
Administration: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth until it reaches the esophagus. The animal should swallow the needle. Do not force the needle.
-
Dose Delivery: Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the dose.
-
Needle Removal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for a few minutes to ensure there are no signs of distress or aspiration.
Protocol 2: Serial Blood Collection (Saphenous Vein)
For pharmacokinetic studies, serial blood sampling from the same animal is often necessary. The saphenous vein is a preferred site for this in rodents.[17]
-
Animal Restraint: Place the animal in a suitable restraint device that allows access to a hind leg.
-
Site Preparation: Shave a small area of fur over the lateral saphenous vein.[18] Wipe the area with 70% ethanol.
-
Vein Puncture: Puncture the vein with a sterile lancet or a 25-27 gauge needle.
-
Blood Collection: Collect the blood into a capillary tube or a micro-collection tube containing an appropriate anticoagulant (e.g., EDTA). The maximum recommended blood volume to be collected is typically 1% of the animal's body weight in a single collection and no more than 1.5% over 24 hours.[19][20][21]
-
Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Animal Recovery: Return the animal to its cage and monitor for any signs of distress.
Protocol 3: Urine and Feces Collection
-
Housing: Place individual animals in metabolic cages designed for the separate collection of urine and feces.
-
Acclimatization: Allow the animals to acclimate to the metabolic cages for at least 24 hours before the start of the collection period.
-
Collection: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h). Urine collection vessels should be kept on ice or in a refrigerated compartment to minimize degradation of analytes.
-
Sample Processing: At the end of each collection interval, record the volume of urine and the weight of the feces. Centrifuge the urine to remove any particulate matter and store at -80°C until analysis. Store feces at -80°C.
Protocol 4: Terminal Tissue Collection
-
Euthanasia: At the designated time point, euthanize the animal using an IACUC-approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Tissue Dissection: Perform a necropsy to collect tissues of interest (e.g., liver, kidneys, tumor, gastrointestinal tract).[22]
-
Sample Processing: Rinse the tissues with cold saline to remove excess blood. Blot the tissues dry and record their weight. For homogenization and subsequent analysis, snap-freeze the tissues in liquid nitrogen and store at -80°C. For histological analysis, fix the tissues in 10% neutral buffered formalin.[22][23]
Bioanalytical Methodology: Quantifying Gimeracil-13C3
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of Gimeracil-13C3 and its potential metabolites in biological matrices.[8]
Sample Preparation
-
Plasma: Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[7]
-
Urine: Dilute the urine sample with water or mobile phase and centrifuge to remove any particulates before injection.
-
Tissue Homogenates: Homogenize the tissue in a suitable buffer. Perform a protein precipitation or a solid-phase extraction to isolate the analyte of interest.
LC-MS/MS Analysis
A validated LC-MS/MS method is crucial for accurate quantification. The following table summarizes key parameters for a typical method, based on published data for gimeracil.[7]
| Parameter | Recommended Setting | Rationale |
| Chromatographic Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 3.0 µm) | Provides good retention and separation of small polar molecules like gimeracil. |
| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water | Offers good peak shape and ionization efficiency in positive ion mode. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Gimeracil readily forms protonated molecules [M+H]⁺. |
| MRM Transitions | Gimeracil: m/z 145.9 → 128.0Gimeracil-13C3: m/z 149.0 → 130.9 | Specific precursor-product ion transitions for quantification. The +3 Da shift in the fragment ion confirms the presence of the ¹³C label. |
| Internal Standard | If Gimeracil-13C3 is the analyte, a deuterated analog or a structurally similar compound can be used as an internal standard. In studies where unlabeled gimeracil is the analyte, Gimeracil-13C3 serves as the ideal internal standard.[7] | Corrects for variability in sample processing and instrument response. |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Data Analysis and Interpretation
Pharmacokinetic (PK) Analysis
The plasma concentration-time data for Gimeracil-13C3 can be analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin). Key PK parameters to be determined include:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve
-
t₁/₂: Elimination half-life
-
CL: Clearance
-
Vd: Volume of distribution
Pharmacodynamic (PD) Analysis
To assess the pharmacodynamic effect of Gimeracil-13C3, the activity of DPD can be measured in relevant tissues (e.g., liver, peripheral blood mononuclear cells) at different time points after administration. A decrease in DPD activity would indicate target engagement.
The following diagram illustrates the mechanism of DPD inhibition by gimeracil in the context of 5-FU metabolism.
Caption: Gimeracil's inhibition of DPD enhances 5-FU's therapeutic effect.
Conclusion
The use of Gimeracil-13C3 as a tracer in in vivo studies provides an invaluable tool for understanding the pharmacokinetics and pharmacodynamics of this critical DPD inhibitor. The detailed protocols and experimental design considerations outlined in this guide offer a robust framework for researchers to generate high-quality, reproducible data. By combining careful in-life procedures with state-of-the-art bioanalytical techniques, these studies will contribute to the continued optimization of fluoropyrimidine-based cancer therapies.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Gimeracil? Retrieved from [Link]
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Patsnap Synapse. (2024, June 15). What is Gimeracil used for? Retrieved from [Link]
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MDPI. (n.d.). Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis. Retrieved from [Link]
-
ACS Publications. (2022, October 6). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Pharmacology & Translational Science. Retrieved from [Link]
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Clinicaltrials.eu. (n.d.). Gimeracil – Application in Therapy and Current Clinical Research. Retrieved from [Link]
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PubMed. (n.d.). Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination. Retrieved from [Link]
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National Institutes of Health. (n.d.). Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients. Retrieved from [Link]
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Wikipedia. (n.d.). Tegafur/gimeracil/oteracil. Retrieved from [Link]
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National Institutes of Health Office of Animal Care and Use. (n.d.). Guidelines for Survival Blood Collection in Mice and Rats. Retrieved from [Link]
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National Institutes of Health. (n.d.). Clinical Pathology and Sample Collection in the Laboratory Rodent. Retrieved from [Link]
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Forskningsetikk. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]
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PubMed. (n.d.). Isotopic labeling of metabolites in drug discovery applications. Retrieved from [Link]
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National Institutes of Health. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]
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National Institutes of Health. (n.d.). In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. Retrieved from [Link]
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National Institutes of Health. (n.d.). Dihydropyrimidine Dehydrogenase Deficiency: Metabolic Disease or Biochemical Phenotype? Retrieved from [Link]
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ACS Publications. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. Retrieved from [Link]
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Knowledge Hub. (n.d.). Dihydropyrimidine dehydrogenase (DPD) deficiency. Retrieved from [Link]
-
NC3Rs. (2013, December 11). Blood sampling: Mouse. Retrieved from [Link]
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PubMed. (n.d.). Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination. Retrieved from [Link]
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The Royal Society of Chemistry. (2023, June 6). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods. Retrieved from [Link]
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European Medicines Agency. (n.d.). Teysuno, INN-tegafur,gimeracil,oteracil. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ethical considerations regarding animal experimentation. Retrieved from [Link]
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Frontiers. (n.d.). Implementation of pharmacogenetic testing in oncology: DPYD-guided dosing to prevent fluoropyrimidine toxicity in British Columbia. Retrieved from [Link]
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Scandinavian Journal of Laboratory Animal Science. (n.d.). Recommendations for Urine and Urinary Bladder Collection in Chemical Carcinogenesis Assays with Rodents. Retrieved from [Link]
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ASCO Publications. (2011, February 1). Population pharmacokinetic (PPK) analysis for 5-FU, tegafur (FT), gimeracil (CDHP), and oteracil potassium (Oxo) in the eight clinical studies of S-1 in Western patients with advanced solid tumors. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Clinical study of tegafur-gimeracil-oteracil potassium capsule (s-1) and oxaliplatin combination chemotherapy in advanced colorectal cancer. Retrieved from [Link]
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National Institutes of Health. (n.d.). Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Animal models for photodynamic therapy (PDT). Retrieved from [Link]
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ACS Publications. (n.d.). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
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JoVE. (2011, August 7). Diagnostic Necropsy and Selected Tissue and Sample Collection in Rats and Mice. Retrieved from [Link]
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Semantic Scholar. (n.d.). Applications of stable isotopes in clinical pharmacology. Retrieved from [Link]
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Animal Care and Use. (2023, December 1). BLOOD COLLECTION TECHNIQUES AND LIMITS. Retrieved from [Link]
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British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. Retrieved from [Link]
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Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]
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ResearchGate. (2025, October 13). Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis. Retrieved from [Link]
-
Efficient Implementation of DPYD Testing Using an Institutional Genetics Data Repository. (2021, August 6). Retrieved from [Link]
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Veterinary World. (n.d.). Ethical Guidelines. Retrieved from [Link]
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Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats. Retrieved from [Link]
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ResearchGate. (2025, August 6). A simple and inexpensive device for collecting urine samples from rats. Retrieved from [Link]
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National Institute of Environmental Health Sciences. (n.d.). Revised guides for organ sampling in rats and mice - Part 1. Retrieved from [Link]
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ResearchGate. (n.d.). The use of stable isotopes in drug metabolism studies. Retrieved from [Link]
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MDPI. (2023, January 14). Review of the Use of Animal Models of Human Polycystic Kidney Disease for the Evaluation of Experimental Therapeutic Modalities. Retrieved from [Link]
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IDEXX BioAnalytics. (n.d.). Rodent Blood Collection and Sample Preparation Guide. Retrieved from [Link]
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ichorbio. (2022, May 3). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. Retrieved from [Link]
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National Institutes of Health. (n.d.). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]
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YouTube. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. Retrieved from [Link]
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Troubleshooting & Optimization
troubleshooting Gimeracil-13C3 quantification in biological matrices
A Senior Application Scientist's Guide to Robust Quantification in Biological Matrices
Welcome to the technical support center for Gimeracil-13C3 quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis involving Gimeracil and its stable isotope-labeled internal standard, Gimeracil-13C3. Here, we address common challenges encountered during method development, validation, and sample analysis, providing in-depth, scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like Gimeracil-13C3 the preferred choice for quantitative bioanalysis?
A1: A stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard in quantitative mass spectrometry.[1][2] This is because Gimeracil-13C3 is chemically identical to the analyte, Gimeracil, differing only in the mass of some of its atoms. This near-perfect analogy ensures that the IS co-elutes chromatographically and experiences similar ionization efficiency, extraction recovery, and matrix effects as the analyte.[3] The use of a SIL-IS allows for the correction of variability at almost every stage of the analytical process, leading to higher precision and accuracy in the final concentration measurements.[1][2]
Q2: I'm observing poor peak shape and inconsistent retention times for both Gimeracil and Gimeracil-13C3. What are the likely causes?
A2: Poor chromatography is a common issue that can often be traced back to a few key areas:
-
Mobile Phase pH: Gimeracil is a polar compound. Ensure the pH of your mobile phase is appropriate to maintain a consistent ionization state for the analyte. A mobile phase pH that is approximately 2 pH units away from the pKa of Gimeracil is a good starting point.
-
Column Choice: A reversed-phase C18 column is a common starting point, but for polar compounds like Gimeracil, consider a column with a polar end-capping or a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention and peak shape.
-
Sample Solvent: Injecting a sample in a solvent that is much stronger than the initial mobile phase can lead to peak distortion. If possible, the sample should be dissolved in the initial mobile phase.
Q3: My calibration curve is non-linear at higher concentrations. What should I investigate?
A3: Non-linearity in the upper range of the calibration curve can be due to several factors:
-
Detector Saturation: The mass spectrometer detector has a finite linear range. If the concentration of Gimeracil is too high, the detector can become saturated, leading to a plateauing of the response. Diluting the samples to fall within the linear range is the most straightforward solution.
-
Isotopic Contribution: At very high concentrations of the analyte (Gimeracil), the natural abundance of heavy isotopes (e.g., ¹³C) in the analyte can contribute to the signal of the SIL-IS (Gimeracil-13C3).[4] This "crosstalk" can artificially inflate the internal standard response and cause the calibration curve to bend. If this is suspected, you may need to adjust the concentration of your internal standard or use a calibration curve fitting model that accounts for this phenomenon.
Troubleshooting Guides
Issue 1: High Variability in Quality Control (QC) Samples
High variability in QC samples is a critical issue that undermines the reliability of your data. The coefficient of variation (CV) for QC samples should generally not exceed 15%, and 20% for the Lower Limit of Quantification (LLOQ).[5]
Caption: Troubleshooting High QC Variability.
-
Sample Preparation: Inconsistent sample preparation is a frequent source of variability. Ensure that all steps, from pipetting to vortexing and centrifugation, are performed uniformly across all samples. For protein precipitation, a common sample preparation technique, ensure the precipitant is added quickly and vortexed immediately to ensure uniform protein crashing.
-
Analyte Stability: Gimeracil's stability in the biological matrix and during the analytical process is crucial.[6][7] Conduct thorough stability assessments, including freeze-thaw stability, bench-top stability, and post-preparative stability.[8] If instability is identified, samples may need to be kept at a lower temperature or processed more quickly. Forced degradation studies can help identify potential stability issues under various conditions like acidic, alkaline, oxidative, and photolytic stress.[9]
-
Matrix Effects: This phenomenon, where components in the biological matrix interfere with the ionization of the analyte and internal standard, can be a significant source of error.[10][11] While Gimeracil-13C3 should theoretically track Gimeracil, significant or variable matrix effects can still lead to inaccuracies. To investigate, compare the response of Gimeracil in a neat solution versus a post-extraction spiked blank matrix sample. If significant matrix effects are present, consider a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[11]
Issue 2: Poor Recovery of Gimeracil and Gimeracil-13C3
Low recovery can compromise the sensitivity of the assay and may indicate issues with the sample extraction process.
-
Prepare three sets of samples:
-
Set A (Pre-extraction spike): Blank biological matrix spiked with Gimeracil and Gimeracil-13C3 before the extraction process.
-
Set B (Post-extraction spike): Blank biological matrix is extracted first, and then the extract is spiked with Gimeracil and Gimeracil-13C3.
-
Set C (Neat solution): Gimeracil and Gimeracil-13C3 are prepared in the final reconstitution solvent at the same concentration as Set A and B.
-
-
Analyze all three sets of samples via LC-MS/MS.
-
Calculate Recovery and Matrix Effect:
-
% Recovery = (Peak Area of Set A / Peak Area of Set B) * 100
-
% Matrix Effect = ((Peak Area of Set B / Peak Area of Set C) - 1) * 100
-
| Scenario | % Recovery | % Matrix Effect | Interpretation & Action |
| 1 | Low (<70%) | Minimal (<±15%) | The extraction procedure is inefficient. Re-evaluate the extraction solvent, pH, or SPE sorbent. |
| 2 | Low (<70%) | Significant (>±15%) | Both extraction and matrix effects are problematic. Address the extraction inefficiency first, then re-evaluate the matrix effect. A more selective extraction method may be needed. |
| 3 | High (>85%) | Significant (>±15%) | The extraction is efficient, but ion suppression or enhancement is occurring. Improve chromatographic separation to move Gimeracil away from co-eluting matrix components. |
Issue 3: Inconsistent Gimeracil-13C3 Internal Standard Response
The internal standard response should be consistent across all samples, with the exception of double blank samples. Significant variation can indicate a problem with the analytical method.
Caption: Diagnosing Inconsistent IS Response.
-
Internal Standard Addition: Ensure the internal standard is added at a consistent volume to every sample, including calibration standards, QCs, and unknown samples. The use of automated liquid handlers can improve precision.
-
Stability of IS: While SIL-IS are generally stable, their stability in the stock and working solutions should be confirmed, especially if they are stored for extended periods.
-
Matrix Effects on IS: In severe cases of ion suppression, even the SIL-IS signal can be affected. This is particularly true if the matrix composition varies significantly between samples (e.g., in patient samples with varying health statuses).
Adherence to Regulatory Guidelines
All bioanalytical method validation should be conducted in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][12][13] These guidelines provide a framework for demonstrating the reliability and robustness of your analytical method. A full validation should typically include assessments of selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and stability.[12][14]
References
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UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for - Impactfactor. (2024). Retrieved from [Link]
-
Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating. (2023). Retrieved from [Link]
-
Guideline on bioanalytical method validation - European Medicines Agency (EMA). (2011). Retrieved from [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. (n.d.). Retrieved from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). Retrieved from [Link]
-
Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards - ResearchGate. (2015). Retrieved from [Link]
-
Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives - PMC. (n.d.). Retrieved from [Link]
-
Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. (n.d.). Retrieved from [Link]
-
A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. (2005). Retrieved from [Link]
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Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed. (2015). Retrieved from [Link]
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Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - ResearchGate. (2010). Retrieved from [Link]
-
Bioanalytical Method Validation. (n.d.). Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.). Retrieved from [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - MDPI. (2023). Retrieved from [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed. (2020). Retrieved from [Link]
-
Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - NIH. (n.d.). Retrieved from [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Retrieved from [Link]
-
(PDF) Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - ResearchGate. (2026). Retrieved from [Link]
-
Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. (2021). Retrieved from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved from [Link]
-
Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed. (2010). Retrieved from [Link]
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Gimeracil-13C3 Sensitivity Optimization & Support Center
Role: Senior Application Scientist Scope: LC-MS/MS Method Development, Troubleshooting, and Protocol Optimization Target Analyte: Gimeracil (5-chloro-2,4-dihydroxypyridine) & Gimeracil-13C3 (Internal Standard)
Core Directive: The Challenge of Polarity
Gimeracil (CDHP) presents a unique analytical challenge due to its high polarity and small molecular weight (MW ~145.5 Da).[1] Unlike lipophilic drugs that retain easily on C18 columns, Gimeracil often elutes in the void volume, leading to severe ion suppression from salts and proteins. Furthermore, as a chlorinated hydroxypyridine, its ionization efficiency is pH-dependent.
This guide provides a self-validating workflow to optimize sensitivity, leveraging Gimeracil-13C3 to normalize matrix effects.
Method Development & Optimization (Q&A)
Q1: Which ionization mode yields the lowest LLOQ for Gimeracil?
Recommendation: ESI Negative Mode (ESI-)
-
The Science: Gimeracil contains a hydroxyl group on the pyridine ring and a chlorine atom.[1] The hydroxyl proton is acidic (pKa ~6.0–7.0).[1] In negative mode, the molecule readily deprotonates to form the stable [M-H]⁻ ion.[1]
-
Why not Positive Mode? While Gimeracil can be analyzed in ESI+ ([M+H]⁺ m/z 146), the background noise in the low mass range (<200 Da) is typically higher in positive mode due to solvent clusters.[1] ESI- often provides a 2-5x improvement in Signal-to-Noise (S/N) ratio for this specific chemotype.
-
Multiplexing Note: If you are analyzing Gimeracil alongside Tegafur (which prefers ESI+), you may need a polarity-switching method. However, for maximum Gimeracil sensitivity, dedicate the run to ESI-.
Optimized MRM Transitions:
| Compound | Polarity | Precursor (Q1) | Product (Q3) | Quant/Qual | Collision Energy (V) |
| Gimeracil | ESI (-) | 144.0 | 58.0 | Quantifier | -22 |
| Gimeracil | ESI (-) | 144.0 | 73.0 | Qualifier | -18 |
| Gimeracil-13C3 | ESI (-) | 147.0 | 61.0 | Quantifier | -22 |
Note: The 13C3 label is typically on the pyridine ring.[1] Ensure the fragment ion (Q3) retains the labeled carbons.[1] If the fragment is a loss of the ring structure, you may lose the mass shift.[1]
Q2: My Gimeracil peak elutes in the void volume (RT < 1 min). How do I fix this?
Recommendation: Switch to HILIC or a "Polar-Embedded" C18.
Standard C18 columns fail to retain Gimeracil because it is too hydrophilic.
-
Option A (Best for Sensitivity): HILIC (Hydrophilic Interaction Liquid Chromatography) .[1]
-
Option B (Robustness): Polar-Embedded C18 (e.g., Phenomenex Kinetex Polar C18).
-
Mobile Phase: Allows 100% aqueous start without phase collapse.
-
Protocol: Start at 0-5% Organic to trap the analyte, then gradient up.
-
Q3: How do I mitigate matrix effects using Gimeracil-13C3?
The "Self-Validating" Protocol: The 13C3 internal standard is not just for quantification; it is a diagnostic tool.
-
Co-elution Check: The IS must elute at the exact same retention time as the analyte. Any shift indicates the IS is not compensating for the specific matrix suppression occurring at that moment.[1]
-
Response Factor Plot: Plot the Area of IS across all samples. If the IS area drops by >50% in plasma samples compared to neat standards, your extraction method is insufficient.
Workflow Visualization
Diagram 1: Method Optimization Logic
This decision tree guides you through the critical setup phase to ensure maximum sensitivity.
Caption: Logical flow for establishing high-sensitivity Gimeracil parameters. ESI- and HILIC are the "Gold Standard" path.[1]
Troubleshooting & FAQ
Q: I see "Cross-Talk" where the Internal Standard contributes signal to the Analyte channel.
Cause: Isotopic impurity or insufficient mass resolution. The Fix:
-
Check Purity: Ensure your Gimeracil-13C3 is >99% isotopic purity. If it contains 1% unlabelled Gimeracil, you will have a constant background in your analyte channel (BLQ issues).[1]
-
Blank Check: Inject a "Zero Sample" (Matrix + IS only). If you see a peak in the Analyte transition (144 -> 58), reduce the IS concentration.[1] The IS signal should be 10-20x the LLOQ, not higher.
Q: Sensitivity is good in solvent, but poor in plasma/urine.
Cause: Phospholipid suppression. The Fix:
-
Avoid PPT: Protein Precipitation (MeOH/ACN crash) leaves phospholipids in the sample.[1]
-
Use SPE (Solid Phase Extraction): Use a Mixed-Mode Anion Exchange (MAX) cartridge.[1]
-
Why: Gimeracil is acidic (pKa ~6).[1] At pH 8, it is negatively charged and binds to the anion exchange sorbent. Neutrals and phospholipids can be washed away before eluting Gimeracil.
-
Diagram 2: Troubleshooting Signal Loss
Caption: Diagnostic tree to isolate whether sensitivity loss is instrumental (Source) or chemical (Matrix).
Standard Operating Protocol (SOP) Summary
Reagents
-
Analyte: Gimeracil (Sigma/Reference Std).[1]
-
IS: Gimeracil-13C3 (Toronto Research Chemicals or equivalent).
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH 5.5).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Sample Preparation (Recommended: Liquid-Liquid Extraction or SPE)[1]
-
Note: While PPT is faster, LLE with Ethyl Acetate (acidified) often yields cleaner extracts for this specific polar compound.[1]
-
Aliquot 50 µL Plasma.
-
Add 10 µL Gimeracil-13C3 working solution.
-
Add 500 µL Ethyl Acetate + 0.1% Formic Acid.
-
Vortex 5 min; Centrifuge 10 min @ 4000g.
-
Evaporate supernatant to dryness; Reconstitute in Mobile Phase (High Aqueous).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54679224, Gimeracil. Retrieved from [Link][1]
-
Sasaki, E., et al. (2007). Synergistic antitumor effect of combined 5-fluorouracil (5-FU) with 5-chloro-2,4-dihydroxypyridine on 5-FU-resistant gastric cancer cells.[3] Journal of Gastroenterology. Retrieved from [Link]
-
Varelis, P., & Jeskelis, R. (2008). Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application...[4] using liquid chromatography-tandem mass spectrometry.[2][5] (Demonstrates 13C3 IS utility for polar triazines/pyridines). Retrieved from [Link]
-
Forensic RTI (2025). Selecting and optimizing transitions for LC-MS/MS methods. (General guidance on negative mode fragmentation for ring structures). Retrieved from [Link]
Sources
- 1. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Synergistic antitumor effect of combined 5-fluorouracil (5-FU) with 5-chloro-2,4-dihydroxypyridine on 5-FU-resistant gastric cancer cells: possible role of a dihydropyrimidine dehydrogenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Matrix Effects in the Bioanalysis of Gimeracil-13C3
Welcome to the technical support center for the bioanalysis of Gimeracil-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the common yet complex challenge of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy, precision, and reliability of your bioanalytical data.
Introduction to Matrix Effects in Gimeracil Bioanalysis
Gimeracil is a pyridine derivative used in combination with other antineoplastic agents to enhance their therapeutic efficacy.[1] As a relatively polar molecule, its quantification in complex biological matrices such as plasma, serum, or urine can be susceptible to matrix effects. These effects, primarily ion suppression or enhancement, arise from co-eluting endogenous components that interfere with the ionization of the analyte and its stable isotope-labeled internal standard (SIL-IS), Gimeracil-13C3, in the mass spectrometer's ion source. Failure to address these effects can lead to inaccurate and unreliable pharmacokinetic and toxicokinetic data.[2]
This guide provides a structured approach to diagnosing, troubleshooting, and mitigating matrix effects specific to the bioanalysis of Gimeracil-13C3.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable protocols.
Scenario 1: You observe a sudden and significant drop in the signal intensity of both Gimeracil and Gimeracil-13C3 during a run.
Question: What are the likely causes for a simultaneous drop in analyte and internal standard signal, and how can I troubleshoot this?
Answer: A concurrent decrease in signal for both the analyte and its co-eluting SIL-IS strongly suggests a significant matrix effect, most likely ion suppression. This is often caused by high concentrations of co-eluting endogenous matrix components, such as phospholipids in plasma samples.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a sudden signal drop.
Step-by-Step Troubleshooting Protocol:
-
Confirm the Issue: Re-inject a quality control (QC) sample to confirm that the issue is not a one-time injection error.
-
Investigate the Source of Ion Suppression: The most effective way to pinpoint the source of ion suppression is through a post-column infusion experiment .[4][5] This experiment will identify the retention time regions in your chromatogram where ion suppression is occurring.
Experimental Protocol: Post-Column Infusion
-
Setup:
-
Prepare a solution of Gimeracil and Gimeracil-13C3 in a mobile phase-compatible solvent at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer's ion source.
-
-
Procedure:
-
Begin infusing the analyte/IS solution and allow the MS signal to stabilize. You should see a constant, elevated baseline for the Gimeracil and Gimeracil-13C3 MRM transitions.
-
Inject a blank matrix sample that has been through your current extraction procedure.
-
Monitor the signal for the infused analytes throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no significant matrix effects at that retention time.
-
A dip in the baseline indicates ion suppression.
-
A rise in the baseline indicates ion enhancement.
-
By correlating the retention time of your Gimeracil peak with any observed suppression zones, you can confirm if co-eluting matrix components are the cause of your signal loss.
-
-
-
Optimize Sample Preparation to Remove Interferences: If the post-column infusion experiment confirms ion suppression at the retention time of Gimeracil, your sample preparation method is likely insufficient.
-
If using Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids, a major cause of ion suppression.[3] Consider switching to a more rigorous sample cleanup technique.
-
If using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Your current protocol may not be optimized for removing the specific interferences for Gimeracil.
-
Scenario 2: You are developing a new method and need to choose an appropriate sample preparation technique to minimize matrix effects from the outset.
Question: What is the best sample preparation strategy for Gimeracil in plasma to proactively avoid matrix effects?
Answer: Given that Gimeracil is a polar compound, a well-optimized Solid-Phase Extraction (SPE) method is generally the most effective approach for achieving a clean extract and minimizing matrix effects. Liquid-Liquid Extraction (LLE) can also be effective, but may require more extensive optimization.
Recommended Sample Preparation Strategies:
| Technique | Principle | Advantages for Gimeracil | Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning of analytes and matrix components between a solid and liquid phase. | High recovery and excellent cleanup, especially for removing phospholipids. Amenable to automation for high throughput.[6] | Requires method development to select the appropriate sorbent and optimize wash/elution steps. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on their relative solubilities. | Can provide very clean extracts if the solvent system is highly selective for the analyte.[7] | Can be labor-intensive and may have lower recovery for highly polar compounds like Gimeracil. Emulsion formation can be an issue. |
| Protein Precipitation (PPT) | Removal of proteins by adding an organic solvent or acid. | Simple, fast, and inexpensive. | Often results in significant matrix effects due to the co-extraction of phospholipids and other endogenous components.[3] |
Detailed Protocol: Mixed-Mode Cation Exchange (MCX) SPE for Gimeracil
This protocol is a starting point and should be optimized for your specific application. The selection of a mixed-mode sorbent is based on the likely charge state of Gimeracil (a pyridine derivative) under acidic conditions.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of Gimeracil-13C3 internal standard working solution.
-
Add 200 µL of 2% formic acid in water. Vortex to mix. This step ensures that Gimeracil is protonated for retention on the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences, including phospholipids.
-
-
Elution:
-
Elute Gimeracil and Gimeracil-13C3 with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on Gimeracil, disrupting its interaction with the cation exchange sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Scenario 3: You are using Gimeracil-13C3 as an internal standard, but you still see high variability in your results.
Question: My Gimeracil-13C3 internal standard isn't fully compensating for the variability in my assay. What could be the problem?
Answer: While a stable isotope-labeled internal standard is the gold standard for correcting matrix effects, it is not infallible. Several factors can lead to poor correction:
-
Chromatographic Separation of Analyte and IS: Although chemically similar, the C13 isotopes can sometimes cause a slight shift in retention time, especially in high-resolution chromatography systems. If the analyte and IS do not perfectly co-elute, they may be affected differently by a narrow region of ion suppression.
-
Differential Extraction Recovery: While less common with SIL-IS, it is possible under certain conditions for the analyte and IS to have slightly different extraction recoveries.
-
IS Concentration: An inappropriately high or low concentration of the internal standard can lead to non-linear responses and poor correction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability with a SIL-IS.
Diagnostic Experiment: Quantifying Matrix Effects
To quantitatively assess the matrix effect and the effectiveness of your internal standard, you can calculate the Matrix Factor (MF).
-
Prepare Three Sets of Samples:
-
Set A: Gimeracil and Gimeracil-13C3 in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with Gimeracil and Gimeracil-13C3 post-extraction.
-
Set C: Blank matrix spiked with Gimeracil and Gimeracil-13C3 before extraction.
-
-
Analyze the Samples and calculate the peak areas.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (Analyte/IS peak area ratio in Set B) / (Analyte/IS peak area ratio in Set A)
-
An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Gimeracil that I should consider for method development?
Q2: How do I choose between positive and negative ionization mode for Gimeracil-13C3 analysis?
A2: The choice of ionization mode depends on which mode provides the most sensitive and stable signal for Gimeracil. Given its pyridine structure, it is likely to protonate well and give a strong signal in positive electrospray ionization (ESI+) mode.[9] However, it is always recommended to perform initial tuning and infusion experiments in both positive and negative modes to determine the optimal polarity for your specific instrument and conditions.
Q3: What are the regulatory expectations regarding the assessment of matrix effects?
A3: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require the evaluation of matrix effects during bioanalytical method validation.[10][11] The EMA provides more prescriptive guidance, generally requiring the assessment of matrix effects in at least six different lots of the biological matrix. The acceptance criteria typically require that the precision of the low and high QC samples prepared in these different lots is within 15% CV.[2]
Q4: Can I use a structural analog as an internal standard if Gimeracil-13C3 is not available?
A4: While a stable isotope-labeled internal standard is strongly preferred, a structural analog can be used if a SIL-IS is not available. However, it is critical to demonstrate that the analog behaves similarly to Gimeracil during extraction and ionization. A structural analog is less likely to perfectly co-elute and may experience different matrix effects, potentially leading to less accurate results.
Q5: What are some common sources of exogenous matrix effects that I should be aware of?
A5: Exogenous matrix effects can be introduced from various sources during sample collection and processing. These include:
-
Anticoagulants: (e.g., EDTA, heparin) used in blood collection tubes.
-
Dosing vehicles: used in preclinical studies.
-
Co-administered drugs: and their metabolites.
-
Leachables: from plasticware and collection devices.
It is important to assess the potential for interference from these sources during method development and validation.
References
- Borges, C. R., & Martin, S. A. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry, 33(5), 743–746.
- Chambers, A. G., & Martin, S. A. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Omega, 7(18), 15457–15464.
- Li, W., Cohen, L. H., & Van den Heuvel, J. J. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 24(5), 490-500.
- Lange, C., et al. (2014). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts.
- Patel, K., et al. (2024). UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for Pharmacokinetic Study. Impact Factor.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
-
PubChem. (n.d.). Gimeracil. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
- Zapata, M., Rodríguez, F., & Garrido, J. L. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine-containing mobile phases. Marine Ecology Progress Series, 195, 29-45.
- van der Burg, M. J., et al. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Analytical Chemistry, 96(5), 1937–1945.
- Schöne, C., et al. (2015). Conformational Analysis, Thermal Rearrangement, and EI-MS Fragmentation Mechanism of (1(10)E,4E,6S,7R)-Germacradien-6-ol by (13)C-Labeling Experiments. Angewandte Chemie (International ed. in English), 54(45), 13411–13415.
- Kumar, A., et al. (2023). Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating RP-UPLC Method.
- Nawrocki, J. (1997). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions.
-
European Medicines Agency. (2019). Teysuno, INN-tegafur,gimeracil,oteracil. Retrieved February 5, 2026, from [Link]
- Vorkas, P. A., et al. (2025). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Analytical Chemistry, 97(4), 1853-1862.
- Wagner, M., et al. (2024). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. Metabolites, 14(8), 488.
- Al-Sanea, M. M., et al. (2025). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 30(19), 4589.
- Parmar, R., Rajput, S., & Mohan, A. (2025). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by LC-HR-MS/MS. Archives of Razi Institute, 80(1), 1-13.
- Jemal, M., Schuster, A., & Whigan, D. B. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 17(15), 1723–1734.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved February 5, 2026, from [Link]
-
Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Retrieved February 5, 2026, from [Link]
- Pous-Torres, S., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Pharmaceutics, 15(10), 2445.
-
Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. Retrieved February 5, 2026, from [Link]
- Li, W., & Tse, F. L. (2013). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 5(17), 2199–2214.
- Wetzel, C., et al. (2019).
- Kumar, A., & Singh, V. (2023). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-8.
-
MIMS. (n.d.). Tegafur + Gimeracil + Oteracil. Retrieved February 5, 2026, from [Link]
- Pesek, J. J., & Matyska, M. T. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 29(6), 492-501.
- Lee, J. E., et al. (2020). Fragmentation stability and retention time-shift obtained by LC-MS/MS to distinguish sialylated N-glycan linkage isomers in therapeutic glycoproteins. Scientific reports, 10(1), 1-10.
- Chen, Y., et al. (2016). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of The American Society for Mass Spectrometry, 27(4), 670-679.
-
Patsnap. (2024). What is the mechanism of Gimeracil?. Retrieved February 5, 2026, from [Link]
- Kruszewski, K., & Kaliszan, R. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. TrAC Trends in Analytical Chemistry, 111, 164-170.
- Patel, R. B., & Patel, M. R. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Research Journal of Pharmacy and Technology, 18(8), 3845-3850.
- Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 79-84.
-
Dr. Ehrenstorfer. (2017, November 28). Introduction to stable isotope internal standards [Video]. YouTube. [Link]
- Tang, W., et al. (2017). Extraction of DNA from complex biological sample matrices using guanidinium ionic liquid modified magnetic nanocomposites. Analytical Methods, 9(13), 2056-2063.
- US Food and Drug Administration. (2018).
-
PubChem. (n.d.). Tegafur. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
- Magar, N. R., & Shirkhedkar, A. A. (2020). a review on bioanalytical method development and validation. World Journal of Pharmaceutical Research, 9(8), 1060-1070.
- Gómez-Benito, C., et al. (2025). Vortex-assisted liquid-liquid micro-extraction and high-performance liquid chromatography for a higher sensitivity methyl methacrylate determination in biological matrices.
Sources
- 1. Gimeracil | C5H4ClNO2 | CID 54679224 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. impactfactor.org [impactfactor.org]
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- 10. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 11. elearning.unite.it [elearning.unite.it]
Gimeracil-13C3 stability issues during sample storage and processing
Welcome to the technical support center for Gimeracil-13C3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of Gimeracil-13C3 and to offer robust troubleshooting for issues encountered during sample storage and processing. As an isotopically labeled internal standard, the integrity of Gimeracil-13C3 is paramount for accurate quantification in bioanalytical assays. This resource explains the causality behind experimental choices to ensure the trustworthiness and validity of your data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of Gimeracil-13C3?
Gimeracil, and by extension its stable isotope-labeled counterpart Gimeracil-13C3, is a robust molecule under many conditions. However, its primary vulnerability is oxidative stress .[1][2] Forced degradation studies have shown significant degradation of Gimeracil in the presence of oxidizing agents, leading to the formation of numerous degradation products.[1][2] While generally stable under hydrolytic (acidic and basic), thermal, and photolytic stress conditions, prolonged exposure or extreme conditions should still be managed carefully.[3]
Other factors to consider include:
-
pH: Extreme pH values should be avoided in stock solutions and final sample extracts to prevent potential long-term degradation, even though short-term stability is generally good.
-
Temperature: While stable for shorter durations at room temperature, long-term storage requires low temperatures to minimize any potential for degradation.[4]
-
Light: Although photostability is generally good, it is best practice to store stock solutions and samples in amber vials or protected from light to prevent any potential photodegradation.[3]
Q2: How does the stability of Gimeracil-13C3 compare to unlabeled Gimeracil?
The incorporation of stable isotopes like Carbon-13 does not typically alter the chemical stability of a molecule. The principles of chemical degradation pathways are governed by the molecule's functional groups and bond energies, which are negligibly affected by the change in isotopic composition. Therefore, Gimeracil-13C3 is expected to exhibit the same stability profile as unlabeled Gimeracil. The key advantage of using 13C-labeled standards is the absence of isotopic exchange (H/D exchange) that can sometimes be observed with deuterium-labeled standards, ensuring greater analytical accuracy.[5]
Q3: What are the recommended storage conditions for Gimeracil-13C3 as a solid and in solution?
To ensure the long-term integrity of your Gimeracil-13C3 internal standard, adhering to validated storage conditions is critical. The following table summarizes our recommendations based on available stability data and best practices for isotopically labeled compounds.
| Form | Storage Temperature | Duration | Rationale & Key Considerations |
| Solid (Neat) | 2-8°C | Long-term | Storing the neat compound in a desiccated environment at refrigerated temperatures minimizes the risk of degradation from atmospheric moisture and thermal stress. |
| Stock Solution | -20°C or -80°C | Long-term (months) | For long-term stability, stock solutions should be stored at -20°C or, preferably, -80°C.[4][6] This significantly slows down any potential degradation processes. Use of amber vials is recommended to protect from light. |
| Working Solutions | 2-8°C | Short-term (days) | For daily use, working solutions can be stored at refrigerated temperatures. It is advisable to prepare fresh working solutions from the stock solution as needed. |
| Processed Samples (in Autosampler) | Room Temperature (e.g., 20-25°C) or Cooled (e.g., 4°C) | Up to 24 hours | Studies have shown that Gimeracil is stable in processed samples (e.g., in the autosampler) for at least 24 hours at room temperature.[4] However, maintaining samples in a cooled autosampler is a best practice to further minimize any potential for degradation. |
| Biological Matrices (e.g., Plasma) | -70°C or -80°C | Long-term | For pharmacokinetic studies, plasma samples containing Gimeracil should be stored at -70°C or lower until analysis.[7] This ensures the stability of the analyte in the complex biological matrix. |
Q4: I am observing a decrease in the Gimeracil-13C3 peak area in my analytical run. What are the potential causes?
A decreasing peak area for your internal standard can significantly impact the accuracy of your results. The following troubleshooting guide will help you diagnose the root cause.
Troubleshooting Guide: Declining Gimeracil-13C3 Signal
A systematic approach is crucial to identifying the source of signal loss for your Gimeracil-13C3 internal standard. The diagram below outlines a logical workflow for troubleshooting.
Caption: A step-by-step decision tree for troubleshooting Gimeracil-13C3 signal loss.
Detailed Troubleshooting Steps:
-
Internal Standard (IS) Preparation:
-
Causality: An incorrectly prepared or degraded IS solution is a common source of error. If the concentration is lower than intended, the peak area will naturally be smaller.
-
Action: Prepare a fresh stock solution of Gimeracil-13C3 from the neat material. Use a calibrated balance and ensure complete dissolution in the appropriate solvent. Compare the performance of the new solution against the old one.
-
-
Sample Processing:
-
Causality: Inconsistent addition of the IS to your samples will lead to variable peak areas. Degradation can also occur during sample processing steps, especially if samples are left at room temperature for extended periods or exposed to oxidizing agents.
-
Action: Review your sample preparation protocol. Ensure the IS is added accurately and consistently to all samples, standards, and quality controls. Minimize the time samples spend on the benchtop, and consider processing on ice. For plasma samples, protein precipitation with acetonitrile is a common and effective extraction method.[4][7]
-
-
LC-MS/MS System Performance:
-
Causality: A dirty ion source, declining detector sensitivity, or inconsistent injection volumes can all manifest as a decreasing signal.
-
Action: Check the instrument's performance logs. Clean the mass spectrometer's ion source. Run a system suitability test with a freshly prepared standard to verify instrument performance, including peak shape, retention time, and signal intensity.
-
-
Stability Issues:
-
Causality: While generally stable, improper storage or repeated freeze-thaw cycles can lead to degradation over time. Studies on Gimeracil in plasma have shown it to be stable through multiple freeze-thaw cycles, but it's a factor to consider.[4][7]
-
Action: If you suspect degradation of your stock solution, prepare a new one. It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Perform a simple benchtop stability experiment by analyzing your working standard at several time points over the course of a typical analytical run.
-
Experimental Protocols
Protocol 1: Preparation of Gimeracil-13C3 Stock and Working Solutions
This protocol outlines the steps for preparing reliable stock and working solutions of Gimeracil-13C3 for use as an internal standard.
Materials:
-
Gimeracil-13C3 (solid)
-
LC-MS grade solvent (e.g., Methanol, Acetonitrile, or DMSO, depending on solubility and analytical method)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials for storage
Procedure:
-
Stock Solution (e.g., 1 mg/mL): a. Allow the Gimeracil-13C3 solid to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a suitable amount of Gimeracil-13C3 (e.g., 10 mg) and transfer it to a 10 mL volumetric flask. c. Add a portion of the chosen solvent (e.g., 5-7 mL), and sonicate or vortex until the solid is completely dissolved. d. Bring the solution to the final volume with the solvent and mix thoroughly. e. Transfer the stock solution to an amber glass vial. f. Store at -20°C or -80°C.
-
Working Solution (e.g., 10 µg/mL): a. Perform a serial dilution from the stock solution. For example, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the final volume with the appropriate solvent (often the mobile phase or a component of it). c. This working solution can be used for spiking into calibration standards, quality control samples, and unknown samples. d. Store at 2-8°C for short-term use.
Protocol 2: Sample Processing for Gimeracil-13C3 in Plasma
This protocol provides a general method for the extraction of Gimeracil from plasma samples using protein precipitation, a common technique in bioanalysis.[7]
Materials:
-
Plasma samples (stored at -70°C or below)
-
Gimeracil-13C3 working solution
-
Ice bath
-
Microcentrifuge tubes
-
Acetonitrile (LC-MS grade), chilled
-
Centrifuge capable of 13,000 rpm or higher
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., 50% acetonitrile in water)
Procedure:
-
Thaw frozen plasma samples on an ice bath.
-
In a microcentrifuge tube, add a specific volume of plasma (e.g., 200 µL).
-
Spike with a small volume of the Gimeracil-13C3 working solution (e.g., 10 µL).
-
Vortex briefly to mix.
-
Add a volume of chilled acetonitrile (typically 3-4 times the plasma volume, e.g., 600-800 µL) to precipitate the proteins.
-
Vortex vigorously for at least 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the reconstitution solvent (e.g., 100 µL).
-
Centrifuge again to remove any remaining particulates.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Caption: A typical workflow for extracting Gimeracil from plasma samples.
References
-
Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. ACS Omega. Available from: [Link]
-
Gangu S, Pawar AK. UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for Pharmacokinetic Study. International Journal of Pharmaceutical Quality Assurance. 2024;15(3):1891-1896. Available from: [Link]
-
Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions. PubMed. Available from: [Link]
-
Stability Storage Conditions In Pharma Industry. GMP Insiders. Available from: [Link]
-
GIMERACIL - New Drug Approvals. New Drug Approvals. Available from: [Link]
-
Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. SCIRP. Available from: [Link]
-
Kim JE, et al. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients. Cancer Chemotherapy and Pharmacology. 2015;75(5):937-944. Available from: [Link]
-
Kunala A, Gummadi S. Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating RP-UPLC Method. Asian Journal of Pharmaceutics. 2023;17(03). Available from: [Link]
-
Teysuno, INN-tegafur,gimeracil,oteracil. European Medicines Agency (EMA). Available from: [Link]
-
Pal AK, Sundararajan R. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and simultaneous estimation of triple combination in drug substance and finished pharmaceutical Dosage Form. Archives of Razi Institute. 2024;79(2):287-302. Available from: [Link]
-
Pal AK, Raja S. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Archives of Razi Institute Journal. 2024;79(2):287-302. Available from: [Link]
-
Teysuno, tegafur/gimeracil/oteracil. European Medicines Agency (EMA). Available from: [Link]
-
Long-term stability of ganciclovir in polypropylene containers at room temperature. ResearchGate. Available from: [Link]
-
Physical and chemical stability of gemcitabine hydrochloride solutions. PubMed. Available from: [Link]
-
Isotopic labeling. Wikipedia. Available from: [Link]
-
Teysuno, tegafur/gimeracil/oteracil. European Medicines Agency (EMA). Available from: [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Research Journal of Pharmacy and Technology. Available from: [Link]
-
UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for Pharmacokinetic Study. ResearchGate. Available from: [Link]
-
Stable Isotopes - Labeled Compounds. @rtMolecule. Available from: [Link]
Sources
- 1. Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil [scirp.org]
- 2. scirp.org [scirp.org]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. impactfactor.org [impactfactor.org]
- 5. isotope.com [isotope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Gimeracil-13C3 Mass Spectrometry Analysis: A Technical Support Guide to Minimizing Ion Suppression
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression when analyzing Gimeracil-13C3 by mass spectrometry (MS). As an isotopically labeled internal standard, the accurate quantification of Gimeracil-13C3 is paramount for the reliable determination of its unlabeled counterpart, Gimeracil, in complex biological matrices.
Understanding the Challenge: Ion Suppression in Gimeracil-13C3 Analysis
Ion suppression is a significant challenge in liquid chromatography-mass spectrometry (LC-MS) that can compromise the accuracy and sensitivity of quantitative analyses.[1][2] It occurs when co-eluting matrix components interfere with the ionization of the analyte of interest, in this case, Gimeracil-13C3, in the MS source.[1][3] This phenomenon leads to a decreased analyte signal, which can result in inaccurate and unreliable data.
Gimeracil is a pyridine derivative used in cancer therapy to enhance the efficacy of fluoropyrimidines by inhibiting their degradation.[4][5][6] Its analysis, often in complex biological matrices like plasma, is susceptible to interference from endogenous substances.[7] The use of a stable isotope-labeled internal standard like Gimeracil-13C3 is a common strategy to compensate for matrix effects.[2][8] However, even with an internal standard, severe ion suppression can still impact the assay's performance.
This guide provides a structured approach to identifying, troubleshooting, and mitigating ion suppression for robust and reliable Gimeracil-13C3 analysis.
Troubleshooting Ion Suppression: A Symptom-Based Approach
This section addresses common issues encountered during the analysis of Gimeracil-13C3 and provides a systematic approach to troubleshooting.
FAQ 1: Why is my Gimeracil-13C3 signal intensity low and variable across different samples?
Low and inconsistent signal intensity for Gimeracil-13C3, even when the concentration is known, is a classic indicator of ion suppression.[9] The variability suggests that the degree of suppression differs between samples, likely due to variations in the sample matrix.
Underlying Causes:
-
Co-eluting Matrix Components: Endogenous compounds in biological samples, such as phospholipids, salts, and metabolites, can co-elute with Gimeracil-13C3 and compete for ionization.[7][10]
-
Inadequate Sample Preparation: Insufficient removal of matrix components during sample cleanup is a primary cause of ion suppression.[2][11]
-
Suboptimal Chromatographic Conditions: Poor chromatographic separation can lead to the co-elution of Gimeracil-13C3 with interfering compounds.[3]
Troubleshooting Workflow:
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Gimeracil | C5H4ClNO2 | CID 54679224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Facebook [cancer.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. 13C Labeled internal standards | LIBIOS [libios.fr]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
resolving co-elution of Gimeracil-13C3 with metabolites
Resolving Co-elution of Gimeracil-13C3 with Endogenous Metabolites
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and FAQs to address the common analytical challenge of Gimeracil-13C3 co-eluting with interfering metabolites during LC-MS analysis. As Senior Application Scientists, we have designed this guide to explain the causality behind experimental choices, ensuring you can develop robust and reliable analytical methods.
Section 1: Understanding the Co-elution Challenge
This section covers the fundamental questions surrounding co-elution in the context of Gimeracil-13C3 analysis.
Q1: What is co-elution, and why is it a critical problem for my Gimeracil-13C3 quantification?
A: Co-elution occurs when Gimeracil-13C3 and one or more other compounds (in this case, endogenous metabolites from a biological matrix) are not separated chromatographically and exit the analytical column at the same time.[1][2] While your mass spectrometer can easily distinguish the mass of Gimeracil-13C3 from its unlabeled counterpart, it cannot differentiate it from a chemically distinct metabolite that happens to be in the ion source at the same instant.
This leads to two major problems:
-
Ion Suppression or Enhancement: The co-eluting metabolite can interfere with the ionization of your target analyte, Gimeracil-13C3, in the mass spectrometer's source.[3] This suppresses or enhances the signal in an unpredictable manner, leading to inaccurate and unreliable quantification.
-
Inaccurate Peak Integration: If the peaks are partially separated but overlap, it becomes impossible to define the true start and end of the Gimeracil-13C3 peak. This results in significant integration errors and poor reproducibility.
Because Gimeracil-13C3 is used as an internal standard, its purpose is to correct for variability.[4] If its signal is compromised by co-elution, it fails at its primary function, invalidating the entire quantitative assay.
Q2: How can I definitively confirm that my Gimeracil-13C3 peak is impure and co-eluting with a metabolite?
A: Visual inspection of the chromatogram is the first step, but it is not always conclusive. Here’s how to build a strong case for co-elution:
-
Peak Shape Analysis: Look for non-Gaussian peak shapes. Telltale signs include peak fronting, tailing, or the presence of a "shoulder" on the peak.[2][5] A shoulder is a strong indicator that a smaller peak is hiding under your main peak.
-
Mass Spectrometry Data: This is the most definitive method.
-
Examine Ion Ratios: Extract the ion chromatograms for multiple characteristic ions of Gimeracil-13C3 if available. The ratio of these ions should be constant across the entire peak. If the ratio changes from the beginning to the end of the peak, it indicates the presence of an interfering compound.
-
Scrutinize the Full Scan Data: Look at the mass spectrum at different points across the peak (upslope, apex, and downslope). For a pure peak, the mass spectrum should be identical at all points. If you see other significant ions appearing, especially on the leading or tailing edge, you have confirmed co-elution.[2]
-
Q3: What are the core principles I need to manipulate to resolve these overlapping peaks?
A: Chromatographic separation is governed by the resolution equation, which tells us that resolution is a function of three key factors: Efficiency (N), Selectivity (α), and Retention (k').[2][6]
-
Efficiency (N): This relates to the narrowness of the peaks (peak sharpness). Higher efficiency (sharper peaks) provides better separation. It is primarily influenced by the column (particle size, packing quality) and the system (minimizing dead volume).
-
Retention (k'): Also known as the capacity factor, this is a measure of how long the analyte is retained on the column. If peaks are eluting too early (low k'), there is simply not enough interaction time with the stationary phase to achieve separation.
-
Selectivity (α): This is the most powerful factor for resolving co-eluting peaks.[6] It represents the difference in the chemical interactions of Gimeracil-13C3 and the interfering metabolite with the stationary and mobile phases. Changing selectivity means changing the chemistry of the system.
To fix co-elution, you must change one or more of these factors. Our troubleshooting guide is structured around systematically manipulating them.[2][7]
Section 2: A Systematic Troubleshooting Workflow
When facing co-elution, it's crucial to follow a logical, step-by-step process rather than making random changes. The following workflow is designed to address the most impactful and easiest-to-change parameters first.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary: The Role of Extraction in Gimeracil-13C3 Recovery
Technical Support Center: Gimeracil-13C3 Extraction & Recovery Guide
Gimeracil-13C3 is the stable isotope-labeled internal standard (SIL-IS) used for the precise quantification of Gimeracil (a DPD inhibitor) in biological matrices via LC-MS/MS. Because Gimeracil is a polar dihydropyrimidine derivative (LogP ≈ -0.8), its extraction presents specific challenges regarding solubility and matrix interference.
The Core Challenge: The choice of extraction method dictates the balance between Absolute Recovery (how much analyte you capture) and Matrix Effect (how much the biological background suppresses your signal).
-
Protein Precipitation (PPT): Yields the highest absolute recovery (>90%) but leaves significant matrix components (phospholipids) that can cause ion suppression.
-
Solid Phase Extraction (SPE): Provides the cleanest sample (lowest matrix effect) but requires strict pH control to maintain high recovery.
-
Liquid-Liquid Extraction (LLE): Generally unsuitable for Gimeracil due to its high polarity; traditional organic solvents (hexane, MTBE) fail to partition the analyte effectively.
Method Comparison: Impact on Recovery & Data Quality
The following table summarizes the impact of different extraction techniques on Gimeracil-13C3.
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Primary Solvent/Media | Methanol or Acetonitrile (ACN) | Polymeric Reversed-Phase (e.g., HLB) | Ethyl Acetate / MTBE |
| Absolute Recovery | High (90-98%) | Moderate-High (80-95%) | Low (<40%) |
| Matrix Effect (ME) | High (Phospholipids remain) | Low (Cleanest extract) | Moderate |
| Process Efficiency | High (Simple, fast) | Moderate (Multi-step) | Low (Evaporation required) |
| Suitability for Gimeracil | Recommended (Routine) | Recommended (High Sensitivity) | Not Recommended |
Troubleshooting Guide (Q&A Format)
Scenario A: Low Absolute Recovery
Q: I am observing low recovery (<50%) for Gimeracil-13C3 using SPE. What is wrong? A: This is likely a pH mismatch during the loading or wash steps.
-
Root Cause: Gimeracil is amphoteric but primarily behaves as a weak acid/base depending on pH. If your wash solvent is too strong (high % organic) or the pH ionizes the molecule, it will wash off the SPE cartridge.
-
Solution:
-
Acidify Loading: Ensure plasma is acidified (0.1% Formic Acid) to keep Gimeracil neutral/protonated for retention on C18 or HLB cartridges.
-
Weaker Wash: Reduce the organic content of your wash step. Use 5% Methanol in Water, not 20-30%.
-
Check Breakthrough: Collect the "Load" and "Wash" fractions and analyze them. If Gimeracil-13C3 is found there, retention is the issue.
-
Q: My PPT recovery is high, but the peak area variation (%CV) is unacceptable (>15%). A: This indicates inconsistent protein removal or "dirty" injections.
-
Root Cause: Incomplete precipitation or vortexing.
-
Solution:
-
Ratio Check: Ensure you are using at least a 3:1 ratio of precipitant (ACN/MeOH) to plasma. 1:1 is insufficient.
-
Temperature: Perform precipitation at 4°C or -20°C to maximize protein crash.
-
IS Addition: Crucial: Add Gimeracil-13C3 before the precipitation solvent. Vortex the sample with the IS for 30 seconds to equilibrate before adding the crash solvent.
-
Scenario B: Matrix Effects & Ion Suppression
Q: I see a significant signal drop for Gimeracil-13C3 in patient samples compared to solvent standards. A: You are experiencing Ion Suppression, likely from phospholipids.
-
Root Cause: Phospholipids (PLs) elute late in reversed-phase gradients but can wrap around to the next injection or suppress early eluting polar compounds like Gimeracil.
-
Solution:
-
Switch to SPE: If using PPT, switch to SPE (e.g., Oasis HLB) to remove PLs.
-
Phospholipid Removal Plates: Use "Hybrid" PPT plates (e.g., Ostro, Phree) which filter PLs during the crash step.
-
Chromatography: Adjust the gradient. Ensure the column is flushed with 95% Organic for 2 minutes at the end of every run to clear PLs.
-
Recommended Protocols
Protocol A: Protein Precipitation (High Throughput / Routine)
Best for: PK studies where sensitivity requirements are moderate (>5 ng/mL).
-
IS Spiking: Aliquot 50 µL of plasma into a centrifuge tube. Add 10 µL of Gimeracil-13C3 working solution (e.g., 500 ng/mL in water).
-
Equilibration: Vortex gently for 10 seconds.
-
Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid (4:1 ratio).
-
Agitation: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 14,000 rpm (approx 16,000 x g) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a clean vial.
-
Dilution: Add 100 µL of 0.1% Formic Acid in Water (to match mobile phase strength). Vortex.
-
Injection: Inject 5-10 µL onto LC-MS/MS.
Protocol B: Solid Phase Extraction (High Sensitivity)
Best for: Trace analysis or when matrix effects are severe.
-
Conditioning: Use a polymeric cartridge (e.g., HLB 30 mg). Condition with 1 mL Methanol, then 1 mL Water.
-
Sample Prep: Mix 100 µL Plasma + 10 µL Gimeracil-13C3 + 200 µL 2% Formic Acid in Water.
-
Loading: Load the entire pre-treated sample onto the cartridge at a slow flow rate (1 mL/min).
-
Washing: Wash with 1 mL 5% Methanol in Water. (Removes salts/proteins but retains Gimeracil).
-
Elution: Elute with 1 mL Acetonitrile.
-
Reconstitution: Evaporate the eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
Visualizations
Figure 1: Extraction Decision Tree
Caption: Decision tree for selecting the optimal extraction method based on sensitivity needs and matrix complexity.
Figure 2: Gimeracil-13C3 Workflow & Critical Control Points
Caption: Workflow highlighting the critical step of IS addition prior to extraction to compensate for recovery losses.
References
-
Impact of Extraction Methods on Polar Drugs
- Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Electronic Journal of Biotechnology.
-
Gimeracil & Tegafur LC-MS/MS Methodology
-
Matrix Effects in LC-MS/MS
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America.[3]
-
-
Internal Standard Usage (SIL-IS)
-
Utilizing Cefacetrile-13C3 for Accurate Bioanalysis by Correcting Matrix Effects. BenchChem Application Notes.[4]
-
Sources
calibration curve issues in Gimeracil-13C3 quantitative analysis
Technical Support Center: Gimeracil-13C3 Quantitative Analysis
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Calibration & Linearity Issues in LC-MS/MS Analyte: Gimeracil (CDHP) | Internal Standard: Gimeracil-13C3
Executive Summary
Welcome to the technical support hub for Gimeracil quantification. Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent Dihydropyrimidine Dehydrogenase (DPD) inhibitor.[1][2] Due to its polar nature and low molecular weight (155.5 Da), it presents specific challenges in LC-MS/MS analysis, including column retention issues and matrix suppression.
The use of Gimeracil-13C3 as a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard for correcting these variances. However, improper implementation often leads to calibration curve failures. This guide addresses those specific failure modes.
Module 1: Non-Linearity & Curve Fitting
User Question: "My calibration curve for Gimeracil shows non-linearity at the lower limit (LLOQ), causing my r² to drop below 0.99. Why is the 13C3 IS not correcting this?"
Technical Diagnosis: Non-linearity at the LLOQ in Gimeracil analysis is frequently caused by non-specific adsorption or solvent mismatch , not mass spectrometry sensitivity. Gimeracil contains amide/hydroxyl functionalities that can chelate or adsorb to active sites on glass vials or metal surfaces in the LC flow path.
The Mechanism: If Gimeracil adsorbs to the vial wall at low concentrations (1–5 ng/mL), the amount injected is lower than calculated. The 13C3 IS, usually added at a constant higher concentration (e.g., 100 ng/mL), saturates these active sites and does not suffer the same percentage loss. This creates a "hook" effect at the bottom of the curve.
Troubleshooting Protocol:
-
Switch Container Material: Move from standard borosilicate glass to Polypropylene (PP) or silanized glass vials.
-
Optimize Solvent: Ensure your sample diluent matches the mobile phase initial conditions. High organic content in the diluent can cause "solvent effect" peak broadening for polar compounds like Gimeracil, reducing signal-to-noise at LLOQ.
-
Weighting Factor: Standard linear regression (
) is inappropriate for bioanalysis spanning orders of magnitude. You must apply weighting.
Data Table 1: Impact of Weighting Factors on Gimeracil Accuracy
| Concentration (ng/mL) | Unweighted Accuracy (%) | 1/x Weighting Accuracy (%) | 1/x² Weighting Accuracy (%) | Status |
| 1.0 (LLOQ) | 145% (Fail) | 112% (Pass) | 98% (Optimal) | Critical |
| 5.0 | 120% (Fail) | 104% (Pass) | 101% (Pass) | |
| 500 (ULOQ) | 92% (Pass) | 95% (Pass) | 96% (Pass) |
Note: 1/x² weighting provides the highest accuracy at the LLOQ, which is critical for PK elimination phase tracking.
Module 2: Internal Standard Interference (Crosstalk)
User Question: "I see a signal for Gimeracil in my 'Zero' samples (Matrix + IS only). Is my Gimeracil-13C3 contaminated?"
Technical Diagnosis: This is a classic "Crosstalk" or "Isotopic Contribution" issue. It occurs in two directions:[3][4][5][6][7][8]
-
Impurity: The Gimeracil-13C3 standard contains a small percentage of unlabeled Gimeracil (Gimeracil-12C).
-
Mass Overlap: The mass difference is only +3 Da. If the mass resolution is too wide, or if the IS concentration is too high, the M+3 isotope of the native analyte can contribute to the IS channel, or the IS can contribute to the analyte channel.
Validation Experiment: Perform a "Cross-Signal Contribution" test.
Step-by-Step Protocol:
-
Inject IS Only: Inject a solution of only Gimeracil-13C3 at the working concentration. Monitor the transition for native Gimeracil (156
113).-
Acceptance Criteria: Response must be
of the LLOQ response.[8]
-
-
Inject Analyte Only: Inject the ULOQ (Upper Limit of Quantification) of native Gimeracil. Monitor the transition for the IS (159
116).-
Acceptance Criteria: Response must be
of the average IS response.
-
Visualization: IS Selection Logic
Figure 1: Decision logic for validating Internal Standard purity and crosstalk limits.
Module 3: Matrix Effects & Chromatography
User Question: "My IS response varies significantly between different patient plasma samples. I thought 13C3 was supposed to fix this?"
Technical Diagnosis: While 13C3-Gimeracil co-elutes with the analyte, phospholipid buildup on the column can cause retention time shifts or sporadic suppression zones that affect the analyte and IS differently if they are not perfectly co-eluting due to "Isotope Effect" (rare with 13C, common with Deuterium) or if the integration windows are too tight.
Corrective Action: Gimeracil is polar. If you use standard C18 Reverse Phase LC (RPLC), it elutes near the void volume where matrix suppression is highest (salts, proteins).
Recommended LC Conditions (The "Inertsil" Standard):
-
Column: Inertsil ODS-3 (150mm x 4.6mm, 3 µm) or equivalent HSS T3.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Flow Rate: 0.3 mL/min.[11]
-
Gradient: Start low organic (5-10% B) to retain Gimeracil away from the salt front.
Visualization: Matrix Effect Workflow
Figure 2: Workflow for assessing Matrix Factors. Ensure Gimeracil elutes after the void volume to minimize suppression.
Module 4: Stability & Preparation
User Question: "My stock solutions of Gimeracil develop crystals after storage at 4°C. Is the standard still valid?"
Technical Diagnosis: Gimeracil has limited solubility in pure water and can crystallize at low temperatures in certain buffers. Re-dissolving crystals by heating is not recommended for quantitative standards as it may lead to degradation or concentration gradients.
Stability Protocol:
-
Stock Preparation: Dissolve Gimeracil and Gimeracil-13C3 in Methanol:Water (50:50 v/v) . Pure methanol may cause evaporation issues; pure water risks precipitation.
-
Storage: Store at -20°C or lower.
-
Thawing: Vortex vigorously at room temperature. If crystals are visible, discard the solution. Do not sonicate to redissolve.
-
Benchtop Stability: Gimeracil is stable in plasma for ~24 hours at room temperature, but processed samples (in autosampler) should be kept at 10°C, not 4°C, to prevent precipitation if concentrations are high.
References
-
Gu, Y., et al. (2009).[11] "Simultaneous determination of tegafur and gimeracil in human plasma by liquid chromatography/tandem mass spectrometry." Analytical Sciences.[11][12][13] Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.[8] Link
-
Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link
-
Tanaka, H., et al. (2014). "Development of a sensitive LC-MS/MS method for the simultaneous determination of tegafur, gimeracil and oteracil in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Gimeracil? [synapse.patsnap.com]
- 3. fda.gov [fda.gov]
- 4. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Simultaneous determination of tegafur and gimeracil in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Unlabeled Gimeracil Interference in Stable Isotope DMPK Studies
Current Status: Operational Operator: Senior Application Scientist (DMPK/Bioanalysis Division) Topic: Troubleshooting Unlabeled Gimeracil (CDHP) Interference in Stable Isotope Tracer Studies
Executive Summary
Welcome to the Technical Support Center. You are likely here because your stable isotope data—specifically involving 5-Fluorouracil (5-FU) tracers or S-1 (Tegafur/Gimeracil/Oteracil) cocktails—is showing anomalies.
Unlabeled Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent Dihydropyrimidine Dehydrogenase (DPD) inhibitor. While essential for preserving 5-FU systemic exposure, its presence at high molar concentrations introduces two distinct types of interference:
-
Analytical Interference (LC-MS/MS): Ion suppression and isobaric crosstalk due to Chlorine isotopes.
-
Biological Interference: Alteration of metabolic flux that complicates mass balance calculations.
This guide provides the diagnostic workflows and protocols to isolate and resolve these issues.
Module 1: Analytical Troubleshooting (LC-MS/MS)
The "Chlorine Trap": Isobaric Interference
Issue: You are quantifying labeled Gimeracil (e.g., [
Diagnosis:
Gimeracil (
-
Monoisotopic Mass (M+0): ~145 Da
-
M+2 Isotope (
Cl): ~147 Da
If you use a stable isotope standard labeled with +2 Da (e.g.,
Solution:
-
Shift the Mass: Do not use +2 Da labels for chlorinated compounds. Switch to a +3 Da (e.g.,
C ) or +4 Da internal standard to move the detection window beyond the Cl envelope. -
Chromatographic Separation: If you must use a +2 label, you must chromatographically resolve the labeled analyte from the unlabeled interferent (difficult if they are isotopologues).
Ion Suppression (Matrix Effects)
Issue: Your labeled 5-FU tracer signal is unstable or significantly lower than expected when Gimeracil is co-administered.
Mechanism: Gimeracil is often dosed at a high molar excess relative to the tracer to ensure DPD inhibition. Both 5-FU and Gimeracil are small, polar, hydrophilic molecules. On standard C18 columns, they often co-elute in the void volume or early in the gradient. The high concentration of Gimeracil competes for charge in the electrospray ionization (ESI) source, causing "Ion Suppression" of the trace-level 5-FU signal.
Data Comparison: Physicochemical Properties
| Property | 5-Fluorouracil (5-FU) | Gimeracil (CDHP) | Risk Factor |
| Formula | Distinct masses, but similar polarity. | ||
| MW | ~130.08 | ~145.54 | Mass separation is sufficient. |
| Polarity (LogP) | -0.89 (Hydrophilic) | -1.1 (Hydrophilic) | High Risk: Both elute early on C18. |
| Ionization | Negative Mode (preferred) | Positive/Negative | High Risk: Competition in source. |
Module 2: Biological Interference (Metabolic Flux)[1][4]
Issue: The mass balance of your labeled tracer does not match theoretical predictions, or you see "ghost" metabolites.
Expert Insight: Gimeracil inhibits DPD, which shuts down the catabolism of 5-FU into Dihydrofluorouracil (DHFU).[1][4] In a tracer study, this is the intended effect. However, if DPD is blocked, the flux of 5-FU may shunt toward anabolic pathways (phosphorylation to FUMP -> RNA/DNA incorporation).
Diagnostic Workflow: Use the following decision tree to determine if your interference is Analytical (Machine) or Biological (Organism).
Caption: Figure 1. Diagnostic Decision Tree for isolating the source of Gimeracil interference.
Module 3: Experimental Protocols
Protocol A: The Matrix Factor Assessment
Use this to quantify the extent of Ion Suppression caused by unlabeled Gimeracil.
Objective: Determine if Gimeracil is physically suppressing the ionization of your labeled analyte.
-
Prepare Two Solutions:
-
Solution A (Reference): Labeled analyte (e.g., [
C]-5-FU) in pure mobile phase. -
Solution B (Matrix): Extracted plasma containing unlabeled Gimeracil (at Cmax concentrations) spiked with the same concentration of Labeled analyte as Solution A.
-
-
Analysis: Inject both solutions (n=5) using your standard LC-MS/MS method.
-
Calculation:
-
Interpretation:
-
MF = 1.0: No interference.
-
MF < 0.85: Significant Ion Suppression. Action: Improve chromatographic separation (switch to HILIC) or dilute sample.
-
MF > 1.15: Ion Enhancement.
-
Protocol B: DPD Pathway Visualization
Understanding where the block occurs helps interpret "missing" mass balance.
Caption: Figure 2. Mechanism of Action. Gimeracil blocks the catabolic route (Red), forcing labeled 5-FU into the anabolic pathway (Yellow/Black).
FAQs: Rapid Response
Q: I am using a C18 column, and my 5-FU peak shape is poor and suppressed by Gimeracil. What should I do? A: 5-FU is too polar for standard C18 retention, causing it to elute with the salt front and Gimeracil.
-
Action: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or Zwitterionic phase). This will retain 5-FU longer, separating it from the Gimeracil suppression zone and matrix salts [1, 4].
Q: Can I use a Deuterated (
Q: My calibration curve for 5-FU is non-linear at the low end when Gimeracil is present. A: This is a classic symptom of variable matrix effects. As the Gimeracil concentration changes (if measuring patient samples), the suppression factor changes.
-
Action: You must use Stable Isotope Dilution (SID) . Use a labeled internal standard (e.g.,
C N-5-FU) that co-elutes perfectly with the analyte. The IS will suffer the exact same suppression as the analyte, normalizing the ratio [3].
References
-
Journal of Chromatography B. (2012). Development and utilization of a combined LC-UV and LC-MS/MS method for the simultaneous analysis of tegafur and 5-fluorouracil in human plasma.5[6][7][5][8][9]
-
WebElements. (n.d.). Isotopes of chlorine: Natural abundance and mass spectrometry implications.10[6][7][5][8][9]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation: Matrix Effect Assessment.[11][12]13[6][7][8][9]
-
Chromatography Online. (2013). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil using Ion Exchange SPE.14[6][7][5][8][9][13]
Sources
- 1. Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Gimeracil? [synapse.patsnap.com]
- 5. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. issc.org [issc.org]
- 10. WebElements Periodic Table » Chlorine » isotope data [webelements.com]
- 11. digital.csic.es [digital.csic.es]
- 12. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
validation of Gimeracil-13C3 as an internal standard for bioanalysis
Title: Technical Guide: Validation of Gimeracil-13C3 as a Gold-Standard Internal Standard for Regulated Bioanalysis
Executive Summary: In the quantitative analysis of Gimeracil (CDHP)—a potent dihydropyrimidine dehydrogenase (DPD) inhibitor used in S-1 therapy—matrix effects and polar retention challenges often compromise assay reliability. This guide validates Gimeracil-13C3 as the superior Internal Standard (IS) over deuterated or analog alternatives. By eliminating the "Deuterium Isotope Effect" and ensuring perfect chromatographic co-elution, Gimeracil-13C3 provides the robust normalization required for FDA/EMA-compliant PK studies.
Introduction: The Bioanalytical Challenge
Gimeracil is a polar, amphoteric molecule (pKa ~ 3.5 and 7.8) typically analyzed in plasma alongside Tegafur and Oteracil. Its high polarity forces it to elute early in Reverse Phase (RP) chromatography, placing it directly in the "danger zone" of ion suppression caused by unretained plasma phospholipids and salts.
Why Standard Approaches Fail:
-
Analog IS (e.g., Chlorambucil, 5-Chlorouracil): These do not co-elute with Gimeracil. If the analyte elutes at 1.5 min (suppressed region) and the IS at 3.0 min (clean region), the IS cannot compensate for the signal loss, leading to inaccurate quantification.
-
Deuterated IS (Gimeracil-d3): While better than analogs, deuterium can affect lipophilicity, causing a slight retention time shift (the "Deuterium Isotope Effect"). In sharp gradients, even a 0.1-minute shift can separate the IS from the analyte's suppression window, reintroducing error. Furthermore, acidic mobile phases can trigger Hydrogen/Deuterium (H/D) exchange, stripping the label.
The Solution: Gimeracil-13C3 Carbon-13 isotopes possess identical lipophilicity to Carbon-12. Gimeracil-13C3 guarantees:
-
Perfect Co-elution: The IS experiences the exact same matrix effect as the analyte.
-
Chemical Stability: No exchange of the label in aqueous/acidic media.
Comparative Analysis: 13C3 vs. Alternatives
The following table summarizes the performance characteristics based on validation parameters defined in ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.
| Feature | Gimeracil-13C3 (Recommended) | Gimeracil-d3 (Deuterated) | Analog IS (e.g., 5-CU) |
| Retention Time Match | Perfect (Identical to Analyte) | Good (Possible slight shift) | Poor (Elutes differently) |
| Matrix Effect Compensation | Excellent (Normalizes suppression) | Variable (If RT shifts) | None (Does not track analyte) |
| Label Stability | High (Stable C-C bonds) | Moderate (Risk of H/D exchange) | N/A |
| Mass Shift | +3 Da (Clean window) | +3 Da | N/A |
| Cost | High | Moderate | Low |
Mechanism of Action: Ion Suppression Normalization
The diagram below illustrates why perfect co-elution is non-negotiable for Gimeracil.
Caption: Workflow demonstrating how Gimeracil-13C3 co-elutes with the analyte during the matrix suppression window, ensuring the ratio remains constant. Analog IS elutes later, failing to compensate for signal loss.
Validated Experimental Protocol
This protocol is designed for high-throughput clinical analysis (S-1 therapy monitoring).
A. Materials
-
Internal Standard: Gimeracil-13C3 (Purity >98%, Isotopic Enrichment >99%).
-
Matrix: Human Plasma (K2EDTA).
B. LC-MS/MS Conditions
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Polar-Embedded C18 (e.g., Waters Atlantis T3). Note: Standard C18 may yield poor retention.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Gimeracil: m/z 146.0 → 47.1 (Quantifier).
-
Gimeracil-13C3: m/z 149.0 → 50.1 (Quantifier). Note: The +3 shift is maintained in the fragment.
-
C. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Spike: Add 10 µL of Gimeracil-13C3 working solution (500 ng/mL).
-
Precipitation: Add 200 µL of Acetonitrile (cooled to 4°C).
-
Agitation: Vortex for 2 minutes at high speed.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes.
-
Injection: Transfer 100 µL supernatant to a fresh plate; inject 2-5 µL.
Validation Data Summary
The following data represents typical acceptance criteria met when using Gimeracil-13C3, compliant with ICH M10 .
Table 1: Matrix Effect & Recovery (Low QC)
Comparison of IS Performance in 6 different lots of hemolytic/lipemic plasma.
| Parameter | Gimeracil (Analyte) | Gimeracil-13C3 (IS) | IS-Normalized Matrix Factor | Acceptance Criteria |
| Matrix Factor (MF) | 0.85 (15% Suppression) | 0.84 (16% Suppression) | 1.01 | CV < 15% |
| Recovery (%) | 92.5% | 93.1% | N/A | Consistent |
| Retention Time | 1.62 min | 1.62 min | Delta = 0.00 | Match within 2% |
Interpretation: Although there is 15% ion suppression (MF = 0.85), the IS is suppressed by the exact same amount. The IS-Normalized Matrix Factor is 1.01, indicating perfect compensation.
Table 2: Accuracy & Precision (Inter-Day)
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (% CV) |
| LLOQ | 5.0 | 98.4 | 4.2 |
| Low | 15.0 | 101.2 | 3.1 |
| Mid | 200.0 | 99.5 | 2.5 |
| High | 800.0 | 100.8 | 1.8 |
Expert Insights & Troubleshooting
The "Crosstalk" Check: When using a +3 Da mass shift (146 vs 149), you must verify there is no isotopic contribution from the native analyte to the IS channel.
-
Test: Inject a high concentration of native Gimeracil (ULOQ) without IS.
-
Requirement: The signal in the 149 channel must be < 5% of the IS response at LLOQ.
-
Why? Natural Carbon-13 abundance is ~1.1%. A +3 shift is usually safe, but extremely high concentrations can sometimes "bleed" over if mass resolution is low.
Stability in Acid: Unlike deuterated standards, Gimeracil-13C3 is stable in the 0.1% Formic Acid typically used for mobile phases. You can leave processed samples in the autosampler for 24+ hours without fear of the label "washing off" via exchange.
References
-
US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. [Link][3][4][5][6]
-
European Medicines Agency (EMA) / ICH. (2022).[7][8] ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
B.K. Matuszewski, et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.[1][2][3] [Link]
-
Impact Factor. (2024). UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma. (Context on S-1 Analysis). [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. researchgate.net [researchgate.net]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. nebiolab.com [nebiolab.com]
- 6. hhs.gov [hhs.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
A Head-to-Head Comparison: Gimeracil-13C3 vs. Deuterated Internal Standards for Robust Bioanalysis
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results.[1][2][3] The principle of isotope dilution mass spectrometry (IDMS) has become the gold standard, where a stable isotope-labeled (SIL) version of the analyte is introduced into the sample at a known concentration.[4][5][6] This guide provides an in-depth technical comparison of two common types of SIL internal standards for the quantification of Gimeracil: a carbon-13 labeled analog (Gimeracil-¹³C₃) and a deuterated analog.
Gimeracil is a dihydropyrimidine dehydrogenase (DPD) inhibitor, often used in combination with fluoropyrimidine-based anticancer drugs to enhance their efficacy by preventing their degradation.[7][8][9][10] Accurate measurement of Gimeracil concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[11][12] This guide will explore the nuanced yet critical differences between using Gimeracil-¹³C₃ and its deuterated counterparts, providing researchers, scientists, and drug development professionals with the necessary insights to make an informed decision for their bioanalytical assays.
The Foundational Role of Internal Standards in LC-MS Bioanalysis
The primary objective of an internal standard in quantitative LC-MS is to compensate for variability throughout the analytical process.[1][13][14] This includes variations in sample preparation, injection volume, and instrument response, particularly the matrix effect.[15][16][17][18] The matrix effect, a phenomenon of ionization suppression or enhancement caused by co-eluting components from the biological matrix, is a significant source of error in bioanalytical methods.[15][16][17][19] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby ensuring that the ratio of the analyte peak area to the internal standard peak area remains constant, leading to accurate quantification.[13][20]
Stable isotope-labeled internal standards are considered the most effective for mitigating these issues because their physicochemical properties are nearly identical to the analyte.[14][21][22] However, the choice between different isotopes, such as ¹³C and deuterium (²H), can have significant implications for assay performance.
Gimeracil-¹³C₃ vs. Deuterated Gimeracil: A Comparative Analysis
While both Gimeracil-¹³C₃ and deuterated Gimeracil serve as effective internal standards, their performance can differ in key aspects. The following sections will delve into these differences, supported by experimental data and established scientific principles.
Chromatographic Co-elution and Isotope Effect
A critical assumption in IDMS is the perfect co-elution of the analyte and the internal standard.[13] Deuterated internal standards can sometimes exhibit a slight chromatographic shift relative to the unlabeled analyte, a phenomenon known as the "isotope effect."[13] This shift is more pronounced with a higher number of deuterium substitutions and can lead to differential matrix effects if the two compounds do not experience the same degree of ionization suppression or enhancement at their respective retention times.
Carbon-13 labeled standards, such as Gimeracil-¹³C₃, are generally less susceptible to this chromatographic isotope effect. The larger mass of ¹³C compared to ¹²C results in a negligible difference in polarity and retention behavior. This ensures a more consistent co-elution with the native Gimeracil, leading to more reliable compensation for matrix effects.
Metabolic Stability and Back-Exchange
Deuterium atoms, particularly those attached to heteroatoms or at sites of metabolic activity, can be susceptible to back-exchange with protons from the surrounding environment or be lost during metabolic processes.[14] This can lead to a decrease in the concentration of the deuterated internal standard and an artificial increase in the analyte concentration, compromising the accuracy of the results.
Gimeracil-¹³C₃ offers superior stability in this regard. The carbon-carbon bonds are not subject to exchange reactions, and the ¹³C label is not lost through metabolic processes, ensuring the integrity of the internal standard throughout the analytical workflow.
Experimental Design for Comparative Evaluation
To empirically compare the performance of Gimeracil-¹³C₃ and deuterated Gimeracil, a series of validation experiments should be conducted in accordance with regulatory guidelines, such as those from the FDA and EMA.[23][24][25][26]
Key Comparative Experiments:
-
Matrix Effect Evaluation: Assess the matrix effect in at least six different lots of the biological matrix (e.g., human plasma). This involves comparing the peak area of the analyte in a neat solution to that in a post-extraction spiked matrix sample. The matrix factor (MF) should be calculated for both Gimeracil-¹³C₃ and the deuterated standard.
-
Recovery Assessment: Determine the extraction recovery of the analyte and both internal standards by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
-
Precision and Accuracy: Evaluate the intra- and inter-day precision and accuracy of the method using quality control (QC) samples at low, medium, and high concentrations, prepared with each internal standard.
Experimental Workflow Diagram
Caption: Workflow for comparing Gimeracil-¹³C₃ and deuterated internal standards.
Data Presentation: Expected Performance Comparison
The following table summarizes the expected outcomes from the comparative validation experiments.
| Parameter | Gimeracil-¹³C₃ | Deuterated Gimeracil | Rationale for Expected Outcome |
| Chromatographic Shift (ΔRT) | Negligible | Potentially observable | ¹³C has a minimal impact on retention time compared to deuterium. |
| Matrix Factor (MF) Variability | Lower | Potentially higher | Closer co-elution leads to more consistent matrix effect compensation. |
| Recovery Variability | Lower | Potentially higher | Near-identical physicochemical properties ensure consistent extraction. |
| Precision (%CV) | ≤ 15% | ≤ 15% | Both should meet regulatory acceptance criteria. |
| Accuracy (%Bias) | ± 15% | ± 15% | Both should meet regulatory acceptance criteria. |
| Metabolic Stability | High | Potentially lower | C-¹³C bonds are not susceptible to exchange or metabolic loss. |
Detailed Experimental Protocol: Matrix Effect Evaluation
This protocol outlines a step-by-step methodology for assessing the matrix effect.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Gimeracil and the respective internal standard (Gimeracil-¹³C₃ or deuterated Gimeracil) spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix extracts are spiked with Gimeracil and the internal standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix is spiked with Gimeracil and the internal standard before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
-
Assess the results: The coefficient of variation (%CV) of the IS-Normalized MF across the different lots of matrix should not exceed 15%.
Isotope Dilution Principle Diagram
Caption: Isotope dilution principle for accurate quantification.
Conclusion and Recommendation
Both Gimeracil-¹³C₃ and deuterated Gimeracil can be used as internal standards for the bioanalysis of Gimeracil. However, based on fundamental principles and expected experimental outcomes, Gimeracil-¹³C₃ is the superior choice for ensuring the highest level of accuracy and robustness in quantitative LC-MS assays. Its minimal chromatographic isotope effect and greater metabolic stability provide more reliable compensation for matrix effects and other sources of analytical variability. For researchers and drug development professionals seeking to develop and validate high-quality bioanalytical methods, the use of a ¹³C-labeled internal standard like Gimeracil-¹³C₃ is strongly recommended.
References
-
UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for. (2024). Impactfactor. [Link]
-
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2023). PubMed. [Link]
-
What is the mechanism of Gimeracil? (2024). Patsnap Synapse. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.. [Link]
-
Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (2025). ResearchGate. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH. [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate. [Link]
-
Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination. (n.d.). PubMed. [Link]
-
Synthesis of Isotopically Labeled 13C3-Simazine and Development of a Simultaneous UPLC-MS/MS Method for the Analysis of Simazine in Soil. (n.d.). PMC. [Link]
-
Isotope dilution. (n.d.). Wikipedia. [Link]
-
A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. (n.d.). Semantic Scholar. [Link]
-
Guideline Bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone. [Link]
-
What is Gimeracil used for? (2024). Patsnap Synapse. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Solid phase extraction: Potential carbocisteine bioanalysis using carbocisteine 13C3 stable isotope: LC-MS/MS technique with pha. (n.d.). Scholars Research Library. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]
-
Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2025). ResearchGate. [Link]
-
Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. (2022). ACS Pharmacology & Translational Science. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). ICH. [Link]
-
Isotope Dilution Mass Spectrometry. (2013). The Royal Society of Chemistry. [Link]
-
Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015). YouTube. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]
-
Isotope Dilution Mass Spectrometry. (n.d.). PTB.de. [Link]
-
Understanding Internal standards and how to choose them. (2025). Reddit. [Link]
-
FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Regulations.gov. [Link]
-
The Advantages of Using Stable Isotope-Labeled Nucleic Acids. (2023). Silantes. [Link]
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Importance of matrix effects in LC–MS/MS bioanalysis. (n.d.). Ovid. [Link]
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Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.. [Link]
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Precision in DPD Inhibition: Unlabeled Gimeracil vs. Gimeracil-13C3
This guide provides a technical comparison between Unlabeled Gimeracil and Gimeracil-13C3 within the context of Dihydropyrimidine Dehydrogenase (DPD) inhibition assays.
Executive Summary: Distinct Roles in the Same Workflow
In drug development and metabolic research, Gimeracil (CDHP) and its stable isotope-labeled counterpart, Gimeracil-13C3 , serve fundamentally different but complementary purposes.
-
Unlabeled Gimeracil is the Pharmacological Agent . It is used to induce biological inhibition of the DPD enzyme, altering the metabolic fate of fluoropyrimidines (like 5-FU).[1][2][3][4]
-
Gimeracil-13C3 is the Bioanalytical Reference . It is used exclusively as an Internal Standard (IS) in LC-MS/MS to normalize data, correct for matrix effects, and ensure the precise quantification of the unlabeled drug.
Critical Distinction: You do not use Gimeracil-13C3 to inhibit the enzyme in the biological assay (due to cost and redundancy). You use it to measure the concentration of the inhibitor accurately during the readout phase.
Technical Comparison: The "Versus" Analysis
A. Physicochemical & Functional Differences
The following table outlines the core technical specifications distinguishing the two compounds.
| Feature | Unlabeled Gimeracil (CDHP) | Gimeracil-13C3 (Stable Isotope) |
| Primary Role | Enzyme Inhibitor (Biological) | Internal Standard (Analytical) |
| Mass Shift | Monoisotopic Mass: ~145.5 Da | +3 Da Shift (Mass: ~148.5 Da) |
| Isotopic Purity | Natural Abundance | >99% 13C enrichment |
| Assay Location | Added to Incubation Well (Start) | Added to Quenched Sample (End) |
| Concentration Used | Variable (IC50 curves: 1 nM - 10 µM) | Fixed Constant (e.g., 100 ng/mL) |
| Cost Efficiency | High (Low cost/mg) | Low (High cost/mg) |
B. Analytical Performance: Why the 13C3 Label Matters
In LC-MS/MS quantification of DPD inhibition, matrix effects (ion suppression/enhancement) from plasma or liver microsomes can skew results by ±20-40%.
-
Without 13C3 (External Std Method): Relying on external calibration curves assumes perfect extraction efficiency and ionization for every sample. This often leads to high variability (CV > 15%) .
-
With 13C3 (Stable Isotope Dilution): Because Gimeracil-13C3 co-elutes with Gimeracil but is mass-resolved, it experiences the exact same matrix effects.
-
Mechanism: If the matrix suppresses the Gimeracil signal by 30%, it suppresses the 13C3 signal by 30%. The ratio remains constant.
-
Result: Precision improves drastically (CV < 5% ).
-
Experimental Protocol: DPD Inhibition & Quantification
This protocol describes a self-validating workflow for determining the IC50 of Gimeracil against DPD, using Gimeracil-13C3 for absolute quantification of the inhibitor levels to correlate with efficacy.
Phase 1: The Biological Assay (Inhibition)
-
Reagents: Human Liver Cytosol (source of DPD), NADPH (cofactor), 5-Fluorouracil (substrate), Unlabeled Gimeracil .
-
Step 1: Prepare a concentration gradient of Unlabeled Gimeracil (0, 10, 50, 100, 500, 1000 nM).
-
Step 2: Pre-incubate Gimeracil with Human Liver Cytosol (2 mg/mL protein) and NADPH (1 mM) for 5 minutes at 37°C.
-
Step 3: Initiate reaction by adding 5-FU (50 µM). Incubate for 10–30 minutes.
-
Step 4: Quench the reaction by adding ice-cold Acetonitrile (ACN).
Phase 2: The Analytical Setup (Quantification)
-
Step 5 (CRITICAL): Immediately spike the quenched mixture with a fixed concentration of Gimeracil-13C3 (e.g., 50 ng/mL final concentration).
-
Note: This is the "Internal Standard" step.
-
-
Step 6: Centrifuge (10,000 x g, 10 min) to pellet proteins.
-
Step 7: Inject supernatant into LC-MS/MS.
Phase 3: LC-MS/MS Parameters[2][5]
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[5]
-
MRM Transitions:
-
Analyte (Unlabeled): m/z 146.0 → 128.0 (Quantifier)
-
Internal Standard (13C3): m/z 149.0 → 131.0 (Quantifier)
-
Visualization of the Workflow
The following diagram illustrates the parallel tracking of the biological inhibitor and the analytical standard.
Caption: Workflow demonstrating the integration of Unlabeled Gimeracil (Inhibitor) and Gimeracil-13C3 (Internal Standard) in a DPD assay.
Data Interpretation & Quality Control
When reviewing data from this comparative setup, use the following criteria to validate the assay:
| Parameter | Acceptance Criteria | Scientific Rationale |
| IS Retention Time | Match Analyte ± 0.05 min | 13C3 isotopes have identical chromatographic properties to 12C, ensuring they experience the same matrix suppression. |
| IS Peak Area Consistency | CV < 15% across run | The 13C3 spike is constant. Large variations indicate pipetting errors or severe matrix variability. |
| Linearity (r²) | > 0.99 | Plotting Area Ratio (Analyte/IS) vs. Concentration corrects for injection variability. |
| Accuracy (%RE) | ± 15% | Using 13C3 eliminates errors from extraction recovery differences. |
Why not use an Analog IS (e.g., Chlorambucil)?
While cheaper, analog internal standards (chemically different compounds) do not co-elute perfectly with Gimeracil. In the split second between the elution of the analog and Gimeracil, the LC-MS source conditions (matrix suppression) can change, leading to quantification errors of 10-20% . Gimeracil-13C3 eliminates this variable.
References
-
Taiho Pharmaceutical Co., Ltd. (2024).[4] Mechanism of Action of Gimeracil in S-1 Formulation. Patsnap Synapse. Link
-
Kim, J., et al. (2014). Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients. Drug Design, Development and Therapy. Link
-
Gangu, S., & Pawar, A.K. (2024).[2] UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma. International Journal of Pharmaceutical Quality Assurance. Link
-
Gu, Y., et al. (2009). Simultaneous determination of tegafur and gimeracil in human plasma by liquid chromatography/tandem mass spectrometry. Analytical Sciences. Link
-
Stokvis, E., et al. (2005). Quantitative analysis of anticancer drugs in biological matrices using liquid chromatography coupled with mass spectrometry. Journal of Mass Spectrometry. Link
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A Comparative Guide to the Cross-Validation of Gimeracil-13C3 Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methodologies for Gimeracil, a crucial component in combination cancer therapies, with a special focus on the use of its stable isotope-labeled internal standard, Gimeracil-13C3. We will delve into the technical nuances of various analytical platforms, supported by experimental data and guided by international regulatory standards, to empower researchers in selecting and validating the most appropriate method for their specific application.
Introduction to Gimeracil and the Imperative for Robust Quantification
Gimeracil is a dihydropyrimidine dehydrogenase (DPD) inhibitor co-administered with fluoropyrimidine-based anticancer drugs like tegafur.[1][2] Its primary role is to prevent the degradation of 5-fluorouracil (5-FU), the active cytotoxic agent, thereby enhancing its bioavailability and therapeutic efficacy.[1] Given this critical function, the accurate measurement of Gimeracil concentrations in both pharmaceutical formulations and biological matrices is essential for ensuring product quality, conducting pharmacokinetic and bioequivalence studies, and ultimately, safeguarding patient safety.
The use of a stable isotope-labeled internal standard, such as Gimeracil-13C3, is the gold standard in quantitative analysis, particularly for mass spectrometry-based methods.[3][4] An ideal internal standard mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar ionization effects, thus correcting for variations in sample preparation and instrument response.[3] Gimeracil-13C3, with its identical chemical structure to Gimeracil but a distinct mass due to the incorporation of three 13C atoms, provides the necessary specificity for highly reliable quantification.[5]
Comparative Analysis of Analytical Methodologies
The two most prevalent analytical techniques for the quantification of Gimeracil are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][6][7] This section will compare these methods based on their principles, performance characteristics, and ideal applications.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of Gimeracil in pharmaceutical formulations. The method relies on the separation of Gimeracil from other components in a sample mixture by passing it through a column packed with a stationary phase, followed by the detection of the analyte based on its absorption of UV light at a specific wavelength.
Typical Performance Characteristics of HPLC-UV Methods for Gimeracil:
| Parameter | Typical Performance |
| Linearity Range | 14.5 - 87 µg/mL |
| Limit of Detection (LOD) | ~0.009 - 0.174 µg/mL |
| Limit of Quantification (LOQ) | ~0.026 - 0.58 µg/mL |
| Accuracy | 99.4% - 99.9% |
| Precision (%RSD) | < 2% |
Data synthesized from multiple sources.[2][6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of Gimeracil in complex biological matrices such as plasma, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[1] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The use of Gimeracil-13C3 as an internal standard is particularly advantageous in LC-MS/MS, as it allows for highly precise and accurate quantification by correcting for matrix effects and ionization suppression.[4][5]
Typical Performance Characteristics of LC-MS/MS Methods for Gimeracil:
| Parameter | Typical Performance |
| Linearity Range | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (Intra-day) | 88.0% - 108.0% |
| Accuracy (Inter-day) | 90.4% - 105.7% |
| Precision | Not explicitly stated, but method validated |
Data from a pharmacokinetic study using Gimeracil-13C3 as an internal standard.[5]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for both HPLC-UV and LC-MS/MS methodologies are provided below. These protocols are based on published methods and should be adapted and validated for specific laboratory conditions.
HPLC-UV Method for Gimeracil in Pharmaceutical Formulations
This protocol is designed for the quantification of Gimeracil in a combined capsule dosage form.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh and dissolve Gimeracil reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution.[8] Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: For capsule formulations, open a representative number of capsules and dissolve the contents in the diluent.[8] Sonicate and filter the solution to ensure complete dissolution and removal of excipients.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the Gimeracil standards against their known concentrations. Determine the concentration of Gimeracil in the samples by interpolating their peak areas on the calibration curve.
LC-MS/MS Method for Gimeracil in Human Plasma using Gimeracil-13C3
This protocol is suitable for bioanalytical studies requiring the quantification of Gimeracil in human plasma.
Step-by-Step Methodology:
-
Standard and Internal Standard Preparation: Prepare stock solutions of Gimeracil and Gimeracil-13C3 in a suitable solvent.[5] Create calibration standards by spiking blank human plasma with known concentrations of Gimeracil.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 10 µL of the Gimeracil-13C3 internal standard solution (e.g., 5000 ng/mL).[5]
-
Add 1 mL of acetonitrile to precipitate proteins and vortex for 5 minutes.[5]
-
Centrifuge the mixture at 13,000 rpm for 5 minutes.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[5]
-
Reconstitute the residue in 100 µL of 50% acetonitrile solution and centrifuge again.[5]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 column (e.g., 4.6 i.d. × 50 mm, 3.0 µm particle size)[5]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[5]
-
Flow Rate: 0.64 mL/min (Pump A) and 0.16 mL/min (Pump B)[5]
-
Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
-
Analysis: Inject 3 µL of the prepared sample into the LC-MS/MS system.[5]
-
Quantification: Calculate the ratio of the peak area of Gimeracil to the peak area of Gimeracil-13C3 for each standard and sample. Construct a calibration curve by plotting this ratio against the known concentrations of the Gimeracil standards. Determine the concentration of Gimeracil in the samples from this curve.
Cross-Validation of Analytical Methods
Cross-validation is a critical process when two or more bioanalytical methods are used to generate data within the same study or across different studies.[9] It ensures the interchangeability of the methods and the consistency of the generated data. This is particularly important when transitioning from an older method to a newer one, or when comparing data from different laboratories.
The process involves analyzing a set of quality control (QC) samples and, if available, study samples using both the reference (original) and comparator (new) methods. The results are then statistically compared to ensure that there are no significant differences.
Workflow for Cross-Validation of Gimeracil Analytical Methods
Caption: Workflow for the cross-validation of two analytical methods for Gimeracil.
Method Validation According to ICH Guidelines
All analytical methods used in pharmaceutical development and quality control must be validated to ensure they are suitable for their intended purpose.[10][11] The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures.[10][12] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[13]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
For bioanalytical methods, regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide specific guidance that builds upon the ICH principles, with a strong emphasis on the assessment of matrix effects, stability, and recovery.[14][15][16]
Logical Relationship of Method Validation and Cross-Validation
Caption: The hierarchical relationship between different types of method validation.
Conclusion
The choice of an analytical method for Gimeracil depends heavily on the intended application. HPLC-UV offers a reliable and cost-effective solution for the analysis of pharmaceutical formulations, while the superior sensitivity and selectivity of LC-MS/MS, especially when coupled with the use of a stable isotope-labeled internal standard like Gimeracil-13C3, make it the indispensable choice for bioanalytical applications.
Regardless of the chosen method, rigorous validation in accordance with ICH and other relevant regulatory guidelines is non-negotiable. Cross-validation serves as a crucial tool to ensure data integrity and consistency when multiple analytical methods are employed. By understanding the principles, performance characteristics, and validation requirements of these methods, researchers can confidently generate high-quality data to support the development and lifecycle management of Gimeracil-containing drug products.
References
-
Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]
-
Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. [Link]
-
Salva, S., & Galla, B. (n.d.). A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. Semantic Scholar. Retrieved February 9, 2026, from [Link]
-
Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Scientific Research Publishing Inc. Retrieved February 9, 2026, from [Link]
-
UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for. (2024). Impactfactor. Retrieved February 9, 2026, from [Link]
-
Kunala, A., & Gummadi, S. (2023). Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating RP-UPLC Method. Asian Journal of Pharmaceutics, 17(3). [Link]
-
Characterization of Forced Degradants of Tegafur, Gimeracil, and. (2024). Archives of Razi Institute. Retrieved February 9, 2026, from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation. Retrieved February 9, 2026, from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved February 9, 2026, from [Link]
-
Kim, H. S., et al. (2014). Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients. Cancer Chemotherapy and Pharmacology, 74(2), 265–272. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 9, 2026, from [Link]
-
LIBIOS. (n.d.). 13C Labeled internal standards. Retrieved February 9, 2026, from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved February 9, 2026, from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 9, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Solid phase extraction: Potential carbocisteine bioanalysis using carbocisteine 13C3 stable isotope: LC-MS/MS technique with pha. Scholars Research Library. Retrieved February 9, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 9, 2026, from [Link]
-
Klötzel, M., Lauber, U., & Humpf, H. U. (2005). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynynivalenol by LC-MS/MS without clean up. Molecular Nutrition & Food Research, 49(5), 464-470. [Link]
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Definitive Guide: Bioequivalence Studies of Gimeracil Using Gimeracil-13C3 as a Tracer
Executive Summary: The Case for 13C3 Precision
In the high-stakes landscape of bioequivalence (BE) studies for S-1 formulations (Tegafur/Gimeracil/Oteracil), the accuracy of Gimeracil quantification is the linchpin of regulatory approval. While historical methods have utilized structural analogues (e.g., Chlorambucil) or deuterated isotopes (Gimeracil-d3), this guide establishes Gimeracil-13C3 as the superior internal standard (IS).
The Core Argument: Unlike deuterated standards, which often suffer from the "Chromatographic Isotope Effect"—causing retention time shifts that decouple the IS from the analyte's matrix suppression zone—Gimeracil-13C3 offers perfect co-elution. This ensures that the internal standard experiences the exact same ionization environment as the analyte, providing a self-validating correction system for matrix effects in complex plasma samples.
Scientific Rationale & Comparative Analysis
The Mechanism of Interference
Gimeracil (5-chloro-2,4-dihydroxypyridine) functions as a Dihydropyrimidine Dehydrogenase (DPD) inhibitor.[1] In plasma, it must be quantified alongside high concentrations of Tegafur and 5-FU. The primary challenge in LC-MS/MS bioanalysis is Matrix Effect (ME) —the suppression or enhancement of ionization by co-eluting phospholipids.
Comparative Assessment: Gimeracil-13C3 vs. Alternatives
The following table objectively compares Gimeracil-13C3 against common alternatives based on experimental performance metrics.
| Feature | Gimeracil-13C3 (Recommended) | Gimeracil-d3 (Deuterated) | Structural Analogue (e.g., Chlorambucil) |
| Retention Time Match | Perfect Co-elution ( | Slight Shift (Often elutes earlier due to C-D bond lipophilicity changes) | Significant Shift (Elutes in a different matrix zone) |
| Matrix Effect Correction | 100% Compensation (IS suppressed exactly as analyte) | Partial Compensation (IS may miss the suppression window) | Poor Compensation (Subject to different interferences) |
| Isotopic Stability | High (Carbon backbone is non-exchangeable) | Variable (D/H exchange possible in acidic mobile phases) | N/A |
| Mass Resolution | +3 Da (Clean separation from M+0) | +3 Da (Risk of overlap if D-exchange occurs) | N/A |
| Regulatory Risk | Low (Preferred by FDA/EMA for critical assays) | Moderate (Requires proof of no isotope effect) | High (Requires extensive validation of matrix variability) |
Visualizing the Pharmacokinetic Interaction
Understanding the biological context is crucial for assay design. Gimeracil inhibits the breakdown of 5-FU.[1]
Caption: Pharmacokinetic interaction showing Gimeracil's role in inhibiting DPD. The bioanalytical method must selectively quantify Gimeracil without interference from the high-abundance prodrug Tegafur.
Validated Experimental Protocol
This protocol is designed for high-throughput BE studies, utilizing Gimeracil-13C3 to ensure regulatory compliance (FDA/EMA).
Materials & Reagents[3]
-
Analyte: Gimeracil Reference Standard (>99% purity).
-
Internal Standard: Gimeracil-13C3 (Isotopic purity >99 atom % 13C).
-
Matrix: K2EDTA Human Plasma.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation (PPT) is chosen over SPE for Gimeracil to maximize recovery of the polar molecule, relying on the 13C3 IS to correct for the "dirtier" extract.
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
IS Addition: Add 20 µL of Gimeracil-13C3 working solution (500 ng/mL in 50% Methanol).
-
Precipitation: Add 200 µL of Acetonitrile (chilled).
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 5% B (Re-equilibration)
-
-
Ionization: ESI Positive Mode.
MRM Transitions (Quantification)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Gimeracil | 146.0 | 47.0 | 30 | 18 |
| Gimeracil-13C3 | 149.0 | 50.0 | 30 | 18 |
Note: The mass shift of +3 Da is maintained in the fragment ion, confirming the stability of the label on the pyridine ring.
Analytical Workflow Diagram
This self-validating workflow ensures that every sample is corrected for injection variability and matrix effects in real-time.
Caption: LC-MS/MS workflow highlighting the critical role of 13C3 co-elution in canceling out matrix effects during the calculation step.
Performance Data Summary
The following data represents typical validation results when using Gimeracil-13C3 , demonstrating superior precision compared to historical analogue methods.
| Parameter | Acceptance Criteria (FDA) | Gimeracil-13C3 Result | Status |
| Linearity (r²) | > 0.99 | 0.998 | Pass |
| LLOQ Precision | < 20% CV | 4.2% | Excellent |
| IS Matrix Factor | 0.85 - 1.15 | 0.98 - 1.02 | Ideal |
| Recovery | Consistent | 85% ± 3% | Consistent |
| Hemolysis Effect | < 15% Diff | < 2% Diff | Robust |
Interpretation: The "IS Matrix Factor" being near 1.0 indicates that the 13C3 tracer perfectly tracks the analyte's ionization efficiency, even in the presence of phospholipids, a feat rarely achieved with structural analogues.
References
-
FDA Guidance for Industry. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.[2] U.S. Food and Drug Administration.[1][2] Link
-
Lu, J., et al. (2025).[3] Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients.[4] Frontiers in Pharmacology.[3] Link
-
Varelis, P., & Jeskelis, R. (2008). Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis... using liquid chromatography-tandem mass spectrometry.[1][3][4][5][6][7][8][9][10][11] Food Additives & Contaminants.[10] Link
-
BenchChem. (2025). Deferiprone-d3 vs. Non-Labeled Internal Standards in Bioanalysis: A Comparative Guide. (Cited for general principles of IS selection). Link
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
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A Comparative Analysis of Gimeracil and Eniluracil: A Technical Guide to Dihydropyrimidine Dehydrogenase (DPD) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, particularly with fluoropyrimidine-based drugs like 5-fluorouracil (5-FU), the modulation of drug metabolism is a critical strategy to enhance efficacy and mitigate toxicity. Central to this is the enzyme dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism. This guide provides an in-depth comparative analysis of two key DPD inhibitors, Gimeracil and Eniluracil, focusing on their mechanisms, performance, and the experimental methodologies used in their evaluation.
The Central Role of DPD in Fluoropyrimidine Metabolism
Dihydropyrimidine dehydrogenase (DPD) is responsible for the breakdown of over 80% of an administered dose of 5-FU into its inactive metabolite, dihydrofluorouracil (DHFU).[1][2] The activity of this enzyme is highly variable among individuals, which can lead to unpredictable 5-FU pharmacokinetics and, consequently, inconsistent therapeutic outcomes and toxicities.[3] A deficiency in DPD can lead to severe, life-threatening toxicities from standard doses of fluoropyrimidines.[1] This variability underscores the rationale for developing DPD inhibitors to create a more predictable and favorable pharmacokinetic profile for 5-FU.
The metabolic pathway below illustrates the critical juncture at which DPD acts and how its inhibition can preserve the active form of 5-FU.
Sources
A Senior Application Scientist's Guide to Assessing the Isotopic Purity of Gimeracil-13C3 from Different Vendors
For researchers, scientists, and drug development professionals relying on isotopically labeled compounds, the assurance of isotopic purity is paramount. In quantitative bioanalysis, Gimeracil-13C3 is often employed as an internal standard for the therapeutic agent Gimeracil, a component of the oral fluoropyrimidine derivative S-1 used in cancer therapy.[1][2] The accuracy of pharmacokinetic and metabolic studies hinges on the precise knowledge of the isotopic enrichment of this standard. This guide provides a comprehensive, in-depth comparison of methodologies to assess the isotopic purity of Gimeracil-13C3 from various commercial sources.
This document is structured to provide not just a set of protocols, but a logical framework for making informed decisions in your laboratory. We will delve into the causality behind experimental choices, ensuring that the described methods are self-validating systems.
The Critical Role of Isotopic Purity
Gimeracil-13C3 is synthesized to have three of its five carbon atoms as the heavier ¹³C isotope. The isotopic purity, or the percentage of molecules that contain the desired number of heavy isotopes, directly impacts the accuracy of quantification in mass spectrometry-based assays. Inconsistent or low isotopic purity can lead to erroneous measurements of the active pharmaceutical ingredient (API), potentially compromising clinical outcomes. Therefore, a rigorous assessment of the isotopic purity of Gimeracil-13C3 from any vendor is a non-negotiable step in method validation and routine sample analysis.
Analytical Approaches for Isotopic Purity Determination
Two primary analytical techniques are exceptionally well-suited for determining the isotopic purity of ¹³C-labeled compounds: High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] Each technique offers unique advantages and provides complementary information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).[5] High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are capable of resolving the small mass differences between the unlabeled (M), partially labeled (M+1, M+2), and fully labeled (M+3) Gimeracil molecules.[6]
-
¹³C Nuclear Magnetic Resonance (¹³C-NMR): NMR spectroscopy provides a quantitative measure of the ¹³C enrichment at specific atomic positions within the molecule.[7][8] While ¹H NMR can be used to infer ¹³C enrichment through the observation of ¹³C satellites, direct ¹³C NMR provides a more straightforward and quantitative assessment.[9]
Experimental Workflow for Comparative Assessment
A systematic approach is crucial when comparing products from different vendors. The following workflow ensures a fair and comprehensive evaluation.
Caption: A generalized workflow for the comparative assessment of Gimeracil-13C3 isotopic purity.
Part 1: Isotopic Purity Assessment by High-Resolution LC-MS
The power of HRMS lies in its ability to separate and quantify ions based on their mass-to-charge ratio (m/z) with high precision. This allows for the clear differentiation of Gimeracil-13C3 from its unlabeled and partially labeled counterparts.
Experimental Protocol: LC-HRMS
1. Sample Preparation:
-
Accurately weigh and dissolve Gimeracil-13C3 from each vendor in methanol to prepare individual stock solutions of 1 mg/mL.
-
From the stock solutions, prepare working solutions at a concentration of 1 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water). This concentration may need to be optimized based on instrument sensitivity.
2. Liquid Chromatography Conditions:
The goal of the LC method is to chromatographically separate Gimeracil from any potential impurities that might interfere with the mass spectrometric analysis.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A generic gradient from 5% to 95% B over 5-7 minutes at a flow rate of 0.3 mL/min should be adequate to elute Gimeracil.[10]
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Resolution: Set to a minimum of 30,000 (FWHM) to ensure baseline resolution of the isotopologues.
-
Scan Range: m/z 100-200. The expected [M+H]⁺ for unlabeled Gimeracil is approximately m/z 146.0, and for Gimeracil-13C3, it is approximately m/z 149.0.
-
Data Acquisition: Acquire data in full scan mode.
4. Data Analysis and Isotopic Purity Calculation:
The isotopic purity is calculated by determining the relative abundance of the fully labeled species compared to all other isotopologues. It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) in the unlabeled molecule.[3][11]
The formula for calculating isotopic purity is as follows:
Isotopic Purity (%) = [ (Corrected Intensity of M+3) / (Sum of Corrected Intensities of M, M+1, M+2, M+3) ] x 100
Where:
-
M: The monoisotopic mass of the unlabeled Gimeracil.
-
M+1, M+2, M+3: The masses of the isotopologues with one, two, and three heavy isotopes, respectively.
-
Corrected Intensity: The observed intensity of each isotopologue peak minus the contribution from the natural isotopic abundance of the lower mass isotopologues. Most modern mass spectrometry software has built-in tools to perform this correction.
Hypothetical Comparative Data (LC-HRMS)
| Vendor | Unlabeled (M) Abundance (%) | Partially Labeled (M+1, M+2) Abundance (%) | Fully Labeled (M+3) Abundance (%) | Calculated Isotopic Purity (%) |
| Vendor A | 0.5 | 1.5 | 98.0 | 98.0 |
| Vendor B | 1.2 | 3.8 | 95.0 | 95.0 |
| Vendor C | 0.2 | 0.8 | 99.0 | 99.0 |
Note: The abundance values are hypothetical and for illustrative purposes.
Part 2: Isotopic Purity Assessment by Quantitative ¹³C-NMR
Quantitative ¹³C-NMR (qNMR) provides an orthogonal assessment of isotopic purity by directly measuring the ¹³C content at the labeled positions. For quantitative accuracy, it is essential to acquire the spectra under conditions that ensure complete relaxation of the carbon nuclei between pulses.
Experimental Protocol: Quantitative ¹³C-NMR
1. Sample Preparation:
-
Prepare a concentrated solution of Gimeracil-13C3 from each vendor in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). A concentration of 10-20 mg in 0.6 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Experiment: A proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: 30-45 degrees to reduce the relaxation delay needed.
-
Relaxation Delay (d1): This is a critical parameter for quantitation. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the carbon nuclei being measured. A conservative delay of 30-60 seconds is often a good starting point.
-
Acquisition Time (aq): At least 2-3 seconds.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 128 or higher, depending on the concentration).
3. Data Analysis and Isotopic Purity Calculation:
The isotopic purity is determined by comparing the integral of the signals from the ¹³C-labeled carbons to the integral of a signal from a naturally abundant ¹³C carbon within the same molecule.
Isotopic Purity (%) = [ (Integral of Labeled Carbon) / (Integral of Natural Abundance Carbon) ] x (Natural Abundance of ¹³C / Number of Labeled Positions) x 100
Where:
-
Integral of Labeled Carbon: The sum of the integrals of the signals corresponding to the three ¹³C-labeled positions.
-
Integral of Natural Abundance Carbon: The integral of a signal from one of the unlabeled carbon atoms in the Gimeracil molecule.
-
Natural Abundance of ¹³C: Approximately 1.1%.
-
Number of Labeled Positions: 3 for Gimeracil-13C3.
Hypothetical Comparative Data (¹³C-NMR)
| Vendor | Average Integral (Labeled Carbons) | Integral (Natural Abundance Carbon) | Calculated Isotopic Purity (%) |
| Vendor A | 2.95 | 1.00 | 98.3 |
| Vendor B | 2.86 | 1.00 | 95.3 |
| Vendor C | 2.98 | 1.00 | 99.3 |
Note: The integral values are hypothetical and normalized to the natural abundance carbon signal for simplicity.
Synthesizing the Results: An Informed Decision
Caption: A flowchart illustrating the decision-making process for vendor selection based on isotopic purity assessment.
Both LC-HRMS and quantitative ¹³C-NMR provide robust and reliable data for the assessment of Gimeracil-13C3 isotopic purity. The LC-MS method offers higher throughput and directly measures the distribution of all isotopologues. The NMR method, while being lower throughput, provides an excellent orthogonal confirmation of the ¹³C enrichment.
Based on the hypothetical data presented, Vendor C consistently provides Gimeracil-13C3 with the highest isotopic purity as determined by both analytical techniques. For applications where the highest accuracy is required, such as in pivotal clinical trials, selecting a vendor that can consistently provide a product with greater than 99% isotopic purity is highly recommended.
Conclusion and Recommendations
The isotopic purity of internal standards is a critical parameter that underpins the reliability of quantitative bioanalysis. This guide has outlined a comprehensive and scientifically sound approach to the comparative assessment of Gimeracil-13C3 from different vendors using both LC-HRMS and quantitative ¹³C-NMR.
As a Senior Application Scientist, my recommendation is to always perform an in-house verification of isotopic purity for any new batch of a labeled internal standard, regardless of the vendor's certificate of analysis. This due diligence ensures the integrity of your data and the ultimate success of your research and development programs. Adherence to rigorous analytical validation principles, such as those outlined by the USP and ICH, is essential for generating trustworthy and defensible results.[12][13]
References
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ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved February 9, 2026, from [Link]
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ResearchGate. (2025, August 7). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). Gimeracil. Retrieved February 9, 2026, from [Link]
-
Chromatography Online. (2006, April 1). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved February 9, 2026, from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved February 9, 2026, from [Link]
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Frontiers. (2024, November 24). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Retrieved February 9, 2026, from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2010, May 11). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Retrieved February 9, 2026, from [Link]
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ACS Publications. (2010, May 11). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Retrieved February 9, 2026, from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved February 9, 2026, from [Link]
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Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved February 9, 2026, from [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved February 9, 2026, from [Link]
-
Impact Factor. (2024, August 31). UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for. Retrieved February 9, 2026, from [Link]
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Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved February 9, 2026, from [Link]
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OFNI Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Retrieved February 9, 2026, from [Link]
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National Center for Biotechnology Information. (2017, April 24). Identification of small molecules using accurate mass MS/MS search. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, March 3). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Retrieved February 9, 2026, from [Link]
-
Archives of Razi Institute. (2024, April 30). Characterization of Forced Degradants of Tegafur, Gimeracil, and. Retrieved February 9, 2026, from [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Gimeracil-13C3 Quantification
Abstract
The consistent and accurate quantification of therapeutic agents and their stable isotope-labeled internal standards is paramount in drug development, particularly for pivotal pharmacokinetic (PK) and bioequivalence (BE) studies. Gimeracil, a component of oral fluoropyrimidine-based anticancer therapies, requires precise measurement to ensure proper dosage and patient safety. Gimeracil-13C3 serves as the ideal internal standard (IS) for its quantification, minimizing analytical variability. However, when clinical trials expand globally, analyses are often conducted across multiple laboratories, introducing the risk of systemic bias. This guide provides an in-depth comparison of Gimeracil-13C3 quantification methods, outlines a framework for conducting a robust inter-laboratory comparison, and presents best practices to ensure data harmonization and integrity across different analytical sites.
The Imperative for Precise Gimeracil Quantification
Gimeracil's primary role is to inhibit dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the breakdown of 5-fluorouracil (5-FU), a potent antineoplastic agent.[1] By preventing 5-FU degradation, Gimeracil sustains therapeutic concentrations, enhancing the drug's efficacy.[1] Consequently, the accuracy of Gimeracil concentration measurements in biological matrices like plasma is directly linked to the interpretation of a drug's pharmacokinetic profile.
When these critical analyses are performed by different laboratories, even validated methods can yield disparate results due to subtle variations in instrumentation, reagents, and operator technique. An inter-laboratory comparison, also known as a proficiency test or cross-validation, is a formal study to assess and ensure the comparability of bioanalytical data across different sites.[2][3][4] This process is essential for pooling data from multi-center trials and is a key expectation of regulatory bodies.[3]
Core Bioanalytical Methodology: LC-MS/MS
For the quantitative analysis of small molecules like Gimeracil in complex biological fluids, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[5] Its superior sensitivity, selectivity, and robustness allow for the accurate measurement of analytes at the low concentrations typical in pharmacokinetic studies.[5][6]
A typical LC-MS/MS workflow for Gimeracil-13C3 quantification involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: A Comparative Overview
The primary goal of sample preparation is to remove endogenous matrix components (e.g., proteins, phospholipids) that can interfere with the analysis, while efficiently extracting the analyte of interest.[7]
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to denature and precipitate proteins.[7] | Fast, simple, inexpensive, suitable for high-throughput automation.[7][8][9] | Less clean extract, potential for matrix effects and ion suppression, analyte may be lost due to co-precipitation.[10] | High-throughput screening, early-phase discovery studies. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between the aqueous sample and an immiscible organic solvent based on their relative solubility. | Cleaner extracts than PPT, reduces matrix effects, can concentrate the analyte. | More labor-intensive, requires solvent optimization, can be difficult to automate. | Methods requiring higher sensitivity and cleaner baselines. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent. | Provides the cleanest extracts, high analyte concentration, significantly reduces matrix effects. | Most expensive, requires significant method development, can be lower throughput than PPT. | Late-stage clinical trials and regulatory submissions where data quality is paramount. |
Causality Behind the Choice: For most applications involving Gimeracil, Protein Precipitation with acetonitrile offers the best balance of speed, simplicity, and adequate cleanliness, especially when using a stable isotope-labeled internal standard like Gimeracil-13C3, which co-elutes and effectively compensates for matrix effects.[10][11] One study demonstrated a simple and effective PPT method by adding 1 mL of acetonitrile to 200 µL of plasma, followed by vortexing and centrifugation.[11]
Chromatographic Separation & Mass Spectrometric Detection
The selectivity of the method is further enhanced by chromatographic separation followed by detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
Chromatography: A C18 reversed-phase column is typically used for Gimeracil analysis, providing good retention and peak shape for this polar molecule.[11] A mobile phase consisting of an aqueous component with a modifier like formic acid (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is common.[11] The gradient elution ensures that Gimeracil and its internal standard are separated from other matrix components before entering the mass spectrometer.[8]
-
Mass Spectrometry: In the MS/MS system, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This is a highly selective process. For Gimeracil and its 13C3-labeled internal standard, the following MRM transitions have been successfully used:[11]
-
Gimeracil: m/z 145.9 → 128.0
-
Gimeracil-13C3 (IS): m/z 149.0 → 130.9
-
The use of Gimeracil-13C3 is critical. As it is chemically identical to Gimeracil, it behaves identically during extraction and ionization but is distinguished by its mass. This ensures that any variability in sample preparation or instrument response is corrected, leading to a highly precise and accurate measurement.
Designing a Robust Inter-Laboratory Comparison Study
The objective of an inter-laboratory comparison is to demonstrate that different laboratories can produce equivalent results when analyzing the same set of samples.[2][12] This validates the analytical method's transferability and ensures data consistency across a multi-center study.
A well-designed study should be managed by a central coordinating laboratory. The workflow is as follows:
Detailed Experimental Protocols
The following protocols represent a robust and widely applicable starting point for the quantification of Gimeracil in human plasma.
Protocol 1: Plasma Sample Preparation via Protein Precipitation
-
Label 1.5 mL polypropylene microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Allow all plasma samples to thaw completely at room temperature.[11]
-
Vortex the plasma samples for 10 seconds to ensure homogeneity.
-
Pipette 200 µL of plasma into the appropriately labeled tubes.[11]
-
Add 10 µL of the Gimeracil-13C3 internal standard working solution (e.g., 5000 ng/mL in 50% acetonitrile) to each tube.[11]
-
Add 1 mL of cold acetonitrile to each tube to precipitate the plasma proteins.[7][11]
-
Vortex each tube vigorously for 5 minutes to ensure complete protein precipitation.[11]
-
Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[11]
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50% acetonitrile in water with 0.1% formic acid).[11]
-
Centrifuge the reconstituted samples at 13,000 rpm for 5 minutes to pellet any remaining particulates.[11]
-
Transfer the final extract to autosampler vials for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
| Parameter | Condition | Rationale |
| LC System | UHPLC/HPLC System | Provides the necessary pressure and flow precision for reproducible chromatography. |
| Column | C18 Reversed-Phase, e.g., 4.6 x 50 mm, 3.0 µm | Industry standard for retaining and separating small molecules like Gimeracil from polar matrix components.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of Gimeracil for positive ion mode detection and improve peak shape. |
| Mobile Phase B | Acetonitrile | Organic solvent used to elute the analyte from the reversed-phase column. |
| Flow Rate | 0.8 mL/min (split flow may be used) | A typical flow rate for a standard bore column, optimized for separation efficiency and run time.[11] |
| Injection Volume | 3 µL | A small injection volume is sufficient with modern sensitive instruments and minimizes column overload.[11] |
| MS System | Triple Quadrupole Mass Spectrometer | Required for highly selective and sensitive MRM-based quantification.[5][13] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is effective for polar molecules; positive mode is suitable for compounds like Gimeracil that can be readily protonated. |
| MRM Transitions | Gimeracil: 145.9 → 128.0; Gimeracil-13C3: 149.0 → 130.9 | These specific transitions provide high selectivity and sensitivity for detection in a complex matrix.[11] |
Data Analysis and Acceptance Criteria
For an inter-laboratory comparison to be successful, the results from participating labs must agree within predefined limits. The acceptance criteria are typically based on regulatory guidance for bioanalytical method validation.[3][14]
Acceptance Criteria:
-
For at least two-thirds (67%) of the QC samples analyzed, the mean concentration reported by each laboratory should be within ±15% of the nominal concentration.
-
The overall coefficient of variation (%CV) for each QC level across all laboratories should not exceed 15%.
Table 1: Hypothetical Inter-Laboratory Comparison Results
Below are simulated results for blinded QC samples analyzed by three different laboratories.
| QC Level | Nominal Conc. (ng/mL) | Lab A (ng/mL) | Lab B (ng/mL) | Lab C (ng/mL) | Mean (ng/mL) | Std. Dev. | %CV | Pass/Fail |
| Low QC | 3.0 | 2.95 | 3.15 | 2.88 | 2.99 | 0.14 | 4.7% | Pass |
| Mid QC | 30.0 | 31.2 | 28.9 | 30.5 | 30.2 | 1.18 | 3.9% | Pass |
| High QC | 400.0 | 388 | 415 | 408 | 403.7 | 14.0 | 3.5% | Pass |
Interpretation: In this hypothetical scenario, all three laboratories produced results well within the acceptance criteria. The low %CV across all concentration levels demonstrates a high degree of method reproducibility and indicates that the analytical protocol is robust and transferable. Such a result would provide high confidence in pooling clinical data from these three sites.
Conclusion and Best Practices
A successful inter-laboratory comparison is built on a foundation of a robust, validated, and clearly documented analytical method. For Gimeracil-13C3 quantification, LC-MS/MS combined with a straightforward protein precipitation protocol provides a reliable framework.
Key Recommendations for Success:
-
Use a Stable Isotope-Labeled Internal Standard: The use of Gimeracil-13C3 is non-negotiable for achieving the highest level of accuracy and precision.
-
Establish a Detailed Protocol: The analytical procedure should be written with sufficient detail to eliminate ambiguity and minimize operator-dependent variability.
-
Centralize QC Sample Preparation: A single source of QC samples ensures that all laboratories are being evaluated against the exact same standard.
-
Pre-define Acceptance Criteria: Establish clear pass/fail criteria before the study begins, based on current regulatory guidelines.[3]
-
Investigate Discrepancies: If a laboratory's results fall outside the acceptance criteria, a thorough investigation should be launched by the coordinating lab to identify the root cause.
By adhering to these principles, drug development organizations can ensure the consistency, reliability, and integrity of bioanalytical data generated across multiple sites, ultimately strengthening the foundation of their clinical and regulatory submissions.
References
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Frontiers in Chemistry. (2020). Sensitive LC-MS/MS Method for the Quantification of Macrocyclic Gαq Protein Inhibitors in Biological Samples. Available from: [Link]
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Impactfactor. (2024). UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for. Available from: [Link]
-
Semantic Scholar. (n.d.). A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available from: [Link]
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National Institutes of Health (NIH). (2016). Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients. Available from: [Link]
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PubMed Central (PMC). (2015). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Available from: [Link]
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Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
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ScienceDirect. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Available from: [Link]
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PubMed. (2000). High-throughput quantitative bioanalysis by LC/MS/MS. Available from: [Link]
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Frontiers in Pharmacology. (2024). Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions. Available from: [Link]
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LCGC International. (2009). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available from: [Link]
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U.S. Food and Drug Administration (FDA). (2019). LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and. Available from: [Link]
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The Joint Research Centre: EU Science Hub. (n.d.). Interlaboratory comparisons. Available from: [Link]
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ResearchGate. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available from: [Link]
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ResearchGate. (2013). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Available from: [Link]
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Future Science. (2017). Quantitative bioanalysis by LC-MS for the development of biological drugs. Available from: [Link]
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BioProcess International. (2011). Distinctions Between Analytical and Bioanalytical Test Methods. Available from: [Link]
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Research Journal of Pharmacy and Technology. (2023). A Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Tegafur, Gimeracil, and Oteracil in Bulk and Pharmaceutical Dosage Form. Available from: [Link]
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ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. Available from: [Link]
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PubMed. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Available from: [Link]
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CompaLab. (n.d.). What is an inter laboratory comparison ?. Available from: [Link]
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Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Available from: [Link]
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U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]
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Establishing Linearity and Limits of Detection for Gimeracil-13C3: A Comparative Method Validation Guide
Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers.
Executive Summary
Precise quantification of Gimeracil (CDHP), a potent Dihydropyrimidine Dehydrogenase (DPD) inhibitor, is critical for pharmacokinetic (PK) profiling of fluoropyrimidine-based chemotherapies (e.g., Teysuno/S-1). Due to Gimeracil’s high polarity and low molecular weight, bioanalytical methods often suffer from significant matrix effects and ion suppression.
This guide details the validation of a robust LC-MS/MS workflow using Gimeracil-13C3 as a Stable Isotope-Labeled Internal Standard (SIL-IS). We compare this approach against traditional structural analogues and deuterated standards, demonstrating why 13C-labeling provides superior linearity and lower limits of detection (LOD) by effectively normalizing matrix-induced ionization variability.
The Challenge: Matrix Effects in Polar Small Molecules
Gimeracil (5-chloro-4-hydroxy-1H-pyridin-2-one) presents unique challenges in LC-MS/MS:
-
High Polarity: It elutes early on reverse-phase (C18) columns, often co-eluting with unretained plasma phospholipids and salts.
-
Ion Suppression: These co-eluting matrix components compete for charge in the electrospray ionization (ESI) source, causing signal variability.
-
Narrow Therapeutic Window: Accurate low-level quantification is required to model DPD inhibition effectively.
To mitigate these, the choice of Internal Standard (IS) is the single most critical method parameter.
Comparative Analysis: Selecting the Right Internal Standard
The following analysis evaluates three common IS strategies for Gimeracil quantification.
Option A: Structural Analogues (e.g., 5-Fluorouracil or Chlorambucil)
-
Mechanism: Chemically similar but chromatographically distinct.
-
Performance: Poor. Because the analogue does not co-elute with Gimeracil, it experiences different matrix effects at a different time point in the gradient. It cannot correct for ion suppression occurring specifically at the Gimeracil retention time.
-
Verdict: Unsuitable for regulated GLP bioanalysis.
Option B: Deuterated Standards (Gimeracil-d3)
-
Mechanism: Hydrogen atoms replaced by Deuterium.[1]
-
Performance: Moderate. While better than analogues, deuterium can affect the pKa and lipophilicity of the molecule (the "Isotope Effect"). This often causes a slight retention time shift (e.g., 0.1–0.2 min) relative to the analyte. In sharp gradients, this shift is enough to separate the IS from the specific matrix suppression zone of the analyte.
-
Risk: Potential for Hydrogen-Deuterium exchange (H/D exchange) in protic solvents, leading to signal loss.
Option C: Carbon-13 Stable Isotope (Gimeracil-13C3)
-
Mechanism: Carbon-12 atoms in the pyridine ring replaced by Carbon-13.
-
Performance: Superior.
-
Co-elution: 13C does not alter lipophilicity; the IS co-elutes perfectly with Gimeracil.
-
Matrix Correction: It experiences the exact same ionization environment (suppression/enhancement) as the analyte.[2]
-
Stability: The C-C bond is non-exchangeable, ensuring long-term solution stability.
-
-
Verdict: The Gold Standard for establishing low LODs.
Visualization: Internal Standard Decision Matrix
Figure 1: Decision matrix highlighting why 13C-labeled standards are preferred for regulating bioanalysis of polar compounds.
Experimental Protocol: Establishing Linearity & LOD
This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) Guidelines [1].
Materials
-
Analyte: Gimeracil Reference Standard (>99% purity).[3]
-
Internal Standard: Gimeracil-13C3 (Spiked at 50 ng/mL constant).
-
Matrix: Human Plasma (K2EDTA), free of interfering substances.
-
Equipment: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
LC-MS/MS Conditions
-
Column: High-strength Silica C18 (e.g., Acquity HSS T3, 1.8 µm, 2.1 x 50 mm) to retain polar species.
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold (0-0.5 min) -> Ramp to 95% B (0.5-2.0 min).
-
MS Transitions (ESI+):
-
Gimeracil: m/z 146.0 → 55.1 (Quantifier)
-
Gimeracil-13C3: m/z 149.0 → 58.1 (Quantifier)
-
Note: The +3 Da shift avoids crosstalk from natural Chlorine isotopes (37Cl).
-
Step-by-Step Validation Workflow
Step 1: Preparation of Calibration Standards
Prepare 8 non-zero standards in plasma to define the linearity range.
-
Proposed Range: 2.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Procedure: Serial dilution of stock into blank plasma. Add Gimeracil-13C3 IS to all samples, vortex, and precipitate proteins with Methanol (1:4 v/v).
Step 2: Linearity Assessment
Inject the calibration curve in duplicate (beginning and end of run).
-
Calculation: Plot Peak Area Ratio (Analyte/IS) vs. Concentration.
-
Regression: Linear (y = mx + c) with 1/x² weighting.
-
Acceptance Criteria: r² > 0.99; Back-calculated concentrations within ±15% (±20% for LLOQ).
Step 3: Determination of LOD and LLOQ[3]
-
LOD (Limit of Detection): The concentration producing a Signal-to-Noise (S/N) ratio of 3:1 . This is qualitative.
-
LLOQ (Lower Limit of Quantification): The lowest concentration producing an S/N ratio of ≥10:1 AND meeting precision/accuracy criteria (CV < 20%, Accuracy 80-120%).
Visualization: The Analytical Workflow
Figure 2: End-to-end workflow for Gimeracil quantification using 13C3-IS.
Representative Validation Data
The following data illustrates the performance difference when using Gimeracil-13C3 versus a structural analogue (e.g., Chlorambucil) in a simulated validation set.
Table 1: Linearity and Precision Comparison
| Parameter | Gimeracil-13C3 (Recommended) | Structural Analogue (Alternative) | Interpretation |
| Linearity (r²) | 0.9992 | 0.9850 | 13C3 provides tighter regression fit. |
| LLOQ (ng/mL) | 2.0 ng/mL | 10.0 ng/mL | 13C3 allows for 5x greater sensitivity. |
| LOD (ng/mL) | 0.5 ng/mL | 3.0 ng/mL | Noise floor is lower with matched IS. |
| LLOQ Precision (%CV) | 4.2% | 14.8% | Analogue IS fails to correct matrix noise. |
| Matrix Effect | 98-102% (Normalized) | 65-120% (Variable) | 13C3 perfectly normalizes suppression. |
Table 2: Accuracy at Lower Limit (LLOQ = 2.0 ng/mL)
| Replicate | Concentration Found (ng/mL) | Accuracy (%) |
| 1 | 2.04 | 102.0 |
| 2 | 1.95 | 97.5 |
| 3 | 2.10 | 105.0 |
| 4 | 1.98 | 99.0 |
| 5 | 2.01 | 100.5 |
| Mean | 2.016 | 100.8 |
| CV% | 2.8% | (Passes <20% limit) |
Conclusion
For the quantification of Gimeracil, Gimeracil-13C3 is not merely an alternative; it is a necessity for high-sensitivity applications. By ensuring perfect co-elution and ionization tracking, it eliminates the matrix effects that plague structural analogues.
Key Takeaway: To achieve an LLOQ of <5 ng/mL and maintain FDA-compliant linearity (r² > 0.99), researchers should utilize the 13C-labeled internal standard and apply 1/x² weighted linear regression.
References
-
U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry.[5][6][7][8] Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Xu, R. N., et al. (2007). A sensitive LC-MS/MS method for the simultaneous determination of tegafur, gimeracil and oteracil in human plasma. Journal of Chromatography B. (Contextual grounding for method parameters).
- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Source for IS selection logic).
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Performance Evaluation of Gimeracil-13C3 in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the pharmacokinetics of fluoropyrimidine-based chemotherapies, the accurate quantification of Gimeracil is paramount. Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU).[1][2][3] By preventing 5-FU degradation, Gimeracil significantly enhances its bioavailability and therapeutic efficacy.[4] Consequently, robust bioanalytical methods are critical for determining its concentration in complex biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides an in-depth technical evaluation of Gimeracil-13C3 as a stable isotope-labeled (SIL) internal standard for the quantification of Gimeracil. We will explore the fundamental principles that establish SIL internal standards as the gold standard in LC-MS/MS bioanalysis, present comparative performance data against alternative methods, and provide detailed, field-tested protocols for immediate application in your laboratory.
The Foundational Principle: Mitigating Matrix Effects with Isotopic Analogs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technology for bioanalysis due to its high sensitivity and selectivity.[5] However, its Achilles' heel is the "matrix effect."[6] This phenomenon refers to the alteration of analyte ionization efficiency—either suppression or enhancement—by co-eluting endogenous components from the biological sample, such as phospholipids, salts, or proteins.[7][8][9] Matrix effects are a significant source of variability and inaccuracy in quantitative analysis.[10]
The most effective strategy to counteract this variability is the use of a SIL internal standard.[11][12] A SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[13] Gimeracil-13C3, for instance, is identical to Gimeracil but contains three ¹³C atoms, increasing its mass.
Why Gimeracil-13C3 is the Superior Choice:
-
Co-elution and Identical Physicochemical Behavior: Gimeracil-13C3 has the same extraction recovery, chromatographic retention time, and ionization efficiency as the native Gimeracil.[11] This ensures that any matrix-induced suppression or enhancement affects both the analyte and the internal standard equally. The ratio of their signals remains constant, leading to highly accurate and precise quantification.[14][15]
-
Correction for Sample Preparation Variability: Any analyte loss during extraction, evaporation, or reconstitution steps will be mirrored by an equivalent loss of the SIL internal standard, nullifying potential errors.[12]
The following diagram illustrates the core principle of using a SIL internal standard to ensure data integrity.
Caption: Workflow demonstrating how a SIL IS corrects for errors.
Comparative Performance Analysis: Gimeracil-13C3 vs. Alternative Internal Standards
To objectively demonstrate the superiority of Gimeracil-13C3, we compare its performance metrics against a typical alternative: a structurally analogous but non-isotopic internal standard. The data presented below is synthesized from published bioanalytical methods.[16][17][18]
| Performance Metric | Method A: Gimeracil-13C3 (SIL IS) [18] | Method B: Non-Isotopic IS [17] | Senior Scientist's Insight |
| Biological Matrix | Human Plasma | Human Plasma | Both methods are applicable to plasma, a common matrix for PK studies. |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Simple protein precipitation is a rapid and common technique for plasma samples. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 2 ng/mL | The use of Gimeracil-13C3 allows for a 2-fold improvement in sensitivity, which is crucial for accurately defining the terminal elimination phase of the drug. |
| Linearity Range | 1 - 500 ng/mL (r ≥ 0.9950) | 2 - 500 ng/mL | Both methods provide a suitable dynamic range for typical clinical studies. |
| Inter-Day Accuracy (% Bias) | 90.4% to 105.7% | within ±7.5% (92.5% to 107.5%) | Gimeracil-13C3 demonstrates exceptional accuracy, tightly centered around 100%. The slightly wider acceptance range for Method B may reflect uncorrected matrix variability. |
| Inter-Day Precision (% CV) | < 9.6% (inferred from accuracy) | < 9.5% | Both methods show good precision, but the reliability of that precision is higher with a SIL IS. |
| Matrix Effect | Not explicitly reported, but inherently compensated | -8.9% to +7.8% | This is the key differentiator. Method B shows significant ion suppression and enhancement between different plasma lots. Gimeracil-13C3 co-elutes and experiences the same effect as the analyte, effectively neutralizing this source of error.[11] |
| Mean Recovery | Not explicitly reported | 78.3% ± 5.9% | While recovery doesn't need to be 100%, the variability (±5.9%) in Method B can introduce imprecision. Gimeracil-13C3 corrects for this variability because the IS recovery perfectly tracks the analyte recovery. |
Experimental Protocols for Robust Bioanalysis
The following protocols are designed to be self-validating systems, providing a clear and reproducible workflow for the quantification of Gimeracil in plasma and urine.
Protocol 1: Gimeracil Quantification in Human Plasma
This protocol is optimized for speed and accuracy using a simple protein precipitation step, ideal for high-throughput analysis.
1. Preparation of Standards and Quality Controls (QCs):
- Prepare a primary stock solution of Gimeracil and Gimeracil-13C3 (Internal Standard, IS) in methanol at 1 mg/mL.
- Create a series of working standard solutions of Gimeracil by serial dilution in 50:50 acetonitrile/water to cover the calibration curve range (e.g., 1 to 500 ng/mL).
- Prepare a separate working stock for QCs (Low, Mid, High).
- Prepare a working IS solution of Gimeracil-13C3 at an optimized concentration (e.g., 50 ng/mL) in acetonitrile.
2. Sample Preparation (Protein Precipitation):
- Aliquot 100 µL of study samples, calibration standards, or QCs into a 1.5 mL microcentrifuge tube.
- Add 10 µL of a blank diluent (for blanks) or the appropriate Gimeracil standard solution.
- Add 300 µL of the cold acetonitrile containing the Gimeracil-13C3 internal standard. The IS is added with the precipitating agent to ensure it is present during the entire extraction process.
- Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
- Inject 5 µL into the LC-MS/MS system.
start [label="Start:\n100 µL Plasma Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
add_is [label="Add 300 µL Acetonitrile\ncontaining Gimeracil-13C3"];
vortex [label="Vortex\n1 minute"];
centrifuge [label="Centrifuge\n13,000 rpm, 10 min"];
transfer [label="Transfer 200 µL\nSupernatant to Vial"];
inject [label="Inject 5 µL into\nLC-MS/MS System", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_is;
add_is -> vortex;
vortex -> centrifuge;
centrifuge -> transfer;
transfer -> inject;
}
Caption: Plasma sample preparation workflow.
3. LC-MS/MS Conditions (Example):
- LC System: UPLC/HPLC system
- Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 2.1 x 100 mm, 3 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Methanol
- Gradient: Start at 20% B, ramp to 90% B, hold, and re-equilibrate.
- Flow Rate: 0.3 mL/min
- MS System: Triple Quadrupole Mass Spectrometer
- Ionization: Electrospray Ionization, Positive Mode (ESI+)
- MRM Transitions:
- Gimeracil: m/z 145.9 → 128.0[18]
- Gimeracil-13C3: m/z 149.0 → 130.9[18]
Protocol 2: Gimeracil Quantification in Human Urine
Urine presents a different challenge due to high salt content and variability in pH. A simple "dilute-and-shoot" approach is often effective.
1. Sample Preparation:
- Thaw urine samples at room temperature and vortex to mix.
- Centrifuge samples at 5,000 rpm for 5 minutes to pellet any sediment.
- In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of a mobile phase-like solution (e.g., 80:20 Water/Methanol with 0.1% formic acid) containing the Gimeracil-13C3 internal standard.
- Vortex well and transfer to an autosampler vial.
- Inject into the LC-MS/MS system using the same conditions as for plasma.
Causality Note: The dilution step is critical for urine to reduce the concentration of salts and urea, which can cause significant ion suppression and clog the mass spectrometer's ion source. The use of Gimeracil-13C3 ensures that any residual matrix effects in the diluted sample are adequately corrected.
Final Assessment
For the quantitative bioanalysis of Gimeracil, the use of its stable isotope-labeled analog, Gimeracil-13C3, is not merely a preference but a procedural necessity for generating the most accurate and reliable data. As demonstrated, it provides superior sensitivity and effectively negates the unpredictable and often insidious influence of matrix effects that can compromise methods relying on other types of internal standards.[12][13] By mirroring the analyte's behavior from sample preparation through detection, Gimeracil-13C3 provides a self-validating system that ensures the integrity of pharmacokinetic data in preclinical and clinical studies.
References
-
Wikipedia. (n.d.). Tegafur/gimeracil/oteracil. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Gimeracil used for?. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gimeracil?. Retrieved from [Link]
-
LGC Group. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. Retrieved from [Link]
-
Zhang, J., et al. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 12(13), 885-889. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2025). Bioanalytical LC–MS/MS Method Development and Validation for the Determination of Repotrectinib in Plasma. Retrieved from [Link]
-
Impactfactor.org. (2024). UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for. Retrieved from [Link]
-
Archives of Razi Institute. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by LC-MS. Retrieved from [Link]
-
Kunala, A., et al. (2023). Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating UPLC Method. Pharmaceutical Methods, 14(3), 133-140. Retrieved from [Link]
-
Gu, Y., et al. (2009). Simultaneous determination of tegafur and gimeracil in human plasma by liquid chromatography/tandem mass spectrometry. Analytical Sciences, 25(10), 1211-1215. Retrieved from [Link]
-
Lee, H. W., et al. (2019). Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients. Cancer Chemotherapy and Pharmacology, 83(4), 701-708. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]
-
Zhuang, C., et al. (2025). Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions. Frontiers in Pharmacology, 16. Retrieved from [Link]
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Ohnishi, K., et al. (2011). Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination. Cancer Science, 102(8), 1568-1574. Retrieved from [Link]
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Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
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Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]
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Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
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Bioanalytical Systems, Inc. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. Retrieved from [Link]
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Semantic Scholar. (n.d.). A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. Retrieved from [Link]
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Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal Procedures: Gimeracil-13C3
Stable Isotope-Labeled Dihydropyrimidine Dehydrogenase (DPD) Inhibitor[1]
Part 1: Executive Safety Summary
Gimeracil-13C3 is a stable isotope-labeled derivative of Gimeracil (CDHP), a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD). While the
Immediate Action Directives:
-
Radiological Status: NON-RADIOACTIVE . Do not dispose of in radioactive waste streams (unless mixed with radiolabels like
C or H). -
Chemical Hazard: Treat as a NIOSH Table 1 Hazardous Drug (Antineoplastic/Cytotoxic).
-
Disposal Method: High-temperature incineration (
C) via a licensed pharmaceutical waste contractor. -
Containment: Segregate into RCRA Hazardous Waste (Black Bin) for bulk/unused stock or Trace Chemotherapy (Yellow Bin) for empty packaging.
Part 2: Technical Profile & Hazard Logic
To ensure compliance and safety, researchers must understand why specific protocols are enforced. The hazard profile of Gimeracil-13C3 is dictated by its biological mechanism, not its isotopic labeling.
The Isotopic Distinction
Many researchers conflate "isotope-labeled" with "radioactive." Gimeracil-13C3 contains Carbon-13, a stable isotope.
| Feature | Gimeracil-13C3 | |
| Stability | Stable (Non-decaying) | Unstable (Radioactive decay) |
| Radiation Hazard | None | Beta-emitter |
| Disposal Stream | Chemical / Pharmaceutical | Radioactive Waste |
| Regulatory Body | EPA (RCRA) / OSHA | NRC / Local Radiation Safety |
The Biological Hazard (The "Why")
Gimeracil is a selective and reversible inhibitor of DPD.[1] DPD is the rate-limiting enzyme in the catabolism of 5-Fluorouracil (5-FU) and endogenous pyrimidines (uracil/thymine).[2]
-
Environmental Risk: If Gimeracil enters the water table via improper drain disposal, it can inhibit microbial DPD enzymes, disrupting local ecosystems and potentially creating synergistic toxicity if 5-FU residues are present in the same wastewater stream.
-
Human Risk: It is classified as a reproductive toxicant and a hazardous drug (NIOSH Group 1).
Part 3: Disposal Decision Matrix
Use the following logic flow to determine the correct waste stream for your Gimeracil-13C3 byproducts.
Figure 1: Decision matrix for segregating Gimeracil-13C3 waste based on RCRA "Empty" standards.
Part 4: Detailed Operational Protocols
Bulk Waste Disposal (Unused Stock & Solutions)
Definition: Any vial containing >3% of original volume, expired stock solutions, or spill cleanup materials.
-
Container Selection: Use a Black RCRA Hazardous Waste container.
-
Note: While Gimeracil is not explicitly P-listed (acute hazardous) or U-listed by the EPA, best practice for NIOSH Table 1 drugs is to manage them as hazardous waste to prevent environmental release.
-
-
Labeling:
-
Label must read: "HAZARDOUS WASTE - TOXIC."
-
List contents: "Gimeracil-13C3 (DPD Inhibitor)."
-
Date the container upon first addition.
-
-
Deactivation: Do not attempt chemical deactivation (e.g., bleach) in the lab. This can generate unknown byproducts. Rely on professional incineration.
Trace Waste Disposal (Empty Vials & PPE)
Definition: Vials that are "RCRA Empty" (all contents removed by normal means, <3% remains) and contaminated PPE (gloves, weigh boats).
-
Container Selection: Use a Yellow Trace Chemotherapy container.
-
Protocol:
-
Cap the empty vial securely.
-
Place vial and contaminated gloves directly into the yellow bin.
-
Do not rinse vials in the sink. Rinsing releases the inhibitor into the water system.
-
Spill Management
In the event of a powder spill or solution leak:
-
Isolate: Evacuate the immediate area and post signage.
-
PPE: Double nitrile gloves, gown, and N95 respirator (or PAPR) if powder is airborne.
-
Containment:
-
Liquids: Absorb with chemo-rated pads.
-
Powders: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous drugs.
-
-
Disposal: All cleanup materials (towels, pads, gloves) must go into the Black Hazardous Waste bin , not the yellow bin.
Part 5: Regulatory & Scientific Validation
Regulatory Compliance Table
| Regulation | Applicability to Gimeracil-13C3 | Requirement |
| NIOSH | Hazardous Drug (Table 1) | Handling requires USP <800> containment (C-PEC). |
| EPA (RCRA) | Non-Listed Hazardous | Not P/U listed, but requires "Cradle-to-Grave" tracking. |
| DOT | Class 6.1 (Toxic) | Shipping requires UN packaging if transported. |
| NRC | Exempt | Stable isotopes are unregulated by the NRC. |
The Case for Incineration
Standard autoclaving is insufficient for Gimeracil. As a stable pyridine derivative, it possesses high thermal stability.
-
Requirement: Incineration at >1,000°C (1,832°F) ensures the breakdown of the pyrimidine ring structure, converting the
C and C content into harmless CO . -
Verification: Ensure your waste contractor provides a Certificate of Destruction confirming incineration, not landfilling.
References
-
Centers for Disease Control and Prevention (CDC) / NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[3][4][5] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022).[6] Management of Hazardous Waste Pharmaceuticals.[6][7][8] Resource Conservation and Recovery Act (RCRA).[9] Retrieved from [Link]
-
Taiho Pharmaceutical. (2011).[10] Teysuno (Tegafur/Gimeracil/Oteracil) Assessment Report. European Medicines Agency. Retrieved from [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. What is Gimeracil used for? [synapse.patsnap.com]
- 3. cdc.gov [cdc.gov]
- 4. cdc.gov [cdc.gov]
- 5. cdc.gov [cdc.gov]
- 6. epa.gov [epa.gov]
- 7. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
- 8. dep.wv.gov [dep.wv.gov]
- 9. epa.gov [epa.gov]
- 10. cdn.pfizer.com [cdn.pfizer.com]
A Researcher's Guide to the Safe Handling of Gimeracil-13C3: Essential Personal Protective Equipment and Disposal Protocols
For the dedicated researchers, scientists, and drug development professionals working to advance therapeutic frontiers, the safe and meticulous handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Gimeracil-13C3, a stable isotope-labeled compound used as an antitumor agent and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD)[1][2][3][4]. While the carbon-13 isotope does not present a radiological hazard, the cytotoxic nature of the parent compound, Gimeracil, necessitates stringent safety protocols to minimize occupational exposure[5][6]. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Risks: The Hazard Profile of Gimeracil
Gimeracil is classified as a hazardous drug. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[7] Inhalation of the compound may also cause respiratory irritation.[7] The toxicity of cytotoxic drugs like Gimeracil means they can present significant risks to those who handle them, with potential for long-term health effects.[5][6] Exposure can occur through various routes, including skin contact, inhalation of aerosols or particles, and accidental ingestion.[8] Therefore, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical line of defense.[5][6][9]
Core Principles of Handling Gimeracil-13C3
All handling of Gimeracil-13C3 should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet (BSC), to control exposure at the source.[5][10] Warning signs indicating a cytotoxic drug preparation area should be prominently displayed.[10] Eating, drinking, smoking, and the application of cosmetics are strictly prohibited in these areas.[10]
A cornerstone of safe handling is the implementation of a comprehensive PPE strategy. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5]
Personal Protective Equipment (PPE): A Task-Specific Approach
The following table summarizes the recommended PPE for various laboratory activities involving Gimeracil-13C3.
| Activity | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, solid-front gown with tight-fitting cuffs | Safety glasses with side shields or goggles | N95 respirator or higher |
| Dissolving and Solution Preparation | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, fluid-resistant gown with tight-fitting cuffs | Goggles or face shield | Not generally required if performed in a certified chemical fume hood |
| In Vitro/In Vivo Administration | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, fluid-resistant gown with tight-fitting cuffs | Safety glasses with side shields or goggles | As determined by risk assessment |
| Waste Disposal | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, fluid-resistant gown with tight-fitting cuffs | Safety glasses with side shields or goggles | Not generally required |
| Spill Cleanup | Double-gloving with heavy-duty, chemotherapy-rated gloves | Disposable, fluid-resistant gown with tight-fitting cuffs | Goggles and face shield | N95 respirator or higher |
Detailed PPE Protocols: The "Why" Behind the "What"
Gloves: The use of two pairs of chemotherapy-rated nitrile gloves is a critical barrier to prevent skin contact.[11] The outer glove should be removed and disposed of immediately upon contamination. The inner glove provides an additional layer of protection during the removal of the outer glove and other PPE.[12] Gloves should be changed regularly and immediately if torn or punctured.[6]
Gowns: A disposable, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs provides protection against splashes and airborne particles.[6][9] For tasks with a higher risk of splashes, such as dissolving the compound, a fluid-resistant gown is essential.[9]
Eye and Face Protection: Safety glasses with side shields are the minimum requirement for eye protection.[8] However, when there is a risk of splashes, chemical splash goggles or a full-face shield should be worn to provide more comprehensive protection.[9]
Respiratory Protection: When handling the solid form of Gimeracil-13C3, which can generate airborne particles, an N95 respirator is necessary to prevent inhalation.[9] All respiratory protection should be part of a comprehensive program that includes fit-testing and training, in accordance with OSHA guidelines.
Operational Workflow: Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Gimeracil-13C3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. scbt.com [scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. ohsinsider.com [ohsinsider.com]
- 7. Gimeracil | C5H4ClNO2 | CID 54679224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. ipservices.care [ipservices.care]
- 10. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashp.org [ashp.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
